molecular formula C16H14O3 B072206 2-(4-Ethylbenzoyl)benzoic acid CAS No. 1151-14-0

2-(4-Ethylbenzoyl)benzoic acid

Cat. No.: B072206
CAS No.: 1151-14-0
M. Wt: 254.28 g/mol
InChI Key: JZFDKGFWNSQAHU-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)benzoic acid is a high-purity organic compound of significant interest in synthetic organic chemistry and medicinal research. This benzophenone derivative serves as a versatile and critical synthetic intermediate, particularly in the preparation of more complex molecular architectures. Its structure, featuring both a benzoic acid and an ethyl-substituted benzoyl moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, functionalized materials, and potential pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFDKGFWNSQAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150963
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1151-14-0
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Record name 2-(4-Ethylbenzoyl)benzoic acid
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Record name 2-(4-Ethylbenzoyl)benzoic acid
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Record name 2-(4-ethylbenzoyl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 2-(4-Ethylbenzoyl)benzoic acid, a pivotal chemical intermediate in the synthesis of high-value compounds. While not an active pharmaceutical ingredient (API) itself, its role as a precursor is critical in the manufacturing of key molecules, including the second-generation antihistamine, Mizolastine, and industrial compounds like 2-ethylanthraquinone. This document consolidates essential technical data, including physicochemical properties, validated synthetic protocols, and analytical methodologies. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a comprehensive resource for professionals engaged in chemical synthesis, process development, and pharmaceutical research.

Introduction and Strategic Importance

This compound, identified by CAS number 1151-14-0, is an aromatic keto-carboxylic acid.[1][2] Its molecular architecture, featuring a benzoic acid moiety linked to an ethyl-substituted benzoyl group, makes it a versatile building block in multi-step organic synthesis. The strategic importance of this compound is not derived from its intrinsic biological activity, but rather from its function as a critical starting material or intermediate.[3]

In the pharmaceutical sector, it is a well-established precursor in the synthesis of Mizolastine, a non-sedating H1 antihistamine used in the treatment of allergic rhinitis and urticaria.[4][5] In industrial chemistry, it is essential for producing 2-ethylanthraquinone, a key component in the catalytic production of hydrogen peroxide.[3] Understanding the synthesis, purification, and characterization of this compound is therefore fundamental to ensuring the quality, yield, and cost-effectiveness of these important final products. This guide aims to provide the necessary technical depth to empower researchers and developers in this endeavor.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful process development and analytical method design.

Identity and Structure
  • IUPAC Name: this compound[6]

  • CAS Number: 1151-14-0[1]

  • Molecular Formula: C₁₆H₁₄O₃[1]

  • Molecular Weight: 254.28 g/mol [6]

  • Canonical SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O[2]

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for determining appropriate solvents for reaction and purification, as well as for setting storage conditions.

PropertyValueSource(s)
Physical State White to off-white solid/powder[7][8]
Melting Point 122 °C[1]
Boiling Point 459.6 °C at 760 mmHg[1][2]
Density 1.194 g/cm³[1][2]
Flash Point 245.9 °C[1][2]
Water Solubility 14.77 mg/L at 25 °C (estimated)[7]
logP (o/w) 3.1 - 3.4[1][2][7]
Hydrogen Bond Donors 1[1][6]
Hydrogen Bond Acceptors 3[1][6]
Spectroscopic Profile for Structural Confirmation

Structural elucidation and routine identification are typically achieved via a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene rings, with distinct splitting patterns. The ethyl group will present as a classic triplet (for the -CH₃) and quartet (for the -CH₂) in the aliphatic region. The acidic proton of the carboxyl group will appear as a broad singlet, often far downfield, and its position can be concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. Key signals include the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>165 ppm), multiple signals in the aromatic region (120-145 ppm), and the two distinct signals for the ethyl group in the upfield region.[6][9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be prominent: one for the carboxylic acid carbonyl (~1690-1710 cm⁻¹) and one for the ketone carbonyl (~1650-1670 cm⁻¹).[6][10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its exact mass (254.0943).[1][6] Fragmentation patterns will likely involve the loss of the ethyl group, the carboxyl group, and other characteristic cleavages of the benzophenone core.

Synthesis and Purification

The most common and industrially viable route to this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[3][11] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃).

Synthetic Workflow: Friedel-Crafts Acylation

The rationale for this pathway is its high efficiency and the use of readily available, cost-effective starting materials. The choice of a non-polar solvent like nitrobenzene or excess ethylbenzene is crucial for solubilizing the reactants and managing the reaction exotherm.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established patent literature and is designed for laboratory-scale synthesis.[3][11] All operations should be performed in a well-ventilated fume hood.

  • Reactor Setup: Equip a suitable glass reactor with mechanical stirring, a cooling system, a thermometer, and a nitrogen inlet.

  • Reactant Charging: To the reactor, add ethylbenzene (solvent and reactant) and nitrobenzene (co-solvent). Begin stirring and add phthalic anhydride.

    • Causality: Using excess ethylbenzene drives the reaction and serves as the solvent. Nitrobenzene helps maintain a liquid phase and moderate the reaction.[3]

  • Cooling and Catalyst Addition: Cool the reaction mixture to approximately 15°C. Slowly add anhydrous aluminum trichloride (AlCl₃) in portions.

    • Causality: The reaction is highly exothermic. Portion-wise addition of AlCl₃ while maintaining a low temperature (<20-25°C) is critical to prevent runaway reactions and the formation of unwanted byproducts.[11] The AlCl₃ coordinates with the carbonyl groups of phthalic anhydride, forming a highly reactive acylium ion intermediate.

  • Reaction: After the complete addition of AlCl₃, allow the reaction temperature to slowly rise to ~27°C and maintain for 2 hours to ensure the reaction goes to completion.

  • Hydrolysis (Quenching): Prepare a separate vessel with dilute hydrochloric acid in an ice bath. Slowly and carefully add the reaction mixture to the cold acid solution with vigorous stirring.

    • Causality: This step hydrolyzes the aluminum complexes formed during the reaction, decomposing the catalyst and precipitating the product. The process is highly exothermic and releases HCl gas, necessitating careful addition and cooling.[3]

  • Workup and Solvent Removal: Transfer the mixture to a separatory funnel and remove the lower aqueous layer. The upper organic layer is then subjected to steam distillation.

    • Causality: Steam distillation is an effective method to remove the high-boiling point solvents (ethylbenzene and nitrobenzene) without resorting to high-vacuum distillation, which can be difficult with a solid product present.[3][11]

  • Product Isolation: After distillation, the remaining aqueous slurry containing the solid product is cooled. The solid is collected by vacuum filtration, washed with water to remove residual salts, and dried under vacuum.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[1]

Role in Pharmaceutical Synthesis: Precursor to Mizolastine

The primary value of this compound in drug development lies in its role as a key intermediate. It does not possess therapeutic activity itself, and therefore, a discussion of its "mechanism of action" must focus on the final product it enables.

Synthetic Pathway to Mizolastine

Mizolastine is a second-generation H1 antagonist that works by blocking the action of histamine on H1 receptors, thereby preventing the symptoms of allergic reactions.[5] The synthesis of Mizolastine requires a multi-step process where this compound is an early-stage precursor. The keto-acid functionality is transformed through several steps to create the core structure of the final drug.

Caption: Role of this compound in the Mizolastine synthetic route.

Analytical Methodologies

Robust analytical methods are required for quality control, ensuring the purity of the intermediate and, consequently, the final API. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Quantitative Analysis by Reverse-Phase HPLC

This method provides a reliable means to determine the purity of this compound and quantify any process-related impurities.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for non-polar aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric or Formic AcidAcidification ensures the carboxylic acid is in its protonated, non-ionic form for consistent retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound.
Gradient 40% B to 95% B over 15 minutesA gradient is necessary to elute the highly retained analyte while also separating it from more polar starting materials and less polar byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzophenone chromophore provides strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh ~10 mg of the sample to be tested and prepare in the same manner as the standard.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 40% B) until a stable baseline is achieved.

  • Analysis: Inject the standards and samples onto the column and run the gradient method.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Assay can be determined by comparing the peak area of the sample to a standard curve generated from the reference standards.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound integrity.

  • Hazard Identification: The compound is classified as a serious eye irritant (H319).[6] It may also cause skin and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[13][14]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13][14]

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance, not for its own properties, but as a foundational element for complex synthesis. Its efficient production via Friedel-Crafts acylation and its subsequent conversion into molecules like Mizolastine highlight the critical role of well-characterized intermediates in modern chemistry. This guide has provided a technical framework for its synthesis, analysis, and safe handling, offering field-proven insights to support researchers and development professionals in leveraging this versatile chemical building block.

References

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Sources

2-(4-Ethylbenzoyl)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Ethylbenzoyl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular characteristics of this compound, moving beyond a simple data sheet to provide a foundational understanding of its synthesis, structural verification, and chemical behavior. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and applicable body of knowledge.

Introduction and Strategic Importance

This compound, identified by CAS Number 1151-14-0, is a substituted aromatic keto-carboxylic acid.[1][2][3][4] Its molecular architecture, featuring a benzoic acid core linked to a para-substituted ethylbenzoyl group, makes it a molecule of significant interest in industrial and research settings. Primarily, it is a crucial intermediate in the industrial synthesis of 2-ethylanthraquinone, a key component in the hydrogen peroxide production process.[5] Furthermore, its benzophenone-like scaffold presents a versatile platform for medicinal chemists and drug development professionals exploring novel molecular entities.

This document provides a detailed exploration of its molecular structure, from its fundamental synthesis via Friedel-Crafts acylation to its comprehensive characterization using modern spectroscopic techniques.

Molecular Profile and Physicochemical Characteristics

The structure of this compound is defined by a benzoic acid molecule substituted at the C2 (ortho) position with a 4-ethylbenzoyl functional group. This arrangement results in a non-planar molecule with distinct electronic and steric properties conferred by the ketone and carboxylic acid moieties.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 1151-14-0[1][2][3]
Molecular Formula C₁₆H₁₄O₃[1][2][3]
Molecular Weight 254.28 g/mol [2][3][6]
Melting Point 122 °C[1]
Boiling Point 459.6 °C at 760 mmHg[1][2]
Density 1.194 g/cm³[1][2]
XLogP3 3.3[2][6]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 3[1][2]
IUPAC Name This compound[6]

Synthesis Pathway: The Friedel-Crafts Acylation

The principal industrial method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[5][7] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃). The catalyst's role is to activate the phthalic anhydride electrophile. It coordinates with a carbonyl oxygen of the anhydride, creating a highly reactive acylium ion or a polarized complex. The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon. The ethyl group is an ortho-, para-director; however, due to steric hindrance from the bulky anhydride complex, acylation occurs preferentially at the para-position of the ethylbenzene, though the final product is the ortho-substituted benzoic acid resulting from the ring-opening of the anhydride.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_workup Product Isolation Ethylbenzene Ethylbenzene Mixing 1. Mix Ethylbenzene, Phthalic Anhydride, and Nitrobenzene (Solvent) Ethylbenzene->Mixing PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Mixing AlCl3 Aluminum Trichloride (AlCl3) CatalystAddition 3. Slow Addition of AlCl3 (Control Temperature < 20-30°C) AlCl3->CatalystAddition Cooling 2. Cool System (e.g., to 15°C) Mixing->Cooling Cooling->CatalystAddition Reaction 4. Maintain Reaction (e.g., 2h at 27°C) CatalystAddition->Reaction Hydrolysis 5. Quench with Dilute Acid (e.g., HCl) to Decompose Complex Reaction->Hydrolysis Separation 6. Separate Aqueous and Organic Layers Hydrolysis->Separation Distillation 7. Steam Distill to Remove Excess Ethylbenzene/Nitrobenzene Separation->Distillation Isolation 8. Cool, Filter, and Dry the Precipitate Distillation->Isolation Product This compound Isolation->Product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established patent literature, designed for reproducibility and safety.[5][8]

  • Reactor Setup: In a suitable glass reactor equipped with mechanical stirring, a thermometer, and a cooling system, charge ethylbenzene (serves as reactant and solvent) and nitrobenzene (co-solvent).

  • Initial Mixing: Begin stirring and add phthalic anhydride to the solvent mixture.

  • Cooling: Activate the cooling system to bring the internal temperature of the mixture down to approximately 10-15°C. This step is critical to control the initial exotherm upon catalyst addition.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃). The rate of addition must be carefully controlled to maintain the reaction temperature below 20-30°C. A significant exotherm is expected.

  • Reaction Period: Once all the AlCl₃ has been added, allow the reaction temperature to rise to approximately 27°C and maintain this state with stirring for about 2 hours to ensure the reaction goes to completion.

  • Hydrolysis (Quenching): Carefully pour the reaction mixture into a vessel containing dilute hydrochloric or sulfuric acid over ice. This hydrolyzes the aluminum complex, precipitating the crude product and dissolving inorganic salts into the aqueous layer.

  • Workup:

    • Separate the organic layer from the aqueous layer.

    • Subject the organic layer to steam distillation. This efficiently removes unreacted ethylbenzene and the nitrobenzene solvent.

    • The remaining non-volatile material contains the desired product.

  • Isolation: Cool the remaining mixture. The this compound will precipitate as a solid. Collect the solid by filtration, wash with water to remove residual acid, and dry under vacuum.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure is a non-negotiable step in synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly diagnostic.

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield (>10 ppm), which disappears upon D₂O exchange.

    • Aromatic Protons (Ar-H): A complex pattern of multiplets between 7.2 and 8.2 ppm, integrating to 8 protons. The protons on the 4-ethylbenzoyl ring will appear as a characteristic AA'BB' system (two apparent doublets).

    • Ethyl Group Protons (-CH₂CH₃): A quartet around 2.7 ppm (integrating to 2H) for the methylene protons adjacent to the aromatic ring, and a triplet around 1.2 ppm (integrating to 3H) for the terminal methyl protons.

  • ¹³C NMR: The carbon spectrum confirms the carbon backbone.

    • Carbonyl Carbons (C=O): Two distinct signals in the downfield region (>165 ppm), one for the ketone and one for the carboxylic acid.

    • Aromatic Carbons: Multiple signals between ~125-145 ppm, corresponding to the 12 aromatic carbons.

    • Aliphatic Carbons: Two signals in the upfield region for the ethyl group carbons (~29 ppm for -CH₂ and ~15 ppm for -CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

  • O-H Stretch: A very broad and characteristic absorption band from 2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded carboxylic acid dimer.[9][10]

  • C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹. The diaryl ketone C=O stretch is found at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to conjugation with both aromatic rings.[9][10]

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z ratio corresponding to the molecular weight of the molecule, 254.28.[1][6]

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of -OH (m/z 237), -COOH (m/z 209), and cleavage at the benzoyl linkage.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound is classified as an irritant, particularly to the eyes.[6][11]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[12]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12][13]

Conclusion

This compound is a well-defined organic molecule whose structure is readily confirmed through a synergistic application of NMR, IR, and MS techniques. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, reflecting a classic and powerful reaction in organic chemistry. For researchers in materials science and drug discovery, a thorough understanding of this molecule's synthesis, properties, and structural features provides a solid foundation for its use as a critical intermediate and a versatile building block for more complex molecular targets.

References

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  • What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzo
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
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Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-ethylbenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 1151-14-0).[1][2][3][4][5] As a Senior Application Scientist, the objective of this document is to move beyond a simple data sheet, offering instead a detailed exploration of the molecule's synthesis, characterization, and potential applications, grounded in established chemical principles. The methodologies described are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical utility for professionals in the field.

This compound is a derivative of benzoic acid and benzophenone. Its structure is characterized by a benzoic acid core acylated at the 2-position by a 4-ethylphenyl ketone group. This arrangement of functional groups—a carboxylic acid, an aromatic ketone, and an alkyl-substituted phenyl ring—dictates its chemical behavior and potential for further chemical modification and biological interaction.

The carboxylic acid group provides a handle for forming salts or esters, while the benzophenone core is a well-known pharmacophore and photosensitizer. The ethyl group in the para position of the benzoyl ring enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 1151-14-0[1][2][3][4]
Molecular Formula C16H14O3[1][2][6]
Molecular Weight 254.28 g/mol [1][6]
Boiling Point 459.6 °C at 760 mmHg[1][2]
Density 1.194 g/cm³[1][2]
LogP (o/w) 3.17 - 3.43[1][7]
Appearance White to off-white solid/powder[7]

Synthesis and Purification: A Validated Workflow

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[8][9] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the phthalic anhydride electrophile.

Synthetic and Purification Workflow

The process is designed as a multi-step workflow where the successful completion of each stage is critical for the purity and yield of the final product. The logic flows from the initial reaction setup through to purification and isolation.

synthesis_workflow A Reactant Preparation (Ethylbenzene, Phthalic Anhydride) B Friedel-Crafts Acylation (Anhydrous AlCl3, 15-27°C) A->B Step 1 C Reaction Quench (Hydrolysis with Dilute HCl) B->C Step 2 D Product Isolation (Phase Separation & Steam Distillation) C->D Step 3 E Purification (Filtration & Drying) D->E Step 4 F Final Product (>97% Purity) E->F Step 5

Caption: A logical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established methods and is designed to be self-validating.[8][9] Progress can be monitored at key stages (e.g., via Thin-Layer Chromatography) to ensure reaction completion before proceeding.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Ethylbenzene (solvent and reactant)

  • Anhydrous aluminum chloride (AlCl₃, ~2.0 eq)

  • Nitrobenzene or Nitromethane (co-solvent, optional)

  • Dilute Hydrochloric Acid (HCl)

  • Standard inert-atmosphere reaction glassware

Procedure:

  • Reaction Setup: In a multi-necked flask under a dry, inert atmosphere (e.g., N₂ or Ar), charge ethylbenzene and phthalic anhydride. The use of an inert atmosphere is critical as anhydrous AlCl₃ is extremely hygroscopic and reacts violently with water.[10]

  • Catalyst Addition: Cool the mixture to approximately 15°C using an ice bath. Slowly add anhydrous AlCl₃ in portions. This addition is highly exothermic; maintaining a low temperature (below 20-25°C) is essential to prevent side reactions and ensure regioselectivity.[9]

  • Reaction: Once the catalyst addition is complete, allow the reaction to stir at a controlled temperature (e.g., 27°C) for 2-3 hours until completion.[9] The reaction progress can be monitored by TLC, observing the consumption of phthalic anhydride.

  • Hydrolysis (Quenching): Slowly and carefully pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice and dilute hydrochloric acid. This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the carboxylate intermediate, causing the product to precipitate.

  • Workup and Isolation: The resulting mixture is worked up by separating the aqueous layer. The organic layer, containing the product and excess ethylbenzene, is subjected to steam distillation to remove the volatile ethylbenzene and any co-solvent.[8][9]

  • Purification: The remaining crude solid is collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized material, a suite of analytical techniques must be employed. The data below represents expected outcomes for a high-purity sample.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals in the aromatic region (7.2-8.2 ppm); a characteristic quartet and triplet for the ethyl group (CH₂ ~2.7 ppm, CH₃ ~1.2 ppm); a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR Two carbonyl carbon signals (>165 ppm); multiple signals in the aromatic region (125-145 ppm); two aliphatic signals for the ethyl group (~29 ppm and ~15 ppm).
FT-IR (ATR) Broad O-H stretch (2500-3300 cm⁻¹); sharp C=O stretch (ketone) ~1685 cm⁻¹; sharp C=O stretch (acid) ~1700 cm⁻¹; C-H aromatic and aliphatic stretches.
HPLC A single major peak with >97% purity under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).[11]
Mass Spec (ESI-) A molecular ion peak at m/z = 253.08 [M-H]⁻.

Potential Applications and Scientific Rationale

While this compound is a key intermediate in the synthesis of 2-ethylanthraquinone for industrial processes, its molecular architecture makes it a compound of interest for drug discovery.[8] The benzophenone scaffold is present in numerous FDA-approved drugs and natural products, acting on a variety of biological targets.

Rationale for Investigation in Drug Discovery

The rationale for exploring this molecule's biological activity is based on the established value of its core components. The combination of these features in a single, synthetically accessible molecule provides a strong starting point for medicinal chemistry programs.

rationale_graph A This compound B Benzophenone Core (Known Pharmacophore) A->B C Carboxylic Acid (H-Bonding, Salt Bridge Formation) A->C D Para-Ethyl Group (Modulates Lipophilicity, Steric Fit) A->D E Potential Biological Activity B->E C->E D->E

Caption: The structural rationale for investigating this compound in drug discovery.

Hypothetical Interaction with a Kinase Pathway

Many benzophenone derivatives are known to be kinase inhibitors. While the specific targets of this compound are not publicly defined, we can hypothesize its potential mechanism as an ATP-competitive inhibitor within a generic signaling pathway. The diagram below illustrates this hypothetical interaction.

pathway_diagram cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation) Effector->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits ATP Binding

Caption: Hypothetical mechanism of kinase inhibition by this compound.

Safety and Handling

According to GHS classifications, this compound is known to cause serious eye irritation.[6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations.

References

  • LookChem. (n.d.). This compound.
  • Patsnap. (n.d.). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. Eureka.
  • Chemsrc. (n.d.). This compound | CAS#:1151-14-0.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid.
  • Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
  • SIELC Technologies. (2018). Benzoic acid, 2-(4-methylbenzoyl)-.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.

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An In-depth Technical Guide to the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: From Foundational Discovery to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-ethylbenzoyl)benzoic acid, a key chemical intermediate. While the historical record of its first specific synthesis is not prominently documented, its creation is a direct result of the seminal discovery of the Friedel-Crafts reaction in 1877. This document elucidates the core synthetic methodology, the underlying reaction mechanisms, and critical process parameters. It further details purification and characterization techniques, potential side reactions, and safety considerations. The primary industrial application of this compound as a precursor to 2-ethylanthraquinone, a vital component in the large-scale production of hydrogen peroxide, is discussed. Finally, the relevance of its structural motifs—the benzophenone and benzoic acid moieties—in the broader context of medicinal chemistry and drug development is explored.

Introduction: A Legacy of the Friedel-Crafts Reaction

The synthesis of this compound is fundamentally rooted in the groundbreaking work of Charles Friedel and James Crafts. In 1877, they discovered a set of reactions that allowed for the attachment of alkyl and acyl substituents to an aromatic ring through electrophilic aromatic substitution, now famously known as the Friedel-Crafts reactions.[1] This discovery revolutionized organic synthesis, providing a powerful tool for the construction of carbon-carbon bonds with aromatic systems.

While a specific "discovery" of this compound is not readily found in seminal literature, its synthesis is a classic application of the Friedel-Crafts acylation. This reaction, in which an acyl group is introduced to an aromatic ring, became the cornerstone for producing a vast array of aromatic ketones and their derivatives. The synthesis of the title compound, therefore, stands as a testament to the enduring legacy and broad applicability of Friedel and Crafts' initial discovery.

This guide will delve into the technical intricacies of synthesizing this compound, offering insights for researchers and professionals in chemical synthesis and drug development.

The Core Synthesis: Friedel-Crafts Acylation of Ethylbenzene

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[2] This reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism, which can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the phthalic anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond in the anhydride ring, leading to the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich aromatic ring of ethylbenzene acts as a nucleophile and attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ethylbenzene ring.

  • Regioselectivity: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group and the bulky acylium ion, the para-substituted product, this compound, is the major isomer formed.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of moisture or the reaction itself, removes a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final product complexed with AlCl₃. The catalyst is regenerated upon aqueous workup.

Diagram of the Friedel-Crafts Acylation Mechanism

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PA Phthalic Anhydride Complex1 PA-AlCl₃ Complex PA->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening Ethylbenzene Ethylbenzene AreniumIon Arenium Ion (Intermediate) AcyliumIon->AreniumIon Ethylbenzene->AreniumIon Nucleophilic Attack ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of this compound synthesis.

Experimental Protocol and Process Optimization

While specific laboratory procedures may vary, a general protocol for the synthesis of this compound is outlined below. This is followed by a discussion of key parameters for process optimization.

Detailed Experimental Protocol
  • Reagent Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and a gas outlet to a scrubber, charge ethylbenzene and nitrobenzene or nitromethane (as a solvent).[3]

  • Addition of Phthalic Anhydride: Add phthalic anhydride to the reaction mixture with stirring.

  • Cooling: Cool the mixture to 10-15°C using an ice bath.[3]

  • Catalyst Addition: Slowly and portion-wise add anhydrous aluminum chloride, ensuring the temperature does not exceed 20-30°C.[3] The addition of AlCl₃ is highly exothermic.

  • Reaction: After the complete addition of the catalyst, allow the reaction to proceed at a controlled temperature (e.g., 27°C) for a specified duration (e.g., 2 hours).[3]

  • Hydrolysis: Carefully quench the reaction by pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric or sulfuric acid.[4] This step hydrolyzes the aluminum chloride complexes and liberates the product.

  • Workup: Separate the organic layer. The excess ethylbenzene and nitrobenzene can be removed by steam distillation.[4]

  • Isolation of Crude Product: The remaining aqueous layer is cooled, and the crude this compound precipitates as a solid, which is then collected by filtration.

Process Optimization and Control of Side Reactions

Several factors can influence the yield and purity of the final product. Careful control of these parameters is crucial for a successful synthesis.

  • Catalyst Loading: Stoichiometric amounts of AlCl₃ are typically required because the catalyst forms a complex with the carbonyl group of the product.

  • Temperature Control: Maintaining a low reaction temperature during the addition of AlCl₃ is critical to minimize side reactions.

  • Solvent: While ethylbenzene can act as both reactant and solvent, inert solvents like nitrobenzene or nitromethane are sometimes used to improve reaction homogeneity and control.[3]

  • Side Reactions:

    • Isomer Formation: Although the para-isomer is favored, small amounts of the ortho- and meta-isomers can be formed.

    • Transalkylation/Dealkylation: In the presence of a strong Lewis acid, ethylbenzene can undergo intermolecular transalkylation, leading to the formation of benzene and diethylbenzene, which can then undergo acylation to produce impurities.

    • Polyacylation: The product, this compound, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the benzoyl and carboxyl groups, thus minimizing polyacylation.

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterTypical Range/ValueImpact on Reaction
Temperature 10-30°C[3]Higher temperatures can lead to increased side reactions and reduced yield.
Catalyst Anhydrous AlCl₃Essential for the formation of the acylium ion; other Lewis acids can be used.
Reactant Ratio Ethylbenzene in excessMaximizes the conversion of phthalic anhydride.
Solvent Ethylbenzene, Nitrobenzene[3]Affects reaction kinetics and product solubility.
Reaction Time 2-4 hours[3]Sufficient time is needed for complete conversion.

Purification and Characterization

Ensuring the purity of this compound is critical for its subsequent applications.

Purification

The primary method for purifying the crude product is recrystallization .

  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a commonly used solvent for the recrystallization of benzoic acid and its derivatives.[5][6] Ethanol has also been mentioned as a suitable solvent.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the ketone and carboxylic acid (around 1680-1720 cm⁻¹), and C-H stretches of the aromatic ring and the ethyl group.[7][9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (254.28 g/mol ) and provide information about its fragmentation pattern.[7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[7]
Molecular Weight 254.28 g/mol [7]
CAS Number 1151-14-0[7]
Melting Point ~122 °C
Appearance White to off-white solid

Applications in Industry and Relevance to Drug Development

While direct applications in drug formulations are not prominent, this compound is a crucial intermediate in industrial chemistry and holds relevance in the broader context of medicinal chemistry.

Industrial Synthesis of 2-Ethylanthraquinone

The primary industrial application of this compound is as a precursor for the synthesis of 2-ethylanthraquinone.[2][10] This conversion is achieved through an intramolecular cyclization reaction, typically facilitated by strong acids like fuming sulfuric acid or solid acid catalysts such as H-Beta zeolite.[11][12]

Industrial_Application EBBA This compound EAQ 2-Ethylanthraquinone EBBA->EAQ Intramolecular Cyclization (e.g., H₂SO₄) H2O2 Hydrogen Peroxide (H₂O₂) EAQ->H2O2 Anthraquinone Process Catalyst

Caption: Industrial application of this compound.

2-Ethylanthraquinone is a key component in the anthraquinone process , which is the most widely used industrial method for producing hydrogen peroxide .[1][13] In this process, 2-ethylanthraquinone is catalytically hydrogenated to 2-ethylanthrahydroquinone, which is then oxidized with air to regenerate 2-ethylanthraquinone and produce hydrogen peroxide.[14]

Relevance in Drug Development

While this compound itself is not a common pharmaceutical ingredient, its constituent chemical moieties, benzoic acid and benzophenone , are prevalent in medicinal chemistry.

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are known for their antimicrobial and antifungal properties and are used as preservatives in many pharmaceutical formulations.[15][16] Furthermore, the benzoic acid scaffold is a common feature in a variety of active pharmaceutical ingredients (APIs), where it can contribute to binding interactions with biological targets or influence the pharmacokinetic properties of the drug.[17][18]

  • Benzophenone Scaffolds: The benzophenone core is present in a number of drugs and is explored in drug discovery for its ability to act as a pharmacophore. For instance, certain benzophenone derivatives have shown potential as anticancer agents.

Therefore, this compound represents a versatile chemical building block. Its structure can be modified to generate a library of derivatives for screening in various drug discovery programs, leveraging the established biological activities of its core components.

Safety and Handling

Proper safety precautions are essential when handling the chemicals involved in the synthesis of this compound.

  • This compound: May cause skin and serious eye irritation.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[19]

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It must be handled in a dry, well-ventilated area, preferably a fume hood.[20][21] Appropriate PPE, including chemical-resistant gloves and a face shield, is necessary. A Class D fire extinguisher for combustible metals should be available.[20]

  • Ethylbenzene and Phthalic Anhydride: These reagents should be handled in a well-ventilated area with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[19][21]

Conclusion

The synthesis of this compound is a prime example of the enduring power of the Friedel-Crafts acylation. While its direct "discovery" is intertwined with the broader application of this foundational reaction, its importance as a chemical intermediate is clear. This guide has provided a detailed technical overview of its synthesis, from the underlying mechanism to practical experimental considerations and purification. Its critical role in the industrial production of hydrogen peroxide underscores its significance in large-scale chemical manufacturing. For the medicinal chemist and drug development professional, this compound offers a versatile scaffold, combining the well-established pharmaceutical relevance of benzoic acid and benzophenone, making it and its potential derivatives interesting candidates for future research and development.

References

  • High-Quality 2-Ethylanthraquinone for Hydrogen Peroxide Production - Leading Factory Supplier. (URL: [Link])
  • Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
  • A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl)
  • Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies | Request PDF - ResearchG
  • Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC - NIH. (URL: [Link])
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  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Friedel-Crafts acylation for 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the Friedel-Crafts acylation reaction. This compound is a pivotal chemical intermediate, notably in the synthesis of the second-generation antihistamine, Cetirizine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. The synthesis involves the electrophilic aromatic substitution of ethylbenzene with phthalic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4] By integrating theoretical principles with practical, field-proven insights, this guide aims to equip scientists with the knowledge to perform this synthesis efficiently and safely.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] The reaction between ethylbenzene and phthalic anhydride is a classic example of this transformation.

Core Principles: The reaction proceeds through an electrophilic aromatic substitution pathway.[7] The key steps, catalyzed by aluminum chloride (AlCl₃), are as follows:

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a highly reactive acylium ion electrophile.[8][9]

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group and the bulky acylium ion, the attack predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: The AlCl₄⁻ complex, formed from the catalyst, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst.[8]

  • Catalyst Complexation: The product, a ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This complexation is often irreversible under reaction conditions, meaning that a stoichiometric amount, or even an excess, of the "catalyst" is required. The reaction must be quenched with an aqueous acid (e.g., HCl or H₂SO₄) in a subsequent work-up step to decompose this complex and liberate the final product.[9]

G cluster_reactants Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack cluster_deprotonation Step 3 & 4: Deprotonation & Complexation PA Phthalic Anhydride Complex Activated Complex PA->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Ethylbenzene Ethylbenzene Arenium Arenium Ion (Sigma Complex) Ethylbenzene->Arenium + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium->Product_Complex - H⁺ (Restores Aromaticity) Final_Product This compound Product_Complex->Final_Product Aqueous Work-up (e.g., H₂O/HCl)

Caption: Reaction mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is synthesized from established industrial methods and provides a reliable procedure for the laboratory-scale synthesis of this compound.[3][4]

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )Amount (g)Moles (mol)Role
EthylbenzeneC₈H₁₀106.175004.71Reactant / Solvent
Phthalic AnhydrideC₈H₄O₃148.121501.01Reactant
Aluminum ChlorideAlCl₃133.342702.02Catalyst
NitrobenzeneC₆H₅NO₂123.11750.61Co-solvent
5% Sulfuric AcidH₂SO₄98.08900 g (aq)-Quenching Agent

Note: In this procedure, ethylbenzene serves as both a reactant and the primary solvent. Nitrobenzene is used as a co-solvent to improve the solubility of the intermediates and complexes formed during the reaction.

Step-by-Step Synthesis Procedure
  • Reactor Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 g of ethylbenzene and 75 g of nitrobenzene.[4]

  • Initial Charging: Begin stirring the solution and add 150 g of phthalic anhydride.

  • Cooling: Start a cooling system (e.g., an ice-water bath) to lower the internal temperature of the mixture to 10-15°C.[4]

  • Catalyst Addition (Critical Step): Begin the slow, portion-wise addition of 270 g of anhydrous aluminum chloride via the dropping funnel. The addition should be carefully controlled over approximately 1.5 hours.

    • Causality: The reaction is highly exothermic. Slow addition is crucial to maintain the temperature below 20°C.[3] A rapid temperature increase can lead to the formation of unwanted side products and potential runaway reactions.

  • Reaction Phase: After the complete addition of AlCl₃, the reaction temperature will have risen to approximately 19-20°C.[3] Remove the cooling bath and allow the reaction mixture to warm. The temperature will naturally rise to about 27°C. Maintain the reaction at this temperature with stirring for 2 hours to ensure completion.[4]

  • Reaction Quenching (Work-up): Prepare a solution of 900 g of 5% dilute sulfuric acid in a separate 2000 mL beaker surrounded by an ice bath. Slowly and cautiously pour the reaction mixture into the cold acid solution with vigorous stirring.

    • Causality: This step quenches the reaction and hydrolyzes the aluminum chloride-ketone product complex. This process is also highly exothermic and requires careful temperature control, ideally keeping the hydrolysis temperature around 85°C for full decomposition.[3]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely and remove the lower aqueous layer.

  • Solvent Removal: Transfer the upper organic layer to a distillation apparatus. Perform steam distillation to remove the excess ethylbenzene and nitrobenzene.[4]

  • Product Isolation: After distillation, the remaining material will cool and the product will precipitate. Collect the solid product by vacuum filtration.

  • Drying: Dry the filtered solid in a vacuum oven to obtain the crude 2-(4'-ethylbenzoyl)benzoic acid. Further purification can be achieved through recrystallization.[10]

Caption: Experimental workflow for the synthesis.

Purification and Characterization

While the described work-up yields a relatively clean product, high-purity applications, such as in drug development, necessitate further purification.

  • Recrystallization: A common method involves dissolving the crude product in a suitable solvent mixture, such as toluene and ethanol, followed by cooling to induce crystallization.[11] This process effectively removes most soluble impurities.

  • Aqueous Stripping: An alternative purification technique involves washing a solution of the crude product (e.g., in chlorobenzene) with an aqueous hydrochloric acid solution to remove residual aluminum salts, followed by cooling-induced crystallization.[10]

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical methods.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₃[12]
Molecular Weight254.28 g/mol [12]
Melting Point122 °C[13]
AppearanceWhite to off-white solid
Boiling Point459.6 °C at 760 mmHg[13]

Safety and Hazard Management

The chemicals used in this synthesis present significant hazards. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. It must be handled in a dry environment and added cautiously to the reaction mixture.[9]

  • Ethylbenzene & Nitrobenzene: Both are flammable organic solvents. Nitrobenzene is toxic and can be absorbed through the skin.

  • Sulfuric Acid (H₂SO₄): A strong corrosive acid. The quenching process should be performed slowly and with cooling to control the exothermic reaction.

  • Product: this compound is classified as causing serious eye irritation.[12]

Conclusion

The Friedel-Crafts acylation of ethylbenzene with phthalic anhydride is a robust and scalable method for producing this compound, a key pharmaceutical intermediate. Success in this synthesis hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters, particularly temperature during the addition of the aluminum chloride catalyst and during the subsequent hydrolysis. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this valuable compound for further application in drug discovery and development.

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2-(4-Ethylbenzoyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Ethylbenzoyl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the proposed mechanism of action for this compound. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its chemical structure as a benzoic acid derivative provides a strong foundation for a primary hypothesis. This document synthesizes information from related compounds and outlines a rigorous experimental framework to elucidate its biological activity. The central hypothesis presented is that this compound functions as an inhibitor of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), key players in drug disposition and clearance. This guide offers detailed protocols for validating this hypothesis, intended to empower researchers in pharmacology and drug development.

Introduction and Central Hypothesis

This compound is an organic compound with the molecular formula C16H14O3.[1][2] Its structure features a benzoic acid moiety linked to a 4-ethylbenzoyl group.[3] While its physicochemical properties are defined[4][5], a detailed mechanism of action at the molecular level remains to be characterized.

Based on its structural analogy to known pharmacologically active molecules, particularly other benzoic acid derivatives, we propose a central hypothesis:

Primary Hypothesis: The core mechanism of action of this compound involves the competitive inhibition of renal and hepatic organic anion transporters, specifically members of the OAT (SLC22) and OATP (SLCO) families. This interaction is predicted to alter the pharmacokinetics of co-administered drugs and endogenous molecules that are substrates of these transporters.

This guide will delve into the scientific basis for this hypothesis and provide the experimental means to rigorously test it.

Scientific Foundation: The Role of Organic Anion Transporters in Pharmacology

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are families of membrane-bound proteins crucial for the transport of a wide array of endogenous and exogenous substances, including a majority of clinically used drugs.[6]

  • Renal Organic Anion Transporters (OAT1 and OAT3): Located on the basolateral membrane of renal proximal tubule cells, OAT1 (SLC22A6) and OAT3 (SLC22A8) are critical for the secretion of drugs from the bloodstream into the urine.[7] Their inhibition can significantly decrease renal clearance, leading to increased plasma concentrations and prolonged half-lives of substrate drugs.[6]

  • Hepatic Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These transporters are expressed on the sinusoidal membrane of hepatocytes and are key to the uptake of drugs from the blood into the liver, a critical step for hepatic metabolism and biliary excretion.[8][9] Inhibition of OATP1B1 and OATP1B3 is a well-known cause of clinically significant drug-drug interactions (DDIs).[8]

The classic example of a clinically utilized OAT inhibitor is probenecid . Probenecid competitively inhibits OATs in the kidney, thereby blocking the tubular secretion of drugs like penicillin, increasing their plasma concentration and therapeutic efficacy.[10][11][12] It also inhibits the reabsorption of uric acid by targeting URAT1, demonstrating the profound physiological impact of modulating these transporters.[10][13] The structural features of this compound, particularly the carboxylic acid group, are common in molecules that interact with these transporters.[14][15]

Proposed Molecular Mechanism: Competitive Inhibition of OATs/OATPs

We hypothesize that this compound acts as a competitive inhibitor of OATs and OATPs. In this model, the compound would vie with endogenous and xenobiotic substrates for binding to the transporter's active site. The benzoylbenzoic acid scaffold likely positions the molecule within the binding pocket, while the negatively charged carboxylate group at physiological pH forms a key interaction, a common feature for OAT substrates and inhibitors.

The following diagram illustrates this proposed mechanism at the cellular level.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space transporter Organic Anion Transporter (OAT/OATP) Active Site transported_substrate Transported Substrate transporter->transported_substrate Transport substrate OAT/OATP Substrate substrate->transporter:port Binds & is Transported inhibitor This compound (Inhibitor) inhibitor->transporter:port Competitively Binds & Blocks caption Proposed competitive inhibition of an Organic Anion Transporter.

Caption: Proposed competitive inhibition of an Organic Anion Transporter.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis, a series of in vitro experiments using stable cell lines overexpressing specific human transporters is required. Human Embryonic Kidney (HEK293) cells are a common and effective model for this purpose.[16][17][18][19]

The overall workflow for this validation is depicted below:

cluster_data Data Analysis start Hypothesis: This compound inhibits OATs/OATPs screen Protocol 1: Transporter Inhibition Screen start->screen data_screen Significant Inhibition? screen->data_screen ic50 Protocol 2: IC50 Determination data_ic50 Calculate IC50 ic50->data_ic50 kinetics Protocol 3: Kinetic Analysis (Ki) data_kinetics Determine Ki and Inhibition Type kinetics->data_kinetics conclusion Conclusion: Mechanism of Action Characterized data_screen->ic50 Yes data_screen->conclusion No data_ic50->kinetics data_kinetics->conclusion caption Experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: Transporter Inhibition Screening Assay

Objective: To determine if this compound causes significant inhibition of hOAT1, hOAT3, hOATP1B1, and hOATP1B3 at a single, high concentration.

Materials:

  • HEK293 cells stably expressing hOAT1, hOAT3, hOATP1B1, or hOATP1B3.[17][18]

  • Wild-type (mock-transfected) HEK293 cells as a control.

  • 96-well black, clear-bottom plates.[20]

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[21]

  • Probe Substrate: A fluorescent substrate such as 6-carboxyfluorescein (6-CF) for OAT1/3 or fluorescein-methotrexate (FMTX) for OATP1B1/3.[14][21]

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control Inhibitor: Probenecid for OATs, Rifampicin for OATPs.

  • Lysis Buffer (e.g., 0.5% Triton X-100 in PBS).[22]

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed the transporter-expressing cells and wild-type cells into a 96-well plate at a density that will result in a confluent monolayer (e.g., 5x10^5 cells/mL, 200 µL/well) and incubate for 18-28 hours.[20]

  • Compound Preparation: Prepare solutions of this compound (e.g., at a final assay concentration of 10 µM or 100 µM) and the positive control inhibitor in uptake buffer. Ensure the final DMSO concentration is ≤0.5%.

  • Assay Initiation:

    • Wash the cell monolayers three times with warm (37°C) uptake buffer.[21]

    • Pre-incubate the cells for 5-10 minutes with the uptake buffer containing either the vehicle (DMSO), the test compound, or the positive control.[9][22]

    • Start the transport reaction by adding the uptake buffer containing the fluorescent probe substrate (e.g., 10 µM FMTX) and the respective inhibitors/vehicle.[21][23]

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-30 minutes).[9][21]

  • Assay Termination:

    • Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.[22]

    • Lyse the cells by adding 100 µL of lysis buffer and shaking for 15-30 minutes at room temperature, protected from light.[20][22]

  • Data Acquisition: Measure the intracellular fluorescence using a plate reader (e.g., Ex: 485 nm, Em: 528 nm for fluorescein-based substrates).[22]

  • Data Analysis:

    • Calculate the transporter-specific uptake by subtracting the fluorescence in wild-type cells from that in the corresponding transporter-expressing cells.

    • Determine the percent inhibition by comparing the specific uptake in the presence of the test compound to the specific uptake in the vehicle control wells: % Inhibition = (1 - (Uptake_inhibitor / Uptake_vehicle)) * 100

Protocol 2: IC50 Value Determination

Objective: To quantify the inhibitory potency of this compound by determining the concentration required to inhibit 50% of the transporter activity (IC50).

Methodology:

  • Follow the general procedure for the inhibition screening assay.

  • Instead of a single concentration, prepare a serial dilution of this compound (e.g., 8 concentrations ranging from 0.1 µM to 500 µM).[14]

  • Perform the uptake assay at each concentration in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (non-linear regression) model to determine the IC50 value.[14] The equation is: V = V0 / [1 + (I / IC50)^n] Where V is the uptake rate with the inhibitor, V0 is the rate without the inhibitor, I is the inhibitor concentration, and n is the Hill slope.[14]

Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition

Objective: To determine whether the inhibition is competitive, non-competitive, or mixed-type, and to calculate the inhibition constant (Ki).

Methodology:

  • This experiment involves measuring the rate of transporter-mediated uptake across a matrix of varying substrate and inhibitor concentrations.

  • Select several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, measure the uptake rate across a range of probe substrate concentrations (e.g., 0.25x Km to 5x Km of the substrate for the transporter).

  • Data Analysis:

    • Generate kinetic plots, such as a Lineweaver-Burk (double reciprocal) plot.

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:[24] Ki = IC50 / (1 + ([S] / Km)) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[24]

Data Presentation and Interpretation

The quantitative data derived from the experimental validation should be summarized for clarity.

Table 1: Inhibitory Potency of this compound against Human Organic Anion Transporters

TransporterProbe SubstrateIC50 (µM)Ki (µM)Mechanism of Inhibition
hOAT16-CFTBDTBDTBD
hOAT36-CFTBDTBDTBD
hOATP1B1FMTXTBDTBDTBD
hOATP1B3FMTXTBDTBDTBD
TBD: To Be Determined

Interpretation:

  • Potency: Lower IC50 and Ki values indicate higher inhibitory potency. Values in the low micromolar or sub-micromolar range are generally considered potent.[14]

  • Selectivity: Comparing the IC50/Ki values across the different transporters will reveal the selectivity profile of the compound.

  • Clinical Relevance: If the determined Ki is significantly lower than the anticipated in vivo plasma concentration of the compound, there is a potential for clinically relevant drug-drug interactions.

Potential Therapeutic Implications and Future Directions

Confirming that this compound is a potent inhibitor of OATs and/or OATPs would have several important implications:

  • Drug-Drug Interactions: The compound could alter the pharmacokinetics of co-administered drugs that are substrates for these transporters, potentially leading to toxicity or reduced efficacy. This is a critical consideration in drug development.

  • Therapeutic Potential: Like probenecid, it could potentially be used as a "booster" to increase the plasma concentration of certain therapeutic agents.

  • Modulation of Endogenous Pathways: Inhibition of these transporters can affect the homeostasis of endogenous metabolites, which could have physiological consequences.[13]

Future Research:

  • In Vivo Studies: If potent in vitro inhibition is confirmed, subsequent studies in animal models are warranted to assess the impact on the renal and/or hepatic clearance of known OAT/OATP substrates.

  • Broader Transporter Profiling: The compound should be screened against a wider panel of drug transporters to fully characterize its selectivity and off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could elucidate the key structural features required for transporter inhibition and could lead to the development of more potent or selective inhibitors.[15][25][26][27][28]

References

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An In-Depth Technical Guide to the Biological Activity of 2-(4-Ethylbenzoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The 2-benzoylbenzoic acid framework represents a promising starting point, with a rich history of yielding compounds with diverse therapeutic applications. This technical guide delves into a specific, yet underexplored, subclass: the 2-(4-Ethylbenzoyl)benzoic acid derivatives. While direct and extensive research on this particular family of compounds is emerging, this guide will synthesize the available information on their synthesis and extrapolate their potential biological activities based on closely related analogs and the broader class of benzoic acid derivatives. Our objective is to provide a comprehensive resource that not only summarizes the current state of knowledge but also illuminates promising avenues for future research and development. We will explore the synthesis of the core scaffold and its potential derivatives, and then delve into their prospective antimicrobial, anti-inflammatory, and anticancer properties, complete with detailed experimental protocols and mechanistic insights.

I. Synthesis of the this compound Scaffold and Its Derivatives

The foundation of exploring the biological activities of any chemical series lies in the robust and efficient synthesis of the core molecule and its analogs. The parent compound, this compound, is a key intermediate in various industrial processes.[1] Its synthesis, and the subsequent derivatization, are crucial steps for any research program in this area.

A. Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the this compound scaffold is through a Friedel-Crafts acylation reaction. This reaction involves the acylation of ethylbenzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[1][2]

Experimental Protocol: Synthesis of 2-(4'-ethylbenzoyl)benzoic acid [2]

  • Reaction Setup: In a 1000 mL glass reaction vessel equipped with a stirrer and a cooling system, add 500g of ethylbenzene and 75g of nitrobenzene (as a solvent).

  • Addition of Reactants: Begin stirring the mixture and add 150g of phthalic anhydride.

  • Cooling: Cool the reaction mixture to 15°C.

  • Catalyst Addition: Slowly add 270g of aluminum trichloride over a period of approximately 1.5 hours. It is crucial to control the temperature of the reaction mixture, ensuring it does not exceed 20°C during the addition.

  • Reaction Progression: After the complete addition of aluminum trichloride, the cooling system can be turned off, and the reaction temperature is allowed to rise to 27°C. Maintain the reaction at this temperature for 2 hours.

  • Hydrolysis: After the reaction is complete, the reaction solution is added to diluted hydrochloric acid or dilute sulfuric acid for hydrolysis. The hydrolysis temperature should be maintained between 80-90°C.

  • Work-up and Isolation: After hydrolysis, the lower aqueous layer is removed. The upper organic layer is subjected to steam distillation to remove ethylbenzene and nitrobenzene. The remaining material is then cooled, filtered, and dried to obtain 2-(4'-ethylbenzoyl)benzoic acid.

B. Synthesis of Derivatives

The carboxylic acid and ketone functionalities of the this compound scaffold offer convenient handles for the synthesis of a diverse library of derivatives, including esters, amides, and thioureides.

General Workflow for the Synthesis of this compound Derivatives

G A This compound C 2-(4-Ethylbenzoyl)benzoyl chloride A:e->C:w Acyl Chloride Formation B Thionyl Chloride (SOCl2) B:s->C:n E Ester Derivative C:e->E:w Esterification G Amide Derivative C:e->G:w Amidation I Isothiocyanate Intermediate C:e->I:w Isothiocyanate Formation D Alcohol (R-OH) D:s->E:n F Amine (R-NH2) F:s->G:n H Potassium Thiocyanate (KSCN) H:s->I:n K Thioureide Derivative I:e->K:w Thioureide Synthesis J Primary Aromatic Amine J:s->K:n

Caption: General synthetic routes to derivatives of this compound.

II. Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound derivatives are limited, research on the closely related 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides provides strong evidence for the potential of this chemical class as antimicrobial agents.[3] These studies have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]

A. Synthesis and Evaluation of Thioureide Derivatives

A study by Limban et al. (2010) detailed the synthesis of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides and their subsequent evaluation for antimicrobial activity. The synthesis involved the conversion of 2-(4-ethyl-phenoxymethyl) benzoic acid to its corresponding benzoyl chloride, followed by reaction with potassium thiocyanate to form an isothiocyanate intermediate. This intermediate was then reacted with various primary aromatic amines to yield the final thioureide derivatives.[3]

Table 1: Antimicrobial Activity of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides (MIC in µg/mL) [3]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansAspergillus niger
Derivative 1 125250250>250>250125250
Derivative 2 62.512512525025062.5125
Derivative 3 3.97.815.631.2562.53.97.8
Derivative 4 7.815.631.2562.51257.815.6

Note: The specific structures of derivatives 1-4 are detailed in the cited reference. This table is presented to illustrate the potential antimicrobial activity of this class of compounds.

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination[3]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Anti-inflammatory Activity

Derivatives of benzoic acid, particularly those with a benzoyl moiety, have shown promise as anti-inflammatory agents.[5][6] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).[7]

A. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α and IL-1β. Some benzoic acid derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Proposed Inhibition of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Genes Activates Transcription Inhibitor 2-(4-Ethylbenzoyl) benzoic acid derivative Inhibitor->IKK Inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition.

B. Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on NO and cytokine production is calculated relative to the LPS-stimulated control group.

IV. Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with demonstrated anticancer activity.[8][9][10] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation.

A. Potential Mechanisms of Anticancer Action

While specific studies on this compound derivatives are needed, related compounds suggest several potential mechanisms of action:

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis, in cancer cells. This can be initiated through various signaling pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division (G1, S, G2, M). This can lead to a halt in proliferation and, in some cases, cell death.

  • Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit enzymes that are crucial for cancer cell survival and growth, such as histone deacetylases (HDACs) or topoisomerases.

Table 2: Cytotoxic Activity of Selected Benzoic Acid Derivatives against Cancer Cell Lines (IC50 in µM) [8]

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
Derivative A 1015.6-
Derivative B 10018.7-
Derivative C -->100

Note: The specific structures of derivatives A, B, and C are detailed in the cited reference. This table illustrates the potential for this class of compounds to exhibit anticancer activity.

B. Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

V. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For the this compound scaffold, several key structural features can be systematically modified to explore their impact on biological activity:

  • Substituents on the 4-Ethylbenzoyl Ring: The ethyl group at the 4-position of the benzoyl ring can be varied in terms of its size, lipophilicity, and electronic properties. Replacing it with other alkyl groups, halogens, or electron-donating/withdrawing groups could significantly influence the compound's interaction with its biological target.

  • Substituents on the Benzoic Acid Ring: The benzoic acid ring can also be substituted at various positions. The introduction of different functional groups can alter the acidity of the carboxylic acid, which may be important for target binding, as well as the overall electronic and steric profile of the molecule.

  • Derivatization of the Carboxylic Acid: As discussed in the synthesis section, converting the carboxylic acid to esters, amides, or other functional groups can have a profound effect on the compound's properties, including its cell permeability, metabolic stability, and mechanism of action.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. The available literature on related compounds strongly suggests that derivatives of this scaffold are likely to possess a range of valuable biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

This technical guide has provided a framework for the synthesis and biological evaluation of these compounds. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers entering this field. However, it is crucial to emphasize that the full potential of this compound derivatives can only be realized through a systematic and comprehensive research program.

Future research should focus on:

  • Synthesis of a Diverse Chemical Library: A wide range of derivatives with systematic variations in their substitution patterns should be synthesized to enable a thorough exploration of the SAR.

  • Broad Biological Screening: This library should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, inflammatory models, and cancer cell lines.

  • In-depth Mechanistic Studies: For the most promising lead compounds, detailed mechanistic studies should be conducted to elucidate their precise modes of action.

  • In Vivo Efficacy and Safety Evaluation: Ultimately, the most promising candidates will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for a range of human diseases.

VII. References

  • Limban, C., et al. (2010). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Roum Arch Microbiol Immunol, 69(2), 90-4. [Link]

  • Niculescu, G. M., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Pharmaceuticals, 15(11), 1365. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

  • Patil, C. J., et al. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 5(2), 1-8. [Link]

  • PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

  • PubMed Central. (2022). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. [Link]

  • PubMed Central. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. [Link]

  • MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Google Patents. (2020). Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

  • PubMed. (2004). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. [Link]

  • Google Patents. (1989). Novel benzoic acid derivatives and process for preparing the same.

  • Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

  • Google Patents. (2021). Benzoic acid ester derivatives and preparation method and application.

  • Google Patents. (2024). Benzoic acid derivatives, methods and uses thereof.

  • PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

  • PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

Sources

The Spectroscopic Signature of 2-(4-Ethylbenzoyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Ethylbenzoyl)benzoic acid (CAS No. 1151-14-0), a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the unambiguous identification and characterization of this compound. All data is presented with a focus on scientific integrity, causality behind experimental choices, and is supported by citations to authoritative sources.

Introduction

This compound, a derivative of benzoic acid, possesses a unique molecular architecture characterized by a benzophenone core with an ethyl substituent. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and understanding its reactivity in various chemical transformations. The presence of two aromatic rings, a carboxylic acid, and a ketone functional group, along with an aliphatic ethyl chain, results in a rich and informative set of spectral data. This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound are pivotal in interpreting its spectroscopic data. The molecule consists of a benzoic acid moiety where the benzene ring is substituted at the 2-position with a 4-ethylbenzoyl group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a small amount of TMS (internal standard) prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz) acq3->acq4 proc1 Apply Fourier transform to the FID acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1H-COOH
~7.2 - 8.2Multiplet8HAromatic protons
~2.7Quartet2H-CH₂-
~1.2Triplet3H-CH₃

Note: Predicted chemical shifts based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The broad singlet observed in the downfield region (δ 10.5-12.0 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. The complex multiplet in the aromatic region (δ 7.2-8.2 ppm) integrates to eight protons, corresponding to the protons on the two benzene rings. The quartet at approximately 2.7 ppm is assigned to the methylene (-CH₂) protons of the ethyl group. The splitting into a quartet is due to the coupling with the adjacent methyl (-CH₃) protons (n+1 rule, 3+1=4). The triplet at around 1.2 ppm corresponds to the methyl protons of the ethyl group, split by the neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~195C=O (ketone)
~168C=O (carboxylic acid)
~125 - 145Aromatic carbons
~29-CH₂-
~15-CH₃

Note: Predicted chemical shifts based on the analysis of similar compounds and spectroscopic principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show two distinct signals in the downfield region corresponding to the two carbonyl carbons. The ketone carbonyl carbon is typically found around δ 195 ppm, while the carboxylic acid carbonyl carbon appears at a slightly more shielded position, around δ 168 ppm. The signals for the twelve aromatic carbons will appear in the δ 125-145 ppm range. Due to the different electronic environments, it is expected that not all twelve carbons will be equivalent, leading to multiple peaks in this region. The aliphatic carbons of the ethyl group will be observed in the upfield region, with the methylene (-CH₂) carbon at approximately δ 29 ppm and the methyl (-CH₃) carbon at around δ 15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture into a pellet die prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FTIR prep3->acq1 acq2 Acquire a background spectrum (air or empty KBr pellet) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2

Caption: Standard workflow for FTIR spectroscopic analysis.

FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (ketone)
1450-1600Medium-StrongAromatic C=C stretch
~1200-1300StrongC-O stretch

Note: Predicted absorption ranges based on characteristic functional group frequencies.

Interpretation of the FTIR Spectrum:

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. [1]The aromatic C-H stretching vibrations will appear as medium intensity bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the ethyl group will be observed in the 2850-2960 cm⁻¹ range. Two strong and distinct carbonyl (C=O) stretching bands are anticipated. The C=O stretch of the carboxylic acid is typically found around 1700 cm⁻¹, while the ketone C=O stretch, being conjugated with the aromatic ring, will likely appear at a slightly lower wavenumber, around 1660 cm⁻¹. The presence of aromatic rings is further confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band in the 1200-1300 cm⁻¹ range is indicative of the C-O stretching vibration of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Fragmentation cluster_anal Analysis and Detection intro1 Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) intro2 Vaporize the sample under high vacuum and heat intro1->intro2 ion1 Bombard the gaseous molecules with a high-energy electron beam (~70 eV) intro2->ion1 ion2 Formation of the molecular ion (M⁺˙) and subsequent fragmentation ion1->ion2 anal1 Accelerate the ions into the mass analyzer (e.g., quadrupole) ion2->anal1 anal2 Separate ions based on their mass-to-charge (m/z) ratio anal1->anal2 anal3 Detect the ions and generate the mass spectrum anal2->anal3

Caption: Standard workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 254.28 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

m/zPossible Fragment Ion
254[M]⁺˙ (Molecular ion)
237[M - OH]⁺
225[M - C₂H₅]⁺
209[M - COOH]⁺
133[C₂H₅C₆H₄CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Note: Predicted fragmentation pattern based on the principles of mass spectrometry.

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 254, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), which would result in a peak at m/z 237. Another likely fragmentation is the loss of the ethyl group (•C₂H₅), leading to a fragment ion at m/z 225. The loss of the entire carboxylic acid group (•COOH) would produce a peak at m/z 209. Cleavage of the bond between the two aromatic rings can lead to the formation of the 4-ethylbenzoyl cation at m/z 133 and the benzoyl cation at m/z 105. Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) would result in the phenyl cation at m/z 77.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust and self-validating system for its characterization. The detailed protocols and in-depth interpretations presented in this guide offer a solid foundation for researchers and scientists in the field. The correlation between the molecular structure and the observed spectral data, supported by established spectroscopic principles, ensures the trustworthiness and authoritative grounding of the analytical results. This guide serves as a valuable resource for the confident identification and utilization of this compound in various scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [2][3][4][5][6]2. PubChem. This compound. National Center for Biotechnology Information. [Link] [7]3. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide.

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1H NMR spectrum of 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Ethylbenzoyl)benzoic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for structure elucidation, purity assessment, and quality control.

This technical guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound (CAS No: 1151-14-0).[1][][3] This molecule, a derivative of benzophenone and benzoic acid, presents a rich and illustrative ¹H NMR spectrum due to its distinct proton environments. We will delve into the theoretical principles governing the spectrum, provide a detailed assignment of each resonance, and outline a robust experimental protocol for data acquisition. This guide is designed to serve as a practical reference for scientists requiring a deep understanding of this compound's spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the this compound molecule. The structure contains two substituted aromatic rings and an ethyl group, leading to several distinct sets of protons.

Diagram 1: Structure of this compound with non-equivalent protons labeled (a-i).

The molecule has 9 distinct proton environments:

  • Carboxylic Acid Proton (i): The single proton of the -COOH group.

  • Benzoic Acid Ring Protons (a, b, c, d): This ortho-substituted ring has four unique aromatic protons. Their chemical shifts are influenced by both the electron-withdrawing carboxylic acid group and the benzoyl substituent.

  • Ethylbenzoyl Ring Protons (e, f): This para-substituted ring is symmetrical. The two protons ortho to the carbonyl group (e) are equivalent, and the two protons ortho to the ethyl group (f) are also equivalent.

  • Ethyl Group Protons (g, h): The methylene (-CH₂-) protons (g) and the methyl (-CH₃) protons (h) of the ethyl substituent.

Theoretical ¹H NMR Spectral Predictions

Based on fundamental NMR principles, including inductive effects, resonance, and magnetic anisotropy, we can predict the characteristics of each signal.[4]

Proton Label Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Chemical Shift and Multiplicity
i -COOH11.0 - 13.0Singlet (broad)1HHighly deshielded due to the electronegative oxygen atoms and hydrogen bonding potential. Often appears as a broad signal.[5][6]
a Ar-H7.8 - 8.2Multiplet (dd)1HOrtho to the electron-withdrawing -COOH group, leading to significant deshielding.
b, c Ar-H7.4 - 7.7Multiplet2HPart of the complex ABCD spin system of the ortho-substituted benzoic acid ring.
d Ar-H7.3 - 7.6Multiplet (dd)1HFurthest from the -COOH group on this ring, but still influenced by the overall deshielding environment.
e Ar-H7.7 - 7.9Doublet2HOrtho to the deshielding carbonyl group. Coupled to protons (f), resulting in a doublet.
f Ar-H7.2 - 7.4Doublet2HOrtho to the electron-donating ethyl group, making them more shielded (upfield) than protons (e). Coupled to protons (e), resulting in a doublet.
g -CH₂-2.6 - 2.8Quartet2HBenzylic protons, deshielded by the aromatic ring. Split into a quartet by the three adjacent methyl protons (n+1=4).
h -CH₃-1.1 - 1.3Triplet3HAliphatic protons. Split into a triplet by the two adjacent methylene protons (n+1=3).

Analysis of the ¹H NMR Spectrum

While an experimental spectrum for the specific title compound is not publicly available in the search results, we can construct a highly accurate expected spectrum based on data from close analogs like 2-benzoylbenzoic acid[7] and 2-(4-methylbenzoyl)benzoic acid,[8] and general principles for substituted aromatic systems.[9][10]

The spectrum can be divided into three main regions:

  • The Downfield Acidic Region (δ > 10 ppm): A broad singlet corresponding to the carboxylic acid proton (i ) is expected here. Its broadness is due to chemical exchange and quadrupole broadening from the oxygen atoms.

  • The Aromatic Region (δ 7.0 - 8.2 ppm): This region is the most complex.

    • AA'BB' System: The para-substituted ethylbenzoyl ring will give rise to a classic AA'BB' pattern, which often simplifies to two distinct doublets. The doublet further downfield (δ ~7.8 ppm) corresponds to the two protons (e ) ortho to the carbonyl group. The doublet further upfield (δ ~7.3 ppm) corresponds to the two protons (f ) ortho to the alkyl ethyl group.

    • ABCD System: The ortho-substituted benzoic acid ring protons (a, b, c, d ) will produce a more complex series of overlapping multiplets. The proton ortho to the carboxylic acid group (a ) is typically the most deshielded and appears furthest downfield in this group (δ ~8.0-8.2 ppm). The remaining three protons will appear as a complex multiplet between approximately 7.4 and 7.7 ppm.

  • The Upfield Aliphatic Region (δ < 3 ppm):

    • A quartet integrating to 2H will be observed around δ 2.7 ppm. This is the signal for the methylene protons (g ), split by the neighboring methyl group.

    • A triplet integrating to 3H will be found around δ 1.2 ppm. This is the characteristic signal for the methyl protons (h ), split by the adjacent methylene group. This will be the most upfield signal in the spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating and reliable protocol is essential for obtaining high-quality NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg of this compound) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL of DMSO-d6 or CDCl3) weigh->dissolve add_std 3. Add Internal Standard (e.g., TMS, tetramethylsilane) dissolve->add_std transfer 4. Transfer to NMR Tube (5 mm diameter tube) add_std->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock_shim 6. Lock and Shim (Lock onto solvent deuterium signal, optimize magnetic field homogeneity) insert->lock_shim acquire 7. Acquire Spectrum (Set parameters: pulse sequence, number of scans, relaxation delay) lock_shim->acquire fourier 8. Fourier Transform (Convert FID to spectrum) acquire->fourier phase 9. Phase Correction (Adjust peak shapes to be purely absorptive) fourier->phase baseline 10. Baseline Correction (Ensure a flat baseline) phase->baseline integrate 11. Integration (Determine relative proton ratios) baseline->integrate calibrate 12. Calibrate Spectrum (Set TMS peak to 0.00 ppm) integrate->calibrate

Diagram 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent. For carboxylic acids, DMSO-d₆ is often preferred as it ensures the acidic proton is observable and sharp. Chloroform-d (CDCl₃) is also commonly used.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[6]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument for better resolution.[6] Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign the peaks to the molecular structure.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. The key identifying features are the far downfield carboxylic acid singlet, the distinct aliphatic quartet and triplet of the ethyl group, and the two sets of complex aromatic patterns corresponding to the ortho- and para-substituted rings. A systematic analysis of the chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of every proton in the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring accuracy and reliability in their scientific endeavors.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023 Apr;61(4):248-252.
  • ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
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  • PubMed.
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 2-(4-Ethylbenzoyl)benzoic acid, a molecule combining the structural features of a benzophenone and a benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the rationale behind analytical choices and interpret the resulting data with scientific rigor.

Introduction: Structural and Analytical Significance

This compound (chemical formula: C₁₆H₁₄O₃, molecular weight: 254.28 g/mol ) is a complex organic molecule of interest in various fields, including chemical synthesis and pharmaceutical development.[1][2][3][4][5][6] Its structure, featuring a carboxylic acid and a diaryl ketone, presents a fascinating case for mass spectrometric analysis. The presence of multiple, distinct functional groups dictates its ionization and fragmentation behavior, offering a rich dataset for structural elucidation. Understanding its mass spectrometric profile is crucial for its identification, purity assessment, and for tracking its metabolic fate in biological systems.[7][8][9]

Key Molecular Properties:

Property Value Source
CAS Number 1151-14-0 [1][2][5][6]
Molecular Formula C₁₆H₁₄O₃ [1][4][5][6]
Molecular Weight 254.28 g/mol [1][4][6]

| Exact Mass | 254.0943 g/mol |[1][4] |

Strategic Approach to Mass Spectrometric Analysis

The choice of ionization technique is paramount for the successful analysis of this compound. Its dual functionality—a thermally stable ketone and a polar, acidic group—allows for analysis by both "hard" and "soft" ionization techniques.

  • Electron Ionization (EI): As a classic, high-energy technique, EI is well-suited for this molecule due to its volatility and stability.[10][11][12] EI induces extensive and reproducible fragmentation, providing a detailed "fingerprint" that is invaluable for structural confirmation and library matching.[13][14] This is often coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for analyzing the compound via Liquid Chromatography (LC-MS).[15] The carboxylic acid moiety makes it particularly amenable to negative ion mode ESI, where it will readily deprotonate to form the [M-H]⁻ ion.[16] Positive ion mode ESI can also be used, typically forming protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺.[17][18] ESI is preferred for its sensitivity and for preserving the molecular ion, which is crucial for molecular weight determination.

Predicted Fragmentation Pathways and Spectral Interpretation

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we predict the primary fragmentation routes for this compound under different ionization conditions.

Electron Ionization (EI-MS) Fragmentation

Under high-energy electron impact, the molecular ion ([M]⁺˙ at m/z 254) will be formed, which then undergoes a series of characteristic cleavages.

G M [C₁₆H₁₄O₃]⁺˙ m/z 254 Molecular Ion F1 [C₁₅H₁₃O₂]⁺ m/z 237 Loss of •OH M->F1 - •OH (17 u) F2 [C₁₅H₁₄O]⁺˙ m/z 210 Loss of CO₂ M->F2 - CO₂ (44 u) F3 [C₉H₉O]⁺ m/z 133 Ethylbenzoyl Cation M->F3 α-cleavage - C₇H₅O₂• F4 [C₇H₅O]⁺ m/z 105 Benzoyl Cation F3->F4 - C₂H₄ (28 u) F5 [C₆H₅]⁺ m/z 77 Phenyl Cation F4->F5 - CO (28 u)

  • α-Cleavage: A dominant fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[19][20] This results in the formation of stable acylium ions.

    • Cleavage between the carbonyl and the ethyl-substituted phenyl ring yields the ethylbenzoyl cation at m/z 133 .

    • Subsequent loss of ethylene (C₂H₄) from this fragment can produce the benzoyl cation at m/z 105 .[19] This is often a very prominent peak for benzophenone-type structures.[21]

  • Loss from the Carboxylic Acid Group: The carboxylic acid moiety also directs fragmentation.

    • Loss of a hydroxyl radical (•OH) is a common fragmentation for benzoic acids, leading to a peak at m/z 237 (M-17).[22][23][24]

    • Decarboxylation, the loss of a neutral CO₂ molecule, can occur, resulting in a fragment at m/z 210 (M-44).

  • Aromatic Ring Fragmentation:

    • The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to form the phenyl cation at m/z 77 .[23][24]

Table 1: Predicted Major Fragment Ions in EI-MS

m/z Proposed Ion Structure Fragmentation Pathway
254 [C₁₆H₁₄O₃]⁺˙ Molecular Ion (M⁺˙)
237 [C₁₆H₁₃O₂]⁺ [M - •OH]⁺
210 [C₁₅H₁₄O]⁺˙ [M - CO₂]⁺˙
133 [C₉H₉O]⁺ Ethylbenzoyl cation
105 [C₇H₅O]⁺ Benzoyl cation

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization (ESI-MS) Fragmentation

ESI analysis, particularly when coupled with tandem MS (MS/MS), provides complementary structural information by controlled fragmentation of a selected precursor ion.

This is the preferred mode for this analyte due to the acidic proton. The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 253 . Collision-induced dissociation (CID) of this precursor will likely involve the loss of neutral molecules.

G M_H [C₁₆H₁₃O₃]⁻ m/z 253 [M-H]⁻ F1_neg [C₁₅H₁₃O]⁻ m/z 209 Loss of CO₂ M_H->F1_neg - CO₂ (44 u) F2_neg [C₁₄H₉O]⁻ m/z 193 Loss of CO₂ + H₂O

  • Decarboxylation: The most facile and expected fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, resulting in a prominent product ion at m/z 209 ([M-H-CO₂]⁻).[25]

In positive mode, the molecule will likely be observed as the protonated species, [M+H]⁺, at m/z 255 . Protonation is expected to occur at the most basic site, the carbonyl oxygen.[26][27]

G M_H_pos [C₁₆H₁₅O₃]⁺ m/z 255 [M+H]⁺ F1_pos [C₁₆H₁₃O₂]⁺ m/z 237 Loss of H₂O M_H_pos->F1_pos - H₂O (18 u) F3_pos [C₉H₉O]⁺ m/z 133 Ethylbenzoyl Cation M_H_pos->F3_pos - C₇H₆O₂ (122 u) F2_pos [C₁₅H₁₁O₂]⁺ m/z 223 Loss of H₂O + CH₂ F1_pos->F2_pos - CH₂ (14 u)

  • Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O), yielding a fragment at m/z 237 ([M+H-H₂O]⁺).[28]

  • Cleavage at the Ketone Bridge: Similar to EI, cleavage can occur at the carbonyl bridge, leading to the formation of the ethylbenzoyl cation at m/z 133 .

Table 2: Predicted Precursor and Product Ions in ESI-MS/MS

Ionization Mode Precursor Ion (m/z) Key Product Ions (m/z) Proposed Neutral Loss
Negative (-ESI) 253 [M-H]⁻ 209 CO₂
Positive (+ESI) 255 [M+H]⁺ 237 H₂O

| | | 133 | C₇H₆O₂ (Benzoic Acid) |

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust methodology for acquiring high-quality mass spectra of this compound.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions:

    • For GC-MS (EI): Dilute the stock solution with ethyl acetate to a final concentration of 1-10 µg/mL.

    • For LC-MS (ESI): Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 0.1-1 µg/mL.

LC-MS/MS (ESI) Analysis
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Perform separate runs in positive and negative ESI modes.

    • Scan Mode:

      • Full Scan (MS1): Acquire data from m/z 100-400 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

      • Tandem MS (MS/MS): Select the precursor ion (m/z 255 for positive, m/z 253 for negative) for collision-induced dissociation (CID). Optimize collision energy (e.g., 10-40 eV) to generate a rich fragment spectrum.[29]

    • Source Parameters: Optimize capillary voltage (~3.0 kV), desolvation gas flow, and source temperature according to the instrument manufacturer's guidelines.[29]

G cluster_0 LC System cluster_1 MS System Sample Sample Injection LC C18 Column Separation Sample->LC ESI Electrospray Ionization LC->ESI Eluent MS1 MS1: Full Scan (Precursor ID) CID Collision Cell (CID) MS2 MS2: Product Ion Scan (Fragmentation)

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that leverages the compound's unique chemical structure. By employing both high-energy EI and soft ESI techniques, a comprehensive analytical profile can be developed. EI provides a detailed fragmentation fingerprint ideal for structural confirmation, while ESI offers high sensitivity for detection and quantification, with MS/MS revealing key structural motifs through controlled fragmentation. The predictable cleavages at the ketone bridge and the facile losses from the carboxylic acid group provide a robust and logical framework for interpreting the resulting mass spectra, making mass spectrometry an indispensable tool for the characterization of this and related molecules.

References

  • Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College.
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid.
  • Chemsrc. (n.d.). This compound | CAS#:1151-14-0.
  • Takahashi, S. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.
  • Kenttämaa, H. I., et al. (2006). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 78(13), 4443-4449.
  • D'Ambro, E. L., et al. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 55(11), 7452-7459.
  • Cheng, T., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1014-1021.
  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • LookChem. (n.d.). This compound.
  • Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(18), 3071-3080.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chisvert, A., et al. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Talanta, 116, 388-395.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • ResearchGate. (n.d.). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid–liquid microextraction followed by liquid chromatography tandem mass spectrometry.
  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3).
  • El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23893-23924.
  • Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone.
  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Barreiro, J. C., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science, 2, 941883.
  • YouTube. (2021). February 3, 2021. J Michelle Leslie.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • LCGC International. (2019). Electron Ionization for GC–MS.
  • University of Wisconsin-Madison. (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.
  • Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • MassBank. (2017). Benzoic acid; LC-ESI-QTOF; MS2.

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Solubility Profile of 2-(4-Ethylbenzoyl)benzoic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility of 2-(4-Ethylbenzoyl)benzoic acid (EBA), a critical intermediate in the synthesis of high-value chemicals such as 2-ethylanthraquinone.[1] Understanding the solubility of EBA in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document synthesizes empirical data with theoretical principles to offer a comprehensive resource for researchers, chemists, and drug development professionals. We delve into the physicochemical properties of EBA, present quantitative solubility data across a range of common organic solvents, and provide a detailed, field-proven protocol for experimental solubility determination.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior throughout the manufacturing lifecycle.[2][3] For this compound (EBA), solubility data is not merely an academic exercise; it is a critical parameter that directly influences:

  • Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the concentration of reactants in the solution phase.

  • Crystallization and Purification: The selection of an appropriate solvent system is essential for achieving high purity and yield during recrystallization. Poor solubility can lead to product loss, while excessively high solubility can hinder effective crystallization.

  • Process Efficiency: Optimizing solvent selection based on solubility can significantly reduce process volumes, minimize waste, and lower manufacturing costs.

  • Formulation Development: In pharmaceutical contexts, the solubility of a starting material or intermediate can have downstream implications for the final drug product's characteristics.[3]

This guide is structured to provide both the foundational knowledge and the practical data necessary to make informed decisions regarding the use of EBA in a laboratory or manufacturing setting.

Physicochemical Profile of this compound

To understand the solubility behavior of EBA, we must first examine its molecular structure and inherent properties. EBA is characterized by a benzoic acid moiety linked to an ethyl-substituted benzoyl group.

  • Molecular Formula: C₁₆H₁₄O₃[4]

  • Molecular Weight: 254.28 g/mol [4]

  • Appearance: White powdered crystal[1]

  • Melting Point: ~122 °C[5]

  • Key Structural Features:

    • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

    • Ketone Group (C=O): This is a polar, aprotic group that can act as a hydrogen bond acceptor.

    • Aromatic Rings and Ethyl Group: These nonpolar moieties contribute to the molecule's lipophilicity.

The presence of both polar, hydrogen-bonding functional groups and significant nonpolar surface area results in a nuanced solubility profile, which is highly dependent on the nature of the solvent. The molecule's estimated LogP (o/w) is approximately 3.3 to 3.4, indicating a preference for lipophilic environments over aqueous ones.[6][7]

Quantitative Solubility Data

The most direct way to assess a compound's solubility is through empirical measurement. A comprehensive study published in the Journal of Chemical & Engineering Data determined the mole fraction solubility of EBA in eleven common organic solvents across a temperature range of 279.55 K to 343.15 K.[1] The data below is summarized from this authoritative source.

SolventPolarity TypeMole Fraction (x₁) at 298.15 K (25 °C)Solubility ( g/100g Solvent) at 25 °C (Calculated)
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic0.355190.0
N,N-Dimethylformamide (DMF) Polar Aprotic0.3116108.7
1,4-Dioxane Weakly Polar0.113037.1
Tetrahydrofuran (THF) Weakly Polar0.103039.4
Acetone Polar Aprotic0.088138.6
Methanol Polar Protic0.040133.9
Ethanol Polar Protic0.035420.6
Ethyl Formate Weakly Polar0.033412.1
1-Propanol Polar Protic0.027011.9
2-Propanol Polar Protic0.02119.0
Benzene Nonpolar0.01775.8

Note: Solubility in g/100g solvent was calculated from the mole fraction data for illustrative purposes.

Scientific Analysis: Factors Governing EBA Solubility

The experimental data aligns well with established chemical principles, primarily the "like dissolves like" rule.[8][9] The solubility of EBA is a direct consequence of the intermolecular forces between the solute (EBA) and the solvent molecules.

dot

cluster_0 High Solubility cluster_1 Moderate Solubility cluster_2 Low Solubility EBA_polar EBA Molecule NMP NMP (Polar Aprotic Solvent) EBA_polar->NMP Strong Dipole-Dipole Interactions EBA_protic EBA Molecule Methanol Methanol (Polar Protic Solvent) EBA_protic->Methanol Hydrogen Bonding (Donor & Acceptor) EBA_nonpolar EBA Molecule Benzene Benzene (Nonpolar Solvent) EBA_nonpolar->Benzene Weak van der Waals Forces

Caption: Intermolecular forces governing EBA solubility.

  • High Solubility in Polar Aprotic Solvents (NMP, DMF): EBA exhibits its highest solubility in NMP and DMF.[1] These solvents have large dipole moments and can effectively solvate the polar ketone and carboxylic acid groups of EBA through strong dipole-dipole interactions. While they cannot donate hydrogen bonds, they are excellent acceptors, interacting favorably with EBA's acidic proton.

  • Good Solubility in Alcohols (Methanol, Ethanol): Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with EBA's carboxylic acid and ketone groups.[10] The ability of EBA to act as both a hydrogen bond donor (from the -COOH group) and acceptor (at both C=O and -OH) facilitates strong solute-solvent interactions. Solubility decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), which is attributed to the increasing nonpolar character of the solvent.[10]

  • Moderate to Low Solubility in Weakly Polar and Nonpolar Solvents (THF, Acetone, Benzene): In solvents with lower polarity like THF and acetone, solubility is moderate.[1] Acetone, despite being polar, cannot form intermolecular hydrogen bonds with itself, which may explain why its solvency is lower than that of DMF or NMP.[1] In a nonpolar solvent like benzene, the primary intermolecular forces are weak van der Waals forces. These are insufficient to overcome the strong solute-solute interactions (crystal lattice energy) of the solid EBA, resulting in low solubility.[1]

Standard Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[11] It is a robust and reliable technique that ensures the system has reached a true equilibrium state. The following protocol provides a self-validating workflow.

dot

prep 1. Preparation Add excess solid EBA to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for a sufficient duration (24-72h). prep->equil Ensure saturation sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid. Alternatively, filter through a 0.45µm syringe filter. equil->sep Isolate saturated solution aliquot 4. Sample Dilution Carefully withdraw an aliquot of the clear supernatant and dilute with a suitable mobile phase. sep->aliquot Avoid disturbing solid analysis 5. Analysis Quantify the EBA concentration in the diluted sample using a validated, -indicating HPLC method. aliquot->analysis Prepare for instrument calc 6. Calculation Calculate the original solubility (e.g., in mg/mL) by accounting for the dilution factor. analysis->calc

Caption: Workflow for the Shake-Flask Solubility Assay.

Materials and Equipment
  • This compound (solid, >99% purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

Part A: Preparation and Equilibration

  • Rationale: The addition of excess solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.[11][12]

  • Procedure: Add an excess amount of solid EBA to a vial (e.g., add 50 mg to 2 mL of solvent). The exact amount should be enough to ensure undissolved solid remains visible at the end of the experiment.

  • Rationale: Constant temperature and agitation are required to reach thermodynamic equilibrium. The duration must be sufficient for the dissolution process to complete; preliminary experiments can determine the minimum time required.[13][14]

  • Procedure: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24 hours. For lead optimization or formulation stages, longer incubation times (up to 72 hours) are often recommended to ensure equilibrium is reached.[13]

Part B: Phase Separation and Analysis

  • Rationale: The solid and liquid phases must be separated without altering the temperature or composition of the saturated solution. Filtration or centrifugation are standard methods.[15]

  • Procedure: Remove the vials from the shaker. Allow the contents to settle for a short period at the experimental temperature.

    • Method A (Centrifugation): Centrifuge the vials at high speed to pellet the undissolved solid.

    • Method B (Filtration): Use a syringe to draw the slurry and pass it through a solvent-compatible syringe filter (e.g., PTFE) into a clean vial. Discard the initial small portion of the filtrate to avoid any potential adsorption effects from the filter membrane.

  • Rationale: The saturated solution typically requires dilution to fall within the linear range of the analytical instrument's calibration curve.

  • Procedure: Carefully pipette a precise volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent (typically the mobile phase for HPLC analysis).

  • Rationale: A validated, stability-indicating analytical method (like HPLC-UV) ensures accurate quantification of the solute, distinguishing it from any potential degradants.[16]

  • Procedure: Analyze the diluted sample via HPLC. Determine the concentration by comparing the peak area to a pre-established calibration curve of known EBA standards.

Part C: Calculation

  • Procedure: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from HPLC [mg/mL]) × (Dilution Factor)

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the selected organic solvent. It demonstrates high solubility in polar aprotic solvents like NMP and DMF and good solubility in polar protic solvents like methanol and ethanol, driven by strong dipole-dipole interactions and hydrogen bonding. Conversely, its solubility is limited in nonpolar solvents such as benzene. The quantitative data and the detailed experimental protocol provided in this guide serve as a critical resource for scientists and engineers, enabling the rational design of chemical processes, the optimization of reaction and purification conditions, and the advancement of research and development objectives.

References

  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Pharma Innovation. (n.d.). API Solubility and Partition Coefficient.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • World Health Organization. (n.d.). Annex 4.
  • LookChem. (n.d.). This compound.
  • Journal of Chemical & Engineering Data. (n.d.). Solubility of this compound in Eleven Organic Solvents between 279.55 K and 343.15 K.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • ACS Publications - Crystal Growth & Design. (2025, December 14). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [https://www.umasd.org/cms/lib/PA01000379/Centricity/Domain/455/Exp 1 Determination of Solubility Class.
  • National Institutes of Health. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
  • PubChem. (n.d.). This compound.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS.
  • ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents.

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2-(4-Ethylbenzoyl)benzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 2-(4-Ethylbenzoyl)benzoic Acid

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of a compound are not merely data points; they are the foundational pillars upon which we build our understanding of a substance's identity, purity, and behavior. The melting point, a seemingly simple parameter, is one of the most powerful and informative characteristics of a crystalline solid. This guide provides a comprehensive exploration of the melting point of this compound (CAS No. 1151-14-0), an important intermediate in organic synthesis. We will move beyond a simple statement of value to dissect the theoretical underpinnings, the profound influence of solid-state properties like polymorphism, and the rigorous experimental methodologies required for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical quality attribute.

Core Properties of this compound

This compound is a keto-carboxylic acid whose identity and purity are paramount, particularly in its role as a precursor, for instance, in the industrial production of 2-ethylanthraquinone.[1] Its physicochemical properties dictate the conditions for its synthesis, purification, and subsequent reactions. A summary of its core attributes is presented below.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 1151-14-0[2][3]
Molecular Formula C₁₆H₁₄O₃[2][4]
Molecular Weight 254.28 g/mol [2][4]
Reported Melting Point 122 °C (from Ethanol)[2]
Boiling Point 459.6 °C at 760 mmHg[2][3]
Density 1.194 g/cm³[2][3]

The reported melting point of 122 °C serves as our reference value.[2] However, a single number rarely tells the whole story. The parenthetical qualifier "(from Ethanol)" is a crucial piece of information, hinting that the crystallization solvent and procedure can influence the final solid form and, by extension, its melting point.

The Science Behind the Melting Point: A Molecular Perspective

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This phase change is governed by the energy required to overcome the intermolecular forces holding the molecules together in the solid state.[5][6] For this compound, several forces are at play:

  • Hydrogen Bonding: The carboxylic acid moiety is the strongest contributor, forming powerful hydrogen bond dimers between molecules. This significantly increases the energy needed to break the lattice, leading to a relatively high melting point for a molecule of its size.

  • Dipole-Dipole Interactions: The polar carbonyl group (ketone) introduces significant dipole-dipole forces, further stabilizing the crystal lattice.

  • Van der Waals Forces: These London dispersion forces, present across the entire aromatic structure, also contribute to crystal packing, with their strength increasing with molecular surface area.[7]

The efficiency with which molecules pack into a crystal lattice also plays a critical role. Symmetrical molecules often pack more tightly, leading to higher melting points compared to their less symmetrical isomers.[5][6]

The Complication of Polymorphism: More Than One Solid Form

In pharmaceutical sciences, it is a well-established principle that a single molecule can often crystallize into multiple, distinct solid forms known as polymorphs.[8][9] This phenomenon is critical, as different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different melting points, solubilities, stabilities, and bioavailabilities.[10][11] While this compound is an intermediate, the principles of polymorphism remain vital for ensuring process consistency and final product quality.

Different polymorphs arise from different arrangements of molecules in the crystal lattice. These forms can be related as either enantiotropic (one form is more stable over a certain temperature range, while the other is more stable over a different range) or monotropic (one form is always more stable).

G cluster_0 Solution State (Disordered) cluster_1 Solid State (Ordered Crystalline Forms) Solution This compound in Solvent Polymorph_A Polymorph A (e.g., Kinetically Favored) Lower Melting Point Solution->Polymorph_A Rapid Cooling/ Different Solvent Polymorph_B Polymorph B (e.g., Thermodynamically Stable) Higher Melting Point Solution->Polymorph_B Slow Cooling/ Specific Solvent Polymorph_A->Solution Dissolution Polymorph_A->Polymorph_B Solid-State Transition (Heat/Pressure) Polymorph_B->Solution Dissolution

Caption: Polymorphic relationship of a crystalline solid.

The existence of polymorphs means that the synthetic and crystallization conditions—such as solvent choice, cooling rate, and agitation—must be precisely controlled.[10] An unexpected change in the manufacturing process could inadvertently produce a different, potentially less stable or less soluble polymorph, impacting downstream processes.

Rigorous Experimental Determination: Protocols and Best Practices

Accurate melting point determination is essential for both identifying this compound and assessing its purity. A pure compound exhibits a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.[12][13] We will detail two primary, complementary methods for this analysis.

Method 1: Capillary Melting Point Determination

This is a classic and widely used technique that provides a visual assessment of the melting range.[14][15] Modern instruments automate the heating and detection, but the underlying principles remain the same. Adherence to pharmacopeial standards ensures data integrity.[16][17]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

    • Finely powder the sample using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary.

    • Tap the open end of a glass capillary tube (typically 1.3-1.8 mm outer diameter) into the powder until a small amount enters the tube.[17]

    • Tap the sealed end of the capillary on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[16] Trustworthiness: A consistently packed height ensures reproducibility between measurements.

  • Instrument Setup and Measurement:

    • Set the starting temperature on the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., ~110 °C).

    • Set a slow ramp rate of 1 °C/minute. Causality: A slow heating rate ensures the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.[16][17]

    • Insert the capillary into the heating block.

    • Record two temperatures:

      • Onset Point (T₁): The temperature at which the first drop of liquid is observed.

      • Clear Point (T₂): The temperature at which the entire sample has melted into a transparent liquid.[16]

    • The result is reported as a range: T₁ - T₂. For a pure sample, this range should be narrow (e.g., 0.5 - 1.5 °C).

G

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan. Causality: A small sample mass minimizes thermal gradients within the sample.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).

    • Heat the sample at a defined rate, typically 10 °C/minute, under an inert nitrogen purge gas. Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

    • Record the heat flow as a function of temperature up to a point well past the melting transition (e.g., 150 °C).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting transition.

    • Melting Onset Temperature: Calculated by the intersection of the pre-transition baseline and the tangent of the peak's leading edge. This value is often correlated with the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, representing the energy required to melt the sample (reported in J/g). This value is characteristic of the specific crystalline form.

G

Caption: Workflow for DSC Melting Point Analysis.

Conclusion: A Critical Parameter for Quality

The melting point of this compound, with a reported value of 122 °C, is far more than a simple physical constant. It is a sensitive indicator of purity, a tool for identification, and a window into the compound's solid-state chemistry. An in-depth understanding reveals that this single value is influenced by a web of factors, from the strength of intermolecular hydrogen bonds to the potential for polymorphism, which can be introduced during synthesis and crystallization.[1][10]

For the research and drug development professional, a rigorous and multi-faceted approach to its determination is non-negotiable. The visual observation from the capillary method, combined with the quantitative thermodynamic data from DSC, provides a self-validating system that ensures the identity, purity, and consistency of this compound. This robust characterization is fundamental to guaranteeing the quality and reliability of any downstream application.

References

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An In-depth Technical Guide to the Laboratory Preparation of 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the laboratory synthesis of 2-(4-Ethylbenzoyl)benzoic acid, a crucial intermediate in various industrial applications, including the production of 2-ethylanthraquinone.[1] The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction and Significance

This compound (EBA) is a keto-benzoic acid derivative of significant industrial value. Its primary application lies in its role as a precursor to 2-ethylanthraquinone, a key component in the industrial production of hydrogen peroxide.[1] The synthesis of high-purity EBA is therefore a critical step in ensuring the efficiency and quality of subsequent manufacturing processes. This guide focuses on the most prevalent and reliable laboratory-scale synthesis method: the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.

The Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a robust and well-established method for forming carbon-carbon bonds to an aromatic ring.[3][4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with phthalic anhydride to form a highly electrophilic acylium ion. This is the key reactive intermediate in the reaction.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring.[3][5][6]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbocation intermediate. This restores the aromaticity of the ring, yielding the final product, this compound, complexed with AlCl₃. The AlCl₃ catalyst is regenerated upon hydrolysis.[3][5]

Below is a diagram illustrating the overall reaction workflow.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Mixing Mixing & Cooling Phthalic_Anhydride->Mixing Ethylbenzene Ethylbenzene Ethylbenzene->Mixing Aluminum_Chloride Aluminum Chloride (Catalyst) Aluminum_Chloride->Mixing Acylation Friedel-Crafts Acylation Mixing->Acylation Controlled Temperature Hydrolysis Hydrolysis (Acid Quench) Acylation->Hydrolysis Reaction Completion Phase_Separation Phase Separation Hydrolysis->Phase_Separation Quenching Steam_Distillation Steam Distillation Phase_Separation->Steam_Distillation Removal of Excess Ethylbenzene Filtration Filtration & Drying Steam_Distillation->Filtration Isolation of Crude Product Final_Product This compound Filtration->Final_Product Purification

Sources

A Comprehensive Technical Guide on the Synthesis of 2-Ethylanthraquinone via the 2-(4-Ethylbenzoyl)benzoic Acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of 2-Ethylanthraquinone

2-Ethylanthraquinone (2-EAQ) stands as a pivotal organic compound, primarily recognized for its indispensable role in the industrial production of hydrogen peroxide (H₂O₂), a widely used oxidizing agent with applications spanning from pulp and paper bleaching to wastewater treatment. The Riedl-Pfleiderer process, the dominant manufacturing route for hydrogen peroxide, relies on the catalytic hydrogenation and subsequent oxidation of 2-EAQ. The efficiency and economic viability of this large-scale process are intrinsically linked to the purity and consistent supply of 2-EAQ. This guide provides an in-depth technical exploration of the most prevalent synthesis route to 2-ethylanthraquinone, which proceeds through the key intermediate, 2-(4-ethylbenzoyl)benzoic acid. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters that govern this important industrial synthesis.

Part 1: The Genesis of the Intermediate: Synthesis of this compound

The cornerstone of 2-ethylanthraquinone synthesis is the formation of its precursor, this compound. This is classically achieved via a Friedel-Crafts acylation reaction, a robust and widely employed method for attaching an acyl group to an aromatic ring.

The Underpinning Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation of ethylbenzene with phthalic anhydride is an electrophilic aromatic substitution reaction.[1][2] The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The mechanism unfolds in a series of well-defined steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with phthalic anhydride to form a highly electrophilic acylium ion. This is the rate-determining step, generating the reactive species that will attack the aromatic ring.[3]

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the ethyl group, the acylation predominantly occurs at the para position, leading to the desired this compound.

  • Deprotonation and Catalyst Regeneration: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring. This proton reacts with the [AlCl₃(OH)]⁻ complex to regenerate the AlCl₃ catalyst and produce water.

Diagram: Friedel-Crafts Acylation Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up & Purification A Ethylbenzene & Phthalic Anhydride B Addition of AlCl₃ (Lewis Acid Catalyst) A->B Reactants C Formation of Acylium Ion B->C Catalysis D Electrophilic Aromatic Substitution C->D Reaction E Formation of this compound D->E Product F Hydrolysis (e.g., with dilute H₂SO₄) E->F Quenching G Separation of Organic & Aqueous Layers F->G Separation H Steam Distillation (to remove excess ethylbenzene) G->H Purification I Purification (e.g., recrystallization) H->I Final Purification J Characterization (NMR, IR, etc.) I->J Analysis

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative laboratory-scale synthesis of this compound.

Materials:

  • Ethylbenzene

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or Nitromethane (solvent)

  • Dilute sulfuric acid or hydrochloric acid

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, a condenser, and a dropping funnel, charge ethylbenzene and nitrobenzene (as a solvent). Begin stirring to ensure a homogenous mixture.

  • Addition of Phthalic Anhydride: Add phthalic anhydride to the reaction mixture.

  • Cooling and Catalyst Addition: Cool the flask to approximately 10-15°C using an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride through the dropping funnel. The addition should be controlled to maintain the reaction temperature below 20°C.[4] This slow addition is crucial to manage the exothermic nature of the reaction and prevent undesirable side reactions.

  • Reaction Progression: After the complete addition of AlCl₃, allow the reaction temperature to slowly rise to around 25-30°C. Maintain the reaction at this temperature with continuous stirring for approximately 2-3 hours to ensure complete conversion.

  • Hydrolysis: Prepare a separate vessel containing dilute sulfuric acid. Slowly and carefully, pour the reaction mixture into the dilute acid with vigorous stirring to hydrolyze the aluminum chloride complex and quench the reaction. The temperature during hydrolysis should be controlled to prevent excessive fuming.

  • Work-up and Purification:

    • Separate the organic layer from the aqueous layer.

    • Perform steam distillation on the organic layer to remove the solvent (nitrobenzene) and any unreacted ethylbenzene.[4]

    • The remaining crude this compound can be further purified by recrystallization from a suitable solvent mixture, such as toluene-methanol, to yield a solid product.[5]

Characterization of the Intermediate

The identity and purity of the synthesized this compound must be confirmed before proceeding to the next step. Standard analytical techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the ethyl group, the two aromatic rings, and the carboxylic acid and ketone functional groups.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretches of the ketone and carboxylic acid.[6][8]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is around 127-129°C.[5]

Part 2: The Final Transformation: Cyclization to 2-Ethylanthraquinone

The synthesized this compound is then converted to 2-ethylanthraquinone through an intramolecular cyclization reaction, which involves dehydration.

The Underlying Chemistry: Intramolecular Cyclization

This acid-catalyzed reaction proceeds via an electrophilic attack of the carbonyl carbon of the carboxylic acid group onto the electron-rich ethyl-substituted aromatic ring. A strong dehydrating agent, such as fuming sulfuric acid (oleum) or a solid acid catalyst, is required to facilitate this process.[1][5] The mechanism involves the protonation of the carboxylic acid, followed by the loss of water to form an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tricyclic anthraquinone core.

Diagram: Synthesis Pathway of 2-Ethylanthraquinone

G cluster_0 Intermediate Synthesis cluster_1 Cyclization to Final Product cluster_2 Purification & Analysis A Ethylbenzene + Phthalic Anhydride B Friedel-Crafts Acylation (AlCl₃) A->B C This compound B->C D Intramolecular Cyclization (Dehydration) C->D Strong Acid (e.g., Oleum) E 2-Ethylanthraquinone D->E F Purification (e.g., Vacuum Distillation) E->F G Characterization (GC-MS, HPLC, etc.) F->G

Caption: Overall synthesis pathway from starting materials to purified 2-ethylanthraquinone.

Experimental Protocols: Traditional vs. Green Approaches

Two primary methods for the cyclization of this compound are presented here: the traditional approach using oleum and a greener alternative employing a solid acid catalyst.

Protocol 2.2.1: Cyclization using Fuming Sulfuric Acid (Oleum)

Materials:

  • This compound

  • Fuming sulfuric acid (oleum, 20-30% SO₃)

  • Water

  • Toluene or other suitable organic solvent for extraction

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, carefully add this compound to fuming sulfuric acid. The addition should be done slowly to control the temperature.

  • Heating: Heat the reaction mixture to a temperature of 100-140°C and maintain it for 1-2 hours with continuous stirring.[5]

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice to hydrolyze the excess sulfuric acid.

  • Extraction and Purification:

    • Extract the crude 2-ethylanthraquinone with an organic solvent like toluene.

    • Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted starting material, followed by washing with water until neutral.

    • The solvent is then removed, and the crude product can be purified by vacuum distillation to obtain high-purity 2-ethylanthraquinone.[5]

Protocol 2.2.2: Green Synthesis using a Solid Acid Catalyst (H-Beta Zeolite)

This method offers a more environmentally benign alternative to the corrosive oleum process.[9][10]

Materials:

  • This compound

  • H-Beta zeolite catalyst

  • High-boiling point solvent (optional)

Procedure:

  • Reaction Setup: In a reaction vessel, mix this compound with the H-Beta zeolite catalyst.

  • Vapor Phase Reaction: The reaction is typically carried out in the vapor phase. The this compound is vaporized and passed through a heated bed of the H-Beta zeolite catalyst.[1]

  • Reaction Conditions: The reaction temperature is maintained between 220-350°C under reduced pressure (5-20 mmHg).[1]

  • Product Collection and Purification: The product stream is cooled to condense the 2-ethylanthraquinone. The crude product is then purified by extraction, washing with an alkaline solution, and distillation.[1]

Comparative Data and Purity Analysis

The choice of cyclization method significantly impacts the yield, purity, and environmental footprint of the process.

ParameterTraditional Oleum MethodGreen Solid Acid Method
Catalyst Fuming Sulfuric Acid (Oleum)H-Beta Zeolite
Typical Yield 75-85%[5]>90%[1]
Purity High after purification>98.5%[1]
Environmental Impact Generates significant acidic wasteMinimal waste, catalyst is recyclable
Safety Concerns Highly corrosive and hazardousSafer to handle

Purity Assessment of 2-Ethylanthraquinone:

The purity of the final product is critical for its application in the hydrogen peroxide process. The following techniques are commonly used for its analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of 2-ethylanthraquinone and identifying any byproducts.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity determination and quantitative analysis of 2-ethylanthraquinone.[13]

  • Melting Point: Pure 2-ethylanthraquinone has a sharp melting point in the range of 108-111°C.[14]

Part 3: Safety and Handling Considerations

The synthesis of 2-ethylanthraquinone involves the use of hazardous chemicals that require strict safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): This Lewis acid is highly reactive with water and moisture, releasing corrosive hydrogen chloride gas. It should be handled in a dry, well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[15][16] In case of a spill, do not use water; instead, cover with a dry, inert absorbent material.

  • Fuming Sulfuric Acid (Oleum): Oleum is extremely corrosive and reacts violently with water. It is a strong oxidizing agent and can cause severe burns. Handling requires the use of appropriate PPE, including acid-resistant gloves, apron, and face shield. Work should be conducted in a fume hood.[17]

Conclusion: A Well-Established Path to a Key Industrial Chemical

The synthesis of 2-ethylanthraquinone via the this compound intermediate is a well-established and industrially significant process. While the traditional Friedel-Crafts acylation followed by oleum-mediated cyclization remains a common method, the development of greener alternatives using solid acid catalysts represents a significant advancement in terms of environmental sustainability and process safety. A thorough understanding of the reaction mechanisms, meticulous control over experimental parameters, and stringent adherence to safety protocols are paramount for the successful and responsible production of this vital chemical.

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The Synthetic Versatility of 2-(4-Ethylbenzoyl)benzoic Acid: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 2-(4-Ethylbenzoyl)benzoic acid in modern organic synthesis. Beyond its well-established role as a key intermediate in the production of 2-ethylanthraquinone, this document elucidates its broader utility as a versatile building block for the synthesis of a diverse range of molecular architectures. We will delve into its application in the synthesis of high-performance dyes and, critically, its emerging importance as a precursor to pharmacologically active heterocyclic compounds, particularly phthalazinones. This guide is intended for researchers, scientists, and professionals in drug development, offering both a conceptual overview and practical, field-proven experimental insights.

Introduction: Unveiling the Potential of a Key Benzophenone Derivative

This compound, a benzophenone derivative, is a crystalline solid with the molecular formula C₁₆H₁₄O₃.[1][2] Its strategic arrangement of a carboxylic acid and a ketone functional group within a diarylketone framework bestows upon it a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis. While its primary industrial application has historically been the synthesis of 2-ethylanthraquinone, a crucial component in the manufacturing of hydrogen peroxide and certain dyes, its synthetic potential extends far beyond this singular application.[3][4] This guide aims to provide a comprehensive overview of its synthesis and multifaceted applications, with a particular focus on its utility in the development of novel dyes and pharmaceutically relevant scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₁₄O₃[1]
Molecular Weight254.28 g/mol [1]
Melting Point122 °C[2]
Boiling Point459.6 °C at 760 mmHg[2]
Density1.194 g/cm³[2]
XLogP33.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count4[1]

Synthesis of this compound: The Friedel-Crafts Acylation Approach

The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[3][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism and Rationale

The reaction proceeds through the formation of an acylium ion intermediate generated from the reaction of phthalic anhydride with aluminum chloride. This highly electrophilic species then attacks the electron-rich ethylbenzene ring. The para-substitution is favored due to the ortho,para-directing effect of the ethyl group and to minimize steric hindrance. A crucial aspect of this reaction is the use of a slight excess of the Lewis acid catalyst, as it forms a complex with the product, necessitating a hydrolytic workup to liberate the final this compound.

Friedel-Crafts Acylation cluster_reactants Reactants cluster_products Products PhthalicAnhydride Phthalic Anhydride Reaction_Step1 Friedel-Crafts Acylation PhthalicAnhydride->Reaction_Step1 Ethylbenzene Ethylbenzene Ethylbenzene->Reaction_Step1 AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Step1 Product This compound Reaction_Step1->Product Anthraquinone Synthesis cluster_start Starting Material cluster_product Product Start This compound Cyclization Intramolecular Cyclization Start->Cyclization Conc. H₂SO₄, Heat Product 2-Ethylanthraquinone Cyclization->Product

Caption: Synthesis of 2-Ethylanthraquinone from this compound.

From 2-Ethylanthraquinone to a Spectrum of Dyes

2-Ethylanthraquinone serves as a foundational molecule for the synthesis of a vast array of anthraquinone dyes. These dyes are renowned for their brilliant colors and exceptional lightfastness. [6]The anthraquinone core can be functionalized through various electrophilic and nucleophilic substitution reactions to introduce auxochromes (e.g., -OH, -NH₂, -NR₂) that modulate the color of the dye. [6]For instance, sulfonation followed by nucleophilic substitution with amines can yield a range of blue and green dyes.

Emerging Applications in Medicinal Chemistry: The Phthalazinone Scaffold

A significant and rapidly evolving application of 2-aroylbenzoic acids, including this compound, is in the synthesis of phthalazinone derivatives. [3][7]The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with diverse and potent pharmacological activities. [8][9][10][11]

Synthesis of 4-(4-Ethylphenyl)phthalazin-1(2H)-one

The reaction of this compound with hydrazine hydrate provides a direct and efficient route to 4-(4-ethylphenyl)phthalazin-1(2H)-one. This condensation reaction involves the initial formation of a hydrazone with the ketone functionality, followed by an intramolecular cyclization with the carboxylic acid group to form the stable heterocyclic phthalazinone ring system.

Phthalazinone_Synthesis cluster_reactants Reactants cluster_product Product A This compound Reaction Condensation/ Cyclization A->Reaction B Hydrazine Hydrate B->Reaction C 4-(4-Ethylphenyl)phthalazin-1(2H)-one Reaction->C

Caption: Synthesis of a phthalazinone derivative from this compound.

Pharmacological Significance of Phthalazinones

Phthalazinone derivatives have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery. [9][10][11]These activities include:

  • Anticancer: Certain phthalazinone derivatives have shown potent cytotoxic effects against various cancer cell lines. [12][13]* Anti-inflammatory: The scaffold has been incorporated into molecules with significant anti-inflammatory properties. [8]* Antihypertensive: Some phthalazinone-based compounds exhibit vasorelaxant and antihypertensive effects. [8]* Antimicrobial: The phthalazinone nucleus has been explored for the development of new antimicrobial agents. [8] The ethylphenyl substituent derived from this compound can be further functionalized to modulate the pharmacological properties of the resulting phthalazinone derivatives, offering a rich area for further research and development.

This compound as a Versatile Synthetic Intermediate

The presence of two distinct and reactive functional groups, a carboxylic acid and a ketone, makes this compound a versatile building block for a variety of other organic transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a range of standard transformations, providing access to a variety of derivatives: [14][15][16][17]

  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. These esters can be useful as intermediates or as final products with altered solubility and reactivity.

  • Amide Formation: Treatment with amines, often in the presence of a coupling agent, leads to the formation of benzamide derivatives. [18][19][20][21]This reaction is particularly relevant for the synthesis of biologically active molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). [14]* Conversion to Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a versatile intermediate for acylation reactions. [17]

Reactions of the Ketone Group

The ketone group also offers a handle for further molecular elaboration:

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a nitrogen-containing substituent.

  • Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide.

Conclusion

This compound is a molecule of significant synthetic utility that extends far beyond its traditional role as a precursor to 2-ethylanthraquinone. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two versatile functional groups make it a valuable starting material for the construction of complex molecular architectures. This guide has highlighted its established application in the synthesis of anthraquinone dyes and its burgeoning importance in medicinal chemistry as a precursor to the pharmacologically significant phthalazinone scaffold. The continued exploration of the reactivity of this compound and its derivatives is poised to unlock new avenues for the development of novel functional materials, dyes, and therapeutic agents.

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  • PubMed. (2014). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. [Link]
  • CK-12 Foundation. (2025). Chemical Reactions of Carboxylic Acids. [Link]
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. [Link]
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
  • Google Patents. (n.d.).
  • Organic Syntheses. (2022).
  • YouTube. (2021). Synthesis of Benzamide. [Link]
  • PubMed. (2011). 4-(2-Benzoyl-ethyl)benzoic acid. [Link]
  • ResearchGate. (2021).
  • LookChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Scheme 6 Oxidation of ethyl benzene to the ketone or benzoic acid. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.

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A Comprehensive Technical Guide to the HPLC Analysis of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused protocol for the analysis of 2-(4-Ethylbenzoyl)benzoic acid using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical outcome. It is intended for researchers, scientists, and professionals in drug development who require a validated, trustworthy method for the quantification and purity assessment of this compound.

Analyte Overview and Physicochemical Properties

This compound is a derivative of benzoic acid and benzophenone. A thorough understanding of its chemical properties is the cornerstone of developing a successful HPLC method. The molecule possesses both a carboxylic acid group and a ketone, influencing its polarity, solubility, and chromatographic behavior.

Key properties that inform the analytical strategy include:

PropertyValueSignificance for HPLC Method Development
Molecular Formula C16H14O3[1]Provides the molecular weight for accurate concentration calculations.
Molecular Weight 254.28 g/mol [1]Essential for preparing standard solutions of known molarity.
logP (o/w) ~3.3 - 3.4[1][2]Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18 or C8.
Hydrogen Bond Donor 1[2]The carboxylic acid proton can interact with polar mobile phases or stationary phases.
Hydrogen Bond Acceptor 3[2]The ketone and carboxylic acid oxygens can interact with protic solvents.
pKa (Estimated ~3.5-4.5)The pKa of the carboxylic acid is critical. To ensure consistent retention and sharp peaks in reversed-phase HPLC, the mobile phase pH must be controlled.
UV Absorbance The benzophenone chromophore suggests strong UV absorbance, making UV detection a suitable choice.The exact wavelength maximum should be determined experimentally.

Note: The pKa is estimated based on the benzoic acid moiety. An experimental determination is recommended for precise method development.

HPLC Method Development: A Rationale-Driven Approach

The goal is to achieve a separation that is specific, robust, and fit for its intended purpose. Our strategy is based on the physicochemical properties of this compound, particularly its acidic nature and hydrophobicity.

The Critical Role of Mobile Phase pH

For an acidic compound like this compound, controlling the mobile phase pH is the most critical factor in achieving reproducible retention and good peak shape in reversed-phase HPLC.[3]

  • The Principle of Ion Suppression : The carboxylic acid group can exist in two forms: protonated (R-COOH) and deprotonated (R-COO-). The protonated form is significantly less polar and will be retained more strongly on a hydrophobic C18 column. The deprotonated, ionized form is highly polar and will have very little retention, potentially eluting in the void volume.[4]

  • The "2 pH Unit" Rule : To ensure that over 99% of the analyte is in its single, non-ionized form, the mobile phase pH should be set at least 2 units below the analyte's pKa.[5] Given the estimated pKa of ~3.5-4.5, a mobile phase pH of 2.5 is an excellent starting point. This suppresses the ionization of the carboxylic acid, leading to longer retention, sharper peaks, and a more stable method.[5]

Method_Development_Logic Analyte {this compound | pKa ~3.5-4.5 | logP ~3.3} Decision1 {Control pH? | Yes, it's an acidic compound} Analyte->Decision1 ColumnChoice {Column Choice | Reversed-Phase (C18)} Analyte->ColumnChoice  Based on logP IonSuppression {Ion Suppression | Set pH < pKa} Decision1->IonSuppression  Justification MobilePhase {Mobile Phase | A: Buffered Water (pH 2.5) | B: Acetonitrile} IonSuppression->MobilePhase  Implementation FinalMethod {Optimized Method | Isocratic or Gradient} ColumnChoice->FinalMethod MobilePhase->FinalMethod Detection {Detection | UV Detector} Detection->FinalMethod

Column and Mobile Phase Selection
  • Stationary Phase : A standard L1 column (C18-bonded silica) is the recommended starting point due to the analyte's hydrophobicity (logP ~3.3). A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase :

    • Aqueous Component (A) : Deionized water with an acidic modifier to achieve a pH of 2.5. Phosphoric acid is a common choice for this pH range when using UV detection.[6] If the method requires compatibility with mass spectrometry (MS), a volatile acid like formic acid should be used instead.[7]

    • Organic Component (B) : Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak shape and lower backpressure.

  • Elution Mode : An isocratic elution (constant mobile phase composition) is often sufficient for simple analyses. However, a gradient elution (where the percentage of the organic component is increased over time) can be beneficial for analyzing samples with multiple components of varying polarities or for cleaning the column after each injection.

Validated HPLC Protocol

This protocol is a robust starting point. It must be validated according to the principles outlined in ICH Q2(R1) to ensure it is suitable for its intended purpose.[8][9]

Instrumentation and Reagents
  • HPLC System : A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Phosphoric Acid (H3PO4) or Formic Acid (HCOOH)

    • This compound reference standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the analyte for good retention and peak shape.[5]
Mobile Phase B AcetonitrileCommon strong solvent for reversed-phase HPLC.[4]
Elution Mode Isocratic at 60:40 (A:B)A good starting point based on the analyte's logP. Adjust as needed for optimal retention time (e.g., increase B to decrease retention).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Detection UV at 254 nmThe benzophenone structure strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds. A full UV scan should be run to find the absorbance maximum.
Injection Vol. 10 µLA typical volume; can be adjusted based on analyte concentration and detector sensitivity.
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation : Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.

Method Validation (per ICH Q2(R1) Guidelines)

Once the method is developed, it must be validated to demonstrate its reliability.[10] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[9]

Validation_Workflow cluster_0 Core Validation Parameters (ICH Q2) cluster_1 Performance Limits Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision Range Range Precision->Range LOD LOD (S/N = 3) Precision->LOD Robustness Robustness (Varying Flow, Temp, pH) Range->Robustness LOQ LOQ (S/N = 10) LOD->LOQ

  • Specificity : The ability to assess the analyte unequivocally. This is demonstrated by showing no interference from a placebo (excipients), related impurities, or degradation products at the retention time of the analyte peak.

  • Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. This is tested by analyzing at least five concentrations across the desired range. The correlation coefficient (R²) should be >0.999.

  • Accuracy : The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision :

    • Repeatability : The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be <2.0%.

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitated, respectively. They are often determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in pH, ±2°C in column temperature, ±5% change in mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion

This guide outlines a comprehensive, science-driven approach to the HPLC analysis of this compound. By focusing on the fundamental principles of reversed-phase chromatography and the specific physicochemical properties of the analyte, a robust, reliable, and validatable method can be established. The key to success lies in the meticulous control of mobile phase pH to ensure ion suppression, coupled with a systematic validation process as prescribed by ICH guidelines. This ensures the generation of high-quality, defensible analytical data for research and drug development applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link][6]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
  • LookChem. This compound. [Link][2]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70852, this compound. [Link][1]
  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Link][3]
  • Biotage.
  • Phenomenex. Reversed Phase HPLC Method Development. [Link][4]
  • SIELC Technologies. Benzoic acid, 2-(4-methylbenzoyl)-. [Link][7]

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Navigating the Analytical Landscape for 2-(4-Ethylbenzoyl)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise 2-(4-Ethylbenzoyl)benzoic Acid Quantification

This compound (EBA), with the chemical formula C16H14O3, is a key organic intermediate, notably in the synthesis of various dyes, polymers, and, critically, in the pathway to producing pharmaceutically active ingredients.[1] Its purity and concentration are paramount, as any deviation can impact the yield, purity, and safety of the final product. For researchers, scientists, and drug development professionals, the ability to accurately and reliably determine EBA in various matrices—from raw materials to in-process samples and final product impurities—is a non-negotiable aspect of quality control and process optimization.

This guide provides an in-depth exploration of the core analytical methodologies for EBA determination. We will move beyond simple procedural lists to delve into the "why" behind the "how," offering insights grounded in years of field experience. The protocols described herein are designed to be robust and self-validating, ensuring the trustworthiness of your results.

The Analytical Strategy: A Multi-faceted Approach

The choice of an analytical method for EBA is dictated by the sample matrix, the required sensitivity, and the available instrumentation. A comprehensive analytical strategy often involves a primary quantitative method, such as High-Performance Liquid Chromatography (HPLC), supported by spectroscopic techniques for structural confirmation and qualitative analysis.

Analytical_Strategy cluster_main Analytical Workflow for EBA Sample Sample Containing EBA Prep Sample Preparation (e.g., Dissolution, Extraction) Sample->Prep Matrix Consideration Quant Primary Quantitative Analysis (e.g., HPLC-UV) Prep->Quant Analyte Isolation Confirm Confirmatory & Qualitative Analysis Prep->Confirm Purity Check Report Data Analysis & Reporting Quant->Report Quantitative Data Confirm->Report Structural Confirmation

Caption: High-level workflow for the analysis of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reverse-phase HPLC with UV detection is the cornerstone for the quantification of EBA. Its high resolution, sensitivity, and robustness make it ideal for separating EBA from related impurities and degradation products.[1]

The Causality Behind the Method:

The choice of a C18 stationary phase is driven by the non-polar nature of the ethylbenzoyl group and the benzene ring in EBA. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidified aqueous phase is crucial.[2] The acid, typically phosphoric acid or formic acid, serves to suppress the ionization of the carboxylic acid group of EBA. This is a critical step; an un-ionized analyte will have a more consistent interaction with the C18 stationary phase, leading to a sharp, symmetrical peak shape, which is essential for accurate integration and quantification. For applications requiring Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid.[2][3]

Experimental Protocol: HPLC-UV for EBA Determination
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention time and separation from impurities.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

    • Detection Wavelength: Determined by scanning the UV spectrum of EBA in the mobile phase. The maximum absorbance wavelength (λmax) is typically around 254 nm, offering a good balance of sensitivity and selectivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of EBA reference standard and dissolve it in the mobile phase to make a 100 mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving an accurately weighed amount in the mobile phase to achieve a theoretical concentration within the calibration range. Sonication may be used to ensure complete dissolution.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by five replicate injections of a mid-range standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area of the five replicate injections is less than 2.0%.

    • Inject the standard solutions to generate the calibration curve, followed by the sample solutions.

Data Presentation: Typical HPLC Method Validation Parameters
ParameterTypical ValueJustification
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Ensures the method measures the true value.
Precision (% RSD) < 2.0%Indicates the closeness of repeated measurements.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) ~0.3 µg/mLThe lowest concentration that can be accurately quantified.

II. Spectroscopic Methods for Structural Confirmation

While HPLC provides quantitative data, spectroscopic methods are indispensable for confirming the identity and structural integrity of this compound.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for preliminary identification and can be used for quantification in simple matrices. The benzoyl and benzoic acid chromophores in EBA give rise to characteristic UV absorption.

  • Protocol: A solution of EBA is prepared in a suitable solvent (e.g., methanol or ethanol). The UV spectrum is recorded, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is a key identifier.[4]

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the EBA molecule.

  • Key Spectral Features:

    • C=O Stretch (Ketone): A strong absorption band is expected around 1680-1660 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, often broad, absorption band around 1710-1680 cm⁻¹.

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

    • C-H Stretches (Aromatic): Bands typically appear above 3000 cm⁻¹.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. Both ¹H and ¹³C NMR are valuable.[4]

  • Expected ¹H NMR Signals: The spectrum would show distinct signals for the ethyl group protons (a triplet and a quartet), as well as complex multiplets for the aromatic protons on the two benzene rings. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

  • Expected ¹³C NMR Signals: The spectrum would show distinct resonances for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the carbons of the ethyl group.

D. Mass Spectrometry (MS)

Coupled with a chromatographic technique (like LC-MS or GC-MS), mass spectrometry provides the molecular weight of EBA (254.28 g/mol ) and information about its fragmentation pattern, which is a highly specific fingerprint of the molecule.[4]

  • Expected Data: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of water or the cleavage of the bond between the carbonyl group and the benzene ring.

Spectroscopic_Confirmation cluster_spec Spectroscopic Toolkit for EBA EBA This compound UV UV-Vis (Chromophore ID) EBA->UV IR IR (Functional Groups) EBA->IR NMR NMR (¹H & ¹³C Connectivity) EBA->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) EBA->MS

Caption: Complementary spectroscopic techniques for EBA structural elucidation.

III. Titrimetric Methods: A Classical Approach

For the determination of EBA in bulk or as a raw material, a simple acid-base titration can be a highly accurate and precise method. This classical technique relies on the acidic nature of the carboxylic acid group.[5][6]

Experimental Protocol: Acid-Base Titration
  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

    • Phenolphthalein indicator.[6]

    • High-purity solvent (e.g., ethanol or a mixture of ethanol and water) to dissolve the EBA.[6]

  • Procedure:

    • Accurately weigh a suitable amount of the EBA sample and dissolve it in the chosen solvent.[6]

    • Add a few drops of phenolphthalein indicator.[6]

    • Titrate with the standardized NaOH solution until a persistent faint pink color is observed.[7]

    • Perform a blank titration with the solvent and indicator alone, and subtract this volume from the sample titration volume.

  • Calculation:

    • The percentage purity of EBA can be calculated using the following formula:

      % Purity = (V * M * E) / W * 100

      Where:

      • V = Volume of NaOH used in the titration (in L)

      • M = Molarity of the NaOH solution

      • E = Equivalent weight of EBA (which is its molecular weight, 254.28 g/mol )[4]

      • W = Weight of the sample (in g)

Conclusion: An Integrated Analytical Philosophy

The robust characterization and quantification of this compound do not rely on a single method but on an integrated approach. HPLC stands as the primary tool for quantitative analysis in complex mixtures, offering unparalleled specificity and sensitivity. However, its data is significantly strengthened when corroborated by spectroscopic techniques (UV-Vis, IR, NMR, and MS) for unequivocal structural confirmation. For bulk material analysis, the classical and cost-effective titrimetric method provides a reliable measure of purity.

As a Senior Application Scientist, my recommendation is to build a comprehensive analytical profile for EBA within your specific context. This involves validating the chosen primary method (likely HPLC) to regulatory standards and utilizing orthogonal techniques to build a complete and trustworthy picture of your material. This multifaceted strategy not only ensures the quality and consistency of your product but also provides a solid foundation for troubleshooting and process improvement.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • BOC Sciences. (n.d.). CAS 1151-14-0 this compound.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC Technologies. (2018, February 16). Benzoic acid, 2-(4-methylbenzoyl)-.
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Unknown. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Source document not fully available].
  • Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Pharmaceutical & Biological Archives, 10(3), 226-231.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Benzoylbenzoic Acid.
  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
  • BenchChem. (n.d.). Application Note: Non-Aqueous Titration Protocols for Benzoate Compounds.
  • Unknown. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Source document not fully available].
  • Echemi. (n.d.). This compound.
  • BenchChem. (n.d.). Spectroscopic and Analytical Profile of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Overview.
  • Parekh, D. V., & Desai, P. S. (2014). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Qusay, M. (n.d.).
  • Unknown. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • Unknown. (2020, August 21). 3-Assay Benzoic Acid. Scribd.
  • Pearson, D. (n.d.). DETERMINATION OF BENZOIC ACID. The Chemical Analysis of Food, 7th Edition.
  • Mishra, S. P. (2022). Phenolphthalein Indicator in Titrimetric Estimation of Benzoic Acid Solubility and Distribution in Water and Benzene-Buffer Solutions. Asian Journal of Chemical Sciences, 11(4), 1-7.

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Recrystallization protocol for 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Recrystallization of 2-(4-Ethylbenzoyl)benzoic acid

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document moves beyond a simple set of instructions, delving into the fundamental principles of crystallization, strategic solvent selection, and the causal relationships behind each step of the protocol. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining high-purity this compound.

Part 1: Compound Characterization and Recrystallization Fundamentals

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is the foundation for developing an effective purification strategy. The molecule possesses both a polar carboxylic acid group and a larger, less polar ethylbenzoyl moiety. This dual nature dictates its solubility behavior, making it moderately soluble in polar organic solvents and sparingly soluble in non-polar solvents and water.

Key properties are summarized below to inform the subsequent protocol design.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₃[1][2]
Molecular Weight254.28 g/mol [1][2][3]
Melting Point122 °C[1]
AppearanceWhite to beige crystalline powder[4]
Density1.194 g/cm³[1][3][5]
pKa (estimated)~3.5 (similar to 2-benzoylbenzoic acid)[4]
Water Solubility14.77 mg/L at 25 °C (estimated)[6]
The Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[7] The core principle is that the solubility of a solid compound in a solvent increases with temperature.[7][8] An effective recrystallization process hinges on selecting a solvent (or solvent system) that dissolves the target compound sparingly at room temperature but readily at its boiling point.[9]

The process involves four key stages:

  • Dissolution : The impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[7]

  • Filtration (Optional) : If insoluble impurities are present, they are removed by filtering the hot solution.

  • Crystallization : The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.[10] Soluble impurities remain in the solvent, known as the mother liquor.[11]

  • Isolation : The purified crystals are separated from the mother liquor by filtration, washed, and dried.[7]

Part 2: Strategic Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent.[10] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[9]

Causality Behind Solvent Choice for this compound:

  • Polarity Matching : The principle of "like dissolves like" provides a starting point.[12] this compound has both polar (carboxylic acid) and non-polar (aromatic rings, ethyl group) regions. This suggests that a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, will be effective.

  • Ethanol as a Primary Solvent : Ethanol is an excellent choice. It is a polar protic solvent capable of hydrogen bonding with the carboxylic acid group. One source notes the melting point of this compound was determined in ethanol, indicating its suitability as a solvent.[1]

  • Water as an Anti-Solvent : While the compound has very low solubility in water alone, water can be used as an "anti-solvent" in combination with ethanol.[6] Dissolving the compound in hot ethanol and then adding hot water until the solution becomes slightly cloudy (the saturation point) creates a mixed-solvent system with an ideal solubility profile for crystallization upon cooling.[9] This ethanol/water system leverages the high dissolving power of hot ethanol and the poor solubility in cold water to maximize yield and purity.

Therefore, this protocol will utilize an ethanol/water solvent system .

Part 3: Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure optimal purification.

Equipment:

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Spatula

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Boiling chips

Step-by-Step Methodology
  • Initial Dissolution:

    • Action: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 15-20 mL).

    • Rationale: Starting with a minimal amount of solvent is crucial for achieving a high recovery yield. The Erlenmeyer flask's sloped sides reduce solvent evaporation and prevent a crust from forming at the top.[13]

  • Heating to Saturation:

    • Action: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Note the total volume of ethanol used.

    • Rationale: The goal is to create a saturated solution at the boiling point of the solvent.[11] Adding just enough solvent to dissolve the compound ensures that the solution will become supersaturated upon cooling, which is necessary for crystallization.

  • Addition of Anti-Solvent (Water):

    • Action: While keeping the ethanol solution hot, slowly add hot deionized water dropwise until a persistent slight cloudiness (turbidity) appears. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Rationale: This step precisely adjusts the solvent composition to the point of saturation at high temperature. The addition of the anti-solvent (water) dramatically decreases the compound's solubility.[14] Making the solution just clear again ensures that crystallization does not begin prematurely at the high temperature, which could trap impurities.

  • Slow Cooling and Crystallization:

    • Action: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

    • Rationale: Slow cooling is the most critical step for forming large, pure crystals.[8] Rapid cooling promotes the formation of small crystals that can trap impurities within their lattice. The ice bath maximizes the yield by further decreasing the compound's solubility.[13] If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[11]

  • Isolation by Vacuum Filtration:

    • Action: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold ethanol/water mother liquor. Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.[7][15]

  • Washing the Crystals:

    • Action: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent).

    • Rationale: Washing with a minimal amount of ice-cold solvent removes any adhering mother liquor without significantly dissolving the purified crystals. The solvent must be cold to minimize product loss.[13]

  • Drying the Product:

    • Action: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

    • Rationale: Proper drying removes residual solvent. Overheating should be avoided to prevent melting the product or causing decomposition.

Part 4: Protocol Validation and Troubleshooting

  • Purity Assessment: The primary method for assessing purity is melting point determination. Pure crystalline solids have a sharp melting point range (typically <1 °C). Compare the experimental melting point of the recrystallized product to the literature value (122 °C).[1] A broad or depressed melting point indicates the presence of impurities.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the protocol.

    • % Recovery = (Mass of Pure Product / Mass of Crude Product) x 100

  • Troubleshooting Guide:

    • Problem: No crystals form upon cooling.

      • Cause/Solution: Too much solvent was added. Gently heat the solution to evaporate some solvent and repeat the cooling process. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.[11]

    • Problem: The product "oils out" instead of crystallizing.

      • Cause/Solution: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. Reheat the solution, add more of the primary solvent (ethanol) to dissolve the oil, and cool again more slowly.

    • Problem: Low recovery yield.

      • Cause/Solution: Too much solvent was used; the cooling period was too short; the crystals were washed with solvent that was not ice-cold; the compound has significant solubility in the cold solvent system.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation start Start: Crude This compound dissolve 1. Dissolve in minimum hot ethanol start->dissolve saturate 2. Add hot water to turbidity dissolve->saturate clarify 3. Add ethanol to clarify saturate->clarify cool 4. Slow cool to RT, then ice bath clarify->cool filtrate 5. Isolate crystals via vacuum filtration cool->filtrate wash 6. Wash with ice-cold ethanol/water filtrate->wash dry 7. Dry crystals wash->dry validate 8. Validate purity (Melting Point) dry->validate end_node End: Pure Product validate->end_node

Caption: Workflow for the purification of this compound.

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Chemsrc. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Zubrick, J.W. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from a course webpage, likely referencing "The Organic Chem Lab Survival Manual".
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • LookChem. (n.d.). This compound.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid.
  • Semantic Scholar. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • DeBartolo, M. (2002). The Recrystallization of Benzoic Acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.

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A Green Chemistry Approach to the Synthesis of 2-Ethylanthraquinone via Intramolecular Cyclization of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Ethylanthraquinone (2-EAQ) is a critical intermediate in various industrial processes, most notably in the production of hydrogen peroxide and as a precursor for dyes and pharmaceuticals.[1][2] Traditional synthesis methods, particularly the Friedel-Crafts acylation followed by cyclization using strong acids like concentrated sulfuric acid or oleum, are fraught with environmental and safety issues, including the generation of substantial acidic waste and harsh reaction conditions.[3][4] This guide details a green and sustainable approach to the synthesis of 2-EAQ, focusing on the intramolecular cyclization of 2-(4-Ethylbenzoyl)benzoic acid (BE acid) using solid acid catalysts. By leveraging the principles of green chemistry, this methodology offers a pathway to significantly reduce hazardous waste, improve safety, and enhance process efficiency. We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present a comparative analysis against conventional methods.

Introduction: The Industrial Imperative for Greener Synthesis

2-Ethylanthraquinone (C16H12O2) is a pale yellow solid with significant industrial importance.[2][5] Its primary application lies in the anthraquinone process for the large-scale production of hydrogen peroxide, a versatile and environmentally benign oxidizing agent.[2][6] Beyond this, 2-EAQ serves as a valuable intermediate in the synthesis of various dyes, pigments, and has applications in photocurable resins and coatings.[7][8]

The conventional synthesis of 2-EAQ typically involves a two-step process: the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride to form this compound (BE acid), followed by an intramolecular cyclization (dehydration) to yield 2-EAQ.[5][9] The second step has traditionally relied on the use of strong dehydrating agents such as concentrated sulfuric acid or oleum.[3][10] This approach, while effective, is antithetical to the principles of modern green chemistry. It generates large volumes of corrosive and hazardous acidic waste, posing significant environmental and handling challenges.[4][11]

The adoption of green chemistry principles in the pharmaceutical and fine chemical industries is not merely an ethical consideration but a strategic necessity.[12][13] Stricter environmental regulations and a growing demand for sustainable manufacturing processes necessitate the development of cleaner, safer, and more efficient synthetic routes.[14][15] This guide focuses on a promising green alternative: the use of heterogeneous solid acid catalysts for the intramolecular cyclization of BE acid.

The Green Advantage: Solid Acid Catalysis

Solid acid catalysts, particularly zeolites like H-Beta, offer a compelling alternative to traditional liquid acids.[3][4] Their advantages are manifold:

  • Reduced Environmental Impact: Solid catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for extensive aqueous workups and the generation of acidic wastewater.[11]

  • Enhanced Safety: The use of non-corrosive solid acids mitigates the risks associated with handling highly concentrated and hazardous liquid acids.

  • Catalyst Reusability: Many solid acid catalysts can be regenerated and reused multiple times, significantly reducing waste and operational costs.[16]

  • Improved Selectivity: The well-defined pore structures of zeolites can impart shape selectivity, potentially minimizing the formation of unwanted byproducts.[3]

Reaction Mechanism: An Intramolecular Electrophilic Aromatic Substitution

The conversion of this compound to 2-ethylanthraquinone is an intramolecular electrophilic aromatic substitution reaction. The process is catalyzed by a Brønsted acid, which protonates the carboxylic acid group, facilitating the formation of an acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a new six-membered ring and the elimination of a water molecule.

The use of a solid acid catalyst, such as H-Beta zeolite, provides the necessary acidic sites for the reaction to proceed. The reaction likely occurs within the porous network of the zeolite, where the reactant molecule can interact with the active sites.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Acylium Ion cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation BE_Acid This compound Protonated_BE_Acid Protonated Intermediate BE_Acid->Protonated_BE_Acid + H+ (from catalyst) BE_Acid->Protonated_BE_Acid Acylium_Ion Acylium Ion Intermediate Protonated_BE_Acid->Acylium_Ion - H2O Protonated_BE_Acid->Acylium_Ion Cyclized_Intermediate Cyclized Intermediate Acylium_Ion->Cyclized_Intermediate Electrophilic Attack Acylium_Ion->Cyclized_Intermediate 2_EAQ 2-Ethylanthraquinone Cyclized_Intermediate->2_EAQ - H+ (regenerates catalyst) Cyclized_Intermediate->2_EAQ

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization of BE acid to 2-EAQ.

Experimental Protocol: Green Synthesis of 2-EAQ

This section provides a detailed, step-by-step methodology for the synthesis of 2-EAQ using a modified H-Beta zeolite catalyst. This protocol is based on findings that demonstrate high yields and selectivity.[10][17]

Materials:

  • This compound (BE acid)

  • H-Beta Zeolite (modified with dilute HNO3 as per literature)[10]

  • High-boiling point solvent (e.g., diethyl phthalate, optional for slurry reactions)[18]

  • Toluene (for extraction)

  • Sodium hydroxide solution (for washing)

  • Deionized water

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: The H-Beta zeolite catalyst is activated by heating at an elevated temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: The glass reactor is charged with this compound and the activated H-Beta zeolite catalyst. The weight ratio of BE acid to catalyst can be optimized, with ratios around 1:0.1 being a good starting point.[10] For a solvent-free approach, the reactants are heated directly. Alternatively, a high-boiling point solvent can be used.[18]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 220-350 °C under reduced pressure (5-20 mmHg) for gas-phase reactions, or around 250 °C for solvent-assisted systems.[9][18] The reaction is monitored for a period of 10-240 seconds for gas-phase or several hours for liquid-phase reactions.[9]

  • Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, the solid catalyst is separated by filtration. In a solvent-free reaction, the product mixture is dissolved in a suitable solvent like toluene to facilitate catalyst removal.

  • Product Isolation and Purification: The filtrate containing the crude product is then subjected to a series of purification steps. This typically involves washing with an alkali solution (e.g., dilute NaOH) to remove any unreacted BE acid, followed by washing with deionized water until neutral.[9] The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 2-ethylanthraquinone.

  • Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-methanol) or by distillation to obtain high-purity 2-ethylanthraquinone.[19]

G start Start catalyst_activation Catalyst Activation (H-Beta Zeolite) start->catalyst_activation end End reaction_setup Reaction Setup (BE Acid + Catalyst) catalyst_activation->reaction_setup heating Heating (220-350°C) reaction_setup->heating cooling Cooling to Room Temp. heating->cooling filtration Catalyst Separation (Filtration) cooling->filtration washing Washing (Alkali & Water) filtration->washing evaporation Solvent Removal (Rotary Evaporation) washing->evaporation purification Final Purification (Recrystallization/Distillation) evaporation->purification final_product High-Purity 2-EAQ purification->final_product final_product->end

Caption: Experimental workflow for the green synthesis of 2-EAQ.

Comparative Analysis: Green vs. Traditional Methods

The advantages of the solid acid-catalyzed synthesis of 2-EAQ become evident when compared to the traditional method using concentrated sulfuric acid.

ParameterTraditional Method (H2SO4/Oleum)Green Method (Solid Acid Catalyst)
Catalyst Concentrated H2SO4 or OleumH-Beta Zeolite (or other solid acids)
Environmental Impact High: Generates large volumes of acidic waste.[3]Low: Minimal waste generation.[11]
Safety High Risk: Corrosive and hazardous reagents.Low Risk: Non-corrosive solid catalyst.
Catalyst Separation Difficult: Requires neutralization and extraction.Easy: Simple filtration.
Catalyst Reusability Not reusable.Reusable after regeneration.[16]
Product Yield Generally high.Comparable or higher yields (up to 96.7%).[10][17]
Product Purity Can be high after extensive purification.High purity achievable with simpler workup.[9]

Conclusion and Future Outlook

The green synthesis of 2-ethylanthraquinone via the intramolecular cyclization of this compound using solid acid catalysts represents a significant advancement over traditional methods. This approach aligns with the core principles of green chemistry by minimizing waste, enhancing safety, and promoting catalyst reusability.[20] Research has demonstrated that catalysts like modified H-Beta zeolite can achieve high conversion rates and selectivity, making this a viable and attractive alternative for industrial-scale production.[3][10]

Future research in this area could focus on the development of even more active and robust solid acid catalysts, the optimization of reaction conditions for continuous flow processes, and the exploration of a wider range of green solvents. The continued adoption of such sustainable technologies will be crucial in reducing the environmental footprint of the chemical and pharmaceutical industries.[13]

References

  • Pharma Sustainability Group. (2024). Principles of green chemistry: Advancing pharma sustainability.
  • Sage Oil. (n.d.). Beyond Hydrogen Peroxide: Other Industrial Uses of 2-Ethyl Anthraquinone.
  • Pharmaceutical Technology. (n.d.). The Green Chemistry Approach to Pharma Manufacturing.
  • Slideshare. (n.d.). Green Chemistry in Pharmaceutical Industry.
  • Anastas, P. T., & Warner, J. C. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • Wikipedia. (n.d.). 2-Ethylanthraquinone.
  • Grokipedia. (n.d.). 2-Ethylanthraquinone.
  • Articles. (n.d.). Adoption of Sustainable Catalysts and Solvent-Free Processes in Industrial Grade 2-Ethylanthraquinone Manufacturing Plants.
  • PENPET. (n.d.). 2-Ethyl Anthraquinone – Solvent for Organic Chemistry.
  • ZXCHEM. (n.d.). 2-Ethyl Anthraquinone cas 94-51-5.
  • Ji, C. (2022). One-pot synthesis of 2-ethylanthraquinone from phthalic anhydride and ethylbenzene over a Sc-modified Hβ catalyst. Chemical Engineering Science, 251.
  • ResearchGate. (2025). A Green Synthesis of 2-Ethylanthraquinone by Dehydration of 2-(4'-ethylbenzoyl) benzoic Acid over Solid Acid Catalysts.
  • ResearchGate. (2025). A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite.
  • Sage Oil. (n.d.). The Science Behind 2-Ethyl Anthraquinone: Properties and Industrial Significance.
  • VIP Paper. (n.d.). A green synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) benzoic acid over H-Beta zeolite.
  • Google Patents. (n.d.). CN103360230A - Synthesis method of 2-ethylanthraquinone.
  • Globe Thesis. (2024). Synthesis Of 2-ethylanthraquinone Catalyzed By Modified β Molecular Sieve.
  • ResearchGate. (n.d.). Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies.
  • Google Patents. (n.d.). JPH07118195A - 2-ethylanthraquinone and its production.

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The Strategic Application of H-Beta Zeolite in the Synthesis and Transformation of 2-(4-Ethylbenzoyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of H-Beta zeolite as a robust and environmentally benign catalyst in reactions involving 2-(4-ethylbenzoyl)benzoic acid (E-BBA). The dual functionality of H-Beta zeolite is explored, encompassing its role in the Friedel-Crafts acylation for the synthesis of E-BBA and its exceptional efficiency in the subsequent intramolecular dehydration to form the industrially significant 2-ethylanthraquinone (2-EAQ). This document is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries, offering insights into catalyst selection, reaction optimization, mechanistic pathways, and sustainable process development.

Introduction: The Significance of this compound and the Imperative for Greener Catalysis

This compound is a pivotal intermediate in the synthesis of 2-ethylanthraquinone, a cornerstone molecule for the industrial production of hydrogen peroxide via the Riedl-Pfleiderer process. The traditional synthesis of 2-EAQ involves a two-step process: the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, typically catalyzed by stoichiometric amounts of aluminum chloride (AlCl₃), followed by the intramolecular cyclization of the resulting E-BBA using strong acids like oleum or concentrated sulfuric acid.

While effective, these conventional methods are fraught with significant environmental and operational challenges, including the use of corrosive and hazardous reagents, the generation of substantial acidic waste, and difficulties in catalyst separation and recovery. The adoption of heterogeneous solid acid catalysts, particularly zeolites, presents a compelling solution to these issues. H-Beta zeolite, with its unique structural and acidic properties, has emerged as a highly promising catalyst for both the synthesis and the subsequent transformation of E-BBA, paving the way for cleaner and more efficient industrial processes.

H-Beta Zeolite: A Catalyst of Choice

H-Beta zeolite is a large-pore, high-silica zeolite characterized by a three-dimensional pore structure with 12-membered rings, which allows for the diffusion of relatively bulky molecules. Its catalytic prowess stems from a combination of tunable acidity, high thermal stability, and shape-selective properties.

Structural and Acidic Properties

The catalytic activity of H-Beta zeolite is intrinsically linked to its acidic sites, which are primarily Brønsted and Lewis acids. Brønsted acid sites are protons associated with the zeolite's aluminosilicate framework, while Lewis acid sites are typically extra-framework aluminum species or framework aluminum atoms with coordination deficiencies. The ratio and strength of these acid sites can be tailored by modifying the silica-to-alumina ratio (SAR) and through post-synthesis treatments like dealumination.

Characterization of H-Beta Zeolite

A multi-technique approach is essential for the comprehensive characterization of H-Beta zeolite and for correlating its physicochemical properties with its catalytic performance.

Technique Information Obtained
X-ray Diffraction (XRD) Crystalline structure and phase purity.
Nitrogen Physisorption Surface area, pore volume, and pore size distribution.
Scanning/Transmission Electron Microscopy (SEM/TEM) Crystal morphology and size.
Ammonia Temperature-Programmed Desorption (NH₃-TPD) Total acidity and acid strength distribution.
Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine Quantification and differentiation of Brønsted and Lewis acid sites.
²⁷Al and ²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Coordination state and environment of aluminum and silicon atoms in the zeolite framework.

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation of ethylbenzene with phthalic anhydride is the primary route to E-BBA. The use of H-Beta zeolite as a solid acid catalyst offers a greener alternative to conventional Lewis acids.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Brønsted acid sites of the H-Beta zeolite are believed to play a crucial role in activating the phthalic anhydride, making it more susceptible to nucleophilic attack by the electron-rich ethylbenzene ring.

Friedel_Crafts_Acylation_Mechanism cluster_activation Activation of Phthalic Anhydride cluster_acylation Electrophilic Aromatic Substitution Phthalic_Anhydride Phthalic Anhydride H_Beta H-Beta Zeolite (Brønsted Acid Site) Phthalic_Anhydride->H_Beta Interaction Activated_Complex Activated Complex H_Beta->Activated_Complex Protonation Ethylbenzene Ethylbenzene Activated_Complex->Ethylbenzene Electrophilic Attack Intermediate Wheland Intermediate Ethylbenzene->Intermediate E_BBA This compound Intermediate->E_BBA Deprotonation & Catalyst Regeneration E_BBA->H_Beta Catalyst Regenerated Dehydration_Mechanism cluster_protonation Protonation of Carboxylic Acid cluster_cyclization Intramolecular Cyclization cluster_deprotonation Deprotonation and Product Formation E_BBA This compound H_Beta H-Beta Zeolite (Brønsted Acid Site) E_BBA->H_Beta Interaction Protonated_E_BBA Protonated Intermediate H_Beta->Protonated_E_BBA Acylium_Ion Acylium Ion Intermediate Protonated_E_BBA->Acylium_Ion Water Elimination Cyclized_Intermediate Cyclized Intermediate Acylium_Ion->Cyclized_Intermediate Electrophilic Attack Water Water 2_EAQ 2-Ethylanthraquinone Cyclized_Intermediate->2_EAQ Deprotonation & Catalyst Regeneration 2_EAQ->H_Beta Catalyst Regenerated

Figure 2: Proposed reaction pathway for the intramolecular dehydration of E-BBA over H-Beta zeolite.

Optimized Experimental Protocol for Dehydration

The following protocol outlines a typical procedure for the dehydration of E-BBA using a modified H-Beta zeolite catalyst.

  • Catalyst Preparation: A nano-sized H-Beta zeolite is treated with a dilute nitric acid solution (e.g., 0.3 M HNO₃) at an elevated temperature (e.g., 85 °C) for several hours. The treated zeolite is then filtered, washed, dried, and calcined.

  • Reaction Setup: The dehydration reaction is often carried out in a high-boiling point solvent (e.g., 1,4-dioxane) in a batch reactor.

  • Reaction Execution: The E-BBA and the modified H-Beta zeolite are added to the solvent. The mixture is heated to the reaction temperature, typically in the range of 180-250 °C, and stirred for a specific duration.

  • Product Analysis and Isolation: The reaction progress can be monitored by techniques such as HPLC. Upon completion, the catalyst is filtered off, and the product, 2-EAQ, is isolated from the solvent, often through cooling and crystallization.

Performance and Reusability

Modified H-Beta zeolites have demonstrated excellent performance in the dehydration of E-BBA, with reported yields of 2-EAQ as high as 96.7%. A significant advantage of using a heterogeneous catalyst like H-Beta zeolite is its reusability. After a reaction cycle, the catalyst can be recovered by filtration, washed, and regenerated by calcination to burn off any deposited coke, allowing for multiple reuses with minimal loss of activity.

Catalyst E-BBA Conversion (%) 2-EAQ Selectivity (%) Reference
H-Beta (modified with dilute HNO₃)>95>99
Untreated H-BetaLowerLower

Industrial Implications and Future Outlook

The application of H-Beta zeolite in the synthesis and transformation of this compound represents a significant advancement in the pursuit of sustainable chemical manufacturing. The replacement of corrosive and polluting homogeneous catalysts with a reusable and highly efficient solid acid catalyst addresses key principles of green chemistry.

Future research in this area could focus on:

  • One-Pot Synthesis: Developing a continuous one-pot process for the synthesis of 2-EAQ from ethylbenzene and phthalic anhydride using a multifunctional H-Beta zeolite catalyst.

  • Catalyst Engineering: Further tailoring the properties of H-Beta zeolite, such as creating hierarchical pore structures, to enhance diffusion and catalyst lifetime.

  • Process Intensification: Exploring the use of flow reactors and microwave-assisted heating to improve reaction efficiency and reduce energy consumption.

Conclusion

H-Beta zeolite has proven to be a versatile and highly effective catalyst for key reactions involving this compound. Its application in both the Friedel-Crafts acylation for E-BBA synthesis and the subsequent intramolecular dehydration to 2-ethylanthraquinone offers a greener, more efficient, and economically viable alternative to traditional industrial processes. The ability to tune its acidic and structural properties through targeted modifications makes H-Beta zeolite a powerful tool for catalyst design and a cornerstone for the development of sustainable chemical technologies.

References

  • A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite
  • A green synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) benzoic acid over H-Beta zeolite
  • Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)
  • Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)
  • Mechanism of zeolite catalyzed acylation of arom
  • Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4'-ethylbenzoyl)
  • Friedel-Crafts Acylation Of Anisole Catalysed By H-Zeolite Beta Of Crystalline Rice Husk Ash
  • (PDF)
  • FRIEDEL-CRAFTS ACYLATION OF ANISOLE CATALYSED BY H-ZEOLITE BETA OF CRYSTALLINE RICE HUSK ASH 1.0 INTRODUCTION The synthesis of s
  • Synthesis method of 2-ethylanthraquinone - CN103360230A
  • Production routes for hydrogen peroxide.
  • Catalytic activity of the beta zeolite with enhanced textural properties in the Friedel-Crafts acylation of arom
  • 2-Ethylanthraquinone - Wikipedia
  • Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process - PMC
  • Friedel–Crafts reaction - Wikipedia
  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF
  • Theoretical models for acidic zeolites a H-ZSM-5 46T, b H-Beta 52T and...
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  • [Synthesis of 2-Ethylhydroanthraquinone for the Production of Hydrogen Peroxide in a C

An In-depth Technical Guide to the Dehydration of 2-(4-Ethylbenzoyl)benzoic Acid for the Synthesis of 2-Ethylanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylanthraquinone (2-EAQ) is a pale yellow, solid organic compound of significant industrial importance.[1] Its primary application lies in the manufacturing of hydrogen peroxide (H₂O₂) via the highly efficient Riedl-Pfleiderer, or anthraquinone, autoxidation process.[1][2] In this catalytic cycle, 2-EAQ is hydrogenated and subsequently oxidized to regenerate the parent quinone while producing H₂O₂. Beyond this critical role, 2-EAQ also serves as a valuable intermediate in the synthesis of dyes and as a photoinitiator in polymer chemistry.[3][4]

The most prevalent and economically viable route for industrial-scale production of 2-EAQ begins with readily available petrochemical feedstocks: ethylbenzene and phthalic anhydride.[1][5] This synthesis is a two-step process:

  • Friedel-Crafts Acylation: Ethylbenzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 2-(4-ethylbenzoyl)benzoic acid (hereafter referred to as BE acid).

  • Dehydration & Cyclization: The BE acid intermediate undergoes an acid-catalyzed intramolecular cyclization, a dehydration reaction, to yield the final product, 2-ethylanthraquinone.[5][6]

This guide provides a detailed technical examination of the second, critical step: the dehydration and ring-closure of BE acid. We will explore the underlying chemical mechanisms, compare traditional and modern catalytic methods, provide detailed experimental protocols, and present comparative data to inform researchers, scientists, and drug development professionals in their work.

The Core Transformation: Intramolecular Dehydration and Cyclization

The conversion of BE acid to 2-EAQ is a classic example of an intramolecular electrophilic aromatic substitution. The reaction requires a strong acid to facilitate the formation of a highly reactive electrophile that can attack the electron-rich aromatic ring, leading to the formation of the fused tricyclic anthraquinone core.

Reaction Mechanism

The generally accepted mechanism proceeds through the following key steps, catalyzed by a Brønsted acid (H⁺):

  • Protonation of the Carboxylic Acid: The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group in BE acid. This enhances the electrophilicity of the carboxyl carbon.

  • Formation of an Acylium Ion: The protonated intermediate loses a molecule of water to form a resonance-stabilized acylium ion. This potent electrophile is poised for the intramolecular ring-closing step.

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the adjacent ethyl-substituted benzene ring. This attack forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (such as HSO₄⁻ in the case of sulfuric acid catalysis) abstracts a proton from the carbon bearing the new bond, restoring the aromaticity of the ring system and yielding the final 2-ethylanthraquinone product.

The following diagram illustrates this acid-catalyzed cyclization pathway.

G cluster_0 Mechanism of 2-EAQ Synthesis BE_Acid This compound (BE Acid) Protonation Protonation of Carboxylic Acid BE_Acid->Protonation + H⁺ Acylium_Ion Formation of Acylium Ion (+ H₂O) Protonation->Acylium_Ion - H₂O EAS Intramolecular Electrophilic Aromatic Substitution Acylium_Ion->EAS Ring Closure Attack Deprotonation Deprotonation & Aromatization EAS->Deprotonation - H⁺ EAQ 2-Ethylanthraquinone (2-EAQ) Deprotonation->EAQ

Caption: Acid-catalyzed intramolecular cyclization of BE acid to 2-EAQ.

Catalysts and Dehydrating Agents: A Comparative Analysis

The choice of catalyst or dehydrating agent is paramount, influencing reaction efficiency, yield, cost, and environmental impact.

Traditional Liquid Acid Catalysts

Industrially, the dehydration of BE acid has long been dominated by the use of strong liquid acids.[4]

  • Concentrated Sulfuric Acid (H₂SO₄) and Oleum (Fuming Sulfuric Acid): These are the most common reagents used in large-scale production.[5][7] Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, is a particularly powerful dehydrating agent.[7] They are highly effective and relatively inexpensive. However, their use presents significant drawbacks:

    • Corrosivity: Highly corrosive to standard equipment, requiring specialized reactors.

    • Waste Generation: The process generates large volumes of acidic wastewater, posing a significant environmental disposal challenge.[6]

    • Harsh Conditions: The reactions are often conducted at elevated temperatures, and the workup procedure involving quenching large amounts of concentrated acid with water is hazardous.

Modern Solid Acid Catalysts: A Greener Approach

To mitigate the environmental and safety issues associated with liquid acids, significant research has focused on developing heterogeneous solid acid catalysts.[8][9][10] These catalysts offer the advantages of easier separation from the reaction mixture, potential for regeneration and reuse, and reduced waste production.

  • Zeolites (H-Beta): Among solid acids, H-Beta (Hβ) zeolites have emerged as highly promising catalysts for this transformation.[8][11] Their well-defined microporous structure and strong Brønsted acid sites facilitate the intramolecular cyclization.[9][10] Research has shown that modifying H-Beta zeolites, for instance through mild acid leaching with dilute HNO₃, can enhance their catalytic activity.[8][9][10] This treatment can remove extra-framework aluminum species, strengthening the acidity of the active sites and improving access to the pores, leading to higher conversion and selectivity.[8][9][10][11]

  • Other Solid Acids: Other materials such as acidic molecular sieves (e.g., HY, mordenite), acid-modified clays, and sulfonic acid-functionalized carbon materials have also been investigated as potential catalysts for this and similar intramolecular cyclizations.[4][12][13]

The overall synthetic pathway is summarized in the workflow diagram below.

G cluster_workflow 2-Ethylanthraquinone Synthesis Workflow Reactant1 Ethylbenzene Step1 Friedel-Crafts Acylation (AlCl₃ Catalyst) Reactant1->Step1 Reactant2 Phthalic Anhydride Reactant2->Step1 Intermediate This compound (BE Acid) Step1->Intermediate Step2 Dehydration & Cyclization (Acid Catalyst) Intermediate->Step2 Product 2-Ethylanthraquinone (2-EAQ) Step2->Product

Sources

Introduction: The Strategic Importance of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid and Its Derivatives

In the landscape of industrial and pharmaceutical chemistry, this compound stands as a pivotal keto-acid intermediate. Its molecular architecture, featuring a benzoic acid moiety linked to an ethyl-substituted benzoyl group, makes it a versatile precursor for a range of high-value compounds. The primary application of this molecule is in the synthesis of 2-ethylanthraquinone, a critical component in the industrial production of hydrogen peroxide.[1] Beyond this, its derivatives are explored in the development of novel pharmaceuticals and advanced polymers.[2][3][4]

This guide offers a comprehensive exploration of the synthesis of this compound, focusing on the well-established Friedel-Crafts acylation route. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the subsequent transformation of the parent acid into its various derivatives, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Synthetic Strategy: The Friedel-Crafts Acylation

The most industrially viable and widely documented method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[2][5] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[6][7][8]

Causality Behind Experimental Choices
  • Reactants :

    • Ethylbenzene : Serves as the aromatic substrate. The ethyl group is an ortho-, para-directing activator, making the benzene ring susceptible to electrophilic attack. The para-product is predominantly formed due to reduced steric hindrance compared to the ortho position.

    • Phthalic Anhydride : Functions as the acylating agent. As an acid anhydride, it is a stable and effective source of the acyl group.[9]

    • Lewis Acid Catalyst (Aluminum Chloride, AlCl₃) : This is the cornerstone of the reaction. Its role is to activate the phthalic anhydride, transforming it into a highly reactive electrophile, the acylium ion.[7][10]

  • Stoichiometry of the Catalyst : A critical aspect of this synthesis is the use of a stoichiometric amount (or even a slight excess) of AlCl₃, rather than a catalytic amount.[8] This is because the Lewis acidic AlCl₃ forms a stable complex with the ketone carbonyl group in the product. This complexation deactivates the product, preventing further acylation (polysubstitution), but also means the catalyst is consumed in the process and must be liberated during the work-up phase.[2][8]

Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism:

  • Formation of the Acylium Ion : The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization and subsequent cleavage of the C-O bond generates a highly electrophilic acylium ion, which is stabilized by resonance.[6][7][10]

  • Electrophilic Attack : The electron-rich π system of the ethylbenzene ring attacks the carbocation of the acylium ion. This step forms a resonance-stabilized intermediate known as an arenium ion (or sigma complex), temporarily disrupting the aromaticity of the ring.[6][11]

  • Restoration of Aromaticity & Complexation : A proton is eliminated from the carbon bearing the new substituent, restoring the aromaticity of the ring. The AlCl₃, now released, immediately complexes with the newly formed ketone, preventing further reactions.[6]

  • Hydrolysis : The reaction is quenched with an aqueous acid (e.g., dilute HCl or H₂SO₄). This hydrolyzes the aluminum chloride-ketone complex, liberating the final product, this compound, and breaking down the remaining AlCl₃.[5][12]

Visualizing the Synthesis

Overall Reaction Scheme

Overall_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethylbenzene Ethylbenzene AlCl3 1. AlCl₃ (Lewis Acid) PhthalicAnhydride Phthalic Anhydride Workup 2. H₃O⁺ (Aqueous Work-up) AlCl3->Workup Product This compound Workup->Product

Caption: Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.

Detailed Mechanistic Pathway

Mechanistic_Pathway A Phthalic Anhydride + AlCl₃ B Acylium Ion-Catalyst Complex (Electrophile) A->B Activation D Arenium Ion Intermediate (Resonance Stabilized) B->D Electrophilic Attack C Ethylbenzene (Nucleophile) C->D E Product-Catalyst Complex D->E Deprotonation F This compound (Final Product) E->F Hydrolysis (H₃O⁺)

Caption: Step-wise mechanism of Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis, derived from established protocols.[5][12]

ParameterValue/RangeRationale / Notes
Reactant Ratio
Phthalic Anhydride : Ethylbenzene1 : 3.3 (by mass)Excess ethylbenzene can also serve as the reaction solvent.
Catalyst Loading
AlCl₃ : Phthalic Anhydride1.8 : 1 (by mass)A stoichiometric excess is required to drive the reaction and account for complexation.
Solvent/Additive
Nitrobenzene : Ethylbenzene1 : 6.7 (by mass)Nitrobenzene or nitromethane can be used to improve solubility and moderate reactivity.[5]
Reaction Conditions
Initial Temperature (AlCl₃ addition)10 - 20 °CThe reaction is exothermic; slow addition and cooling are crucial to prevent side reactions.[5][12]
Reaction Temperature (post-addition)25 - 30 °CMild conditions are sufficient for the reaction to proceed to completion.[5]
Hydrolysis Temperature80 - 90 °CElevated temperature ensures complete breakdown of the product-catalyst complex.[12]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory and patent-decsribed procedures for the synthesis of this compound.[5][12]

Materials and Reagents
  • Ethylbenzene: 500 g

  • Nitrobenzene: 75 g

  • Phthalic Anhydride: 150 g

  • Anhydrous Aluminum Chloride (AlCl₃): 270 g

  • 5% Sulfuric Acid (H₂SO₄) solution: ~900 g

  • Deionized Water

Experimental Workflow

Experimental_Workflow A 1. Charge Reactor (Ethylbenzene, Nitrobenzene, Phthalic Anhydride) B 2. Cool System (10-15°C) A->B C 3. Slow Addition of AlCl₃ (Maintain T < 20°C) B->C D 4. Reaction (Allow to warm to 27°C, hold for 2h) C->D E 5. Hydrolysis (Add reaction mixture to 5% H₂SO₄ at 85°C) D->E F 6. Phase Separation (Remove lower aqueous layer) E->F G 7. Steam Distillation (Remove excess ethylbenzene/nitrobenzene) F->G H 8. Isolation (Cool, Filter, and Dry the precipitate) G->H I Final Product This compound H->I

Caption: A typical experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Charging : In a 1000 mL glass reactor equipped with a mechanical stirrer, thermometer, and cooling system, add 500 g of ethylbenzene and 75 g of nitrobenzene. Begin stirring and add 150 g of phthalic anhydride.[5][12]

  • Cooling : Activate the cooling system and bring the temperature of the mixture down to 10-15°C.[5]

  • Catalyst Addition : Slowly and portion-wise, add 270 g of anhydrous aluminum trichloride over approximately 1.5 hours. Causality : This addition is highly exothermic. Maintain rigorous temperature control, ensuring the internal temperature does not exceed 20°C to minimize the formation of undesired isomers and byproducts.[12]

  • Reaction : After the complete addition of AlCl₃, the reaction temperature will typically be around 19°C. Deactivate the cooling system and allow the mixture to naturally warm. The temperature should rise to about 27°C. Maintain this state with stirring for 2 hours to ensure the reaction goes to completion.[5][12]

  • Hydrolysis (Work-up) : In a separate, larger (2000 mL) reactor, prepare 900 g of a 5% dilute sulfuric acid solution. Slowly transfer the reaction mixture from the first reactor into the acid solution. Causality : This step is also exothermic and releases HCl gas. Control the rate of addition to maintain the hydrolysis temperature at approximately 85°C. This ensures the complete decomposition of the aluminum chloride-product complex.[12]

  • Purification :

    • After hydrolysis is complete, cease stirring and allow the layers to separate. Remove the lower aqueous layer.[5]

    • Subject the remaining organic layer to steam distillation. This will effectively remove the excess ethylbenzene and nitrobenzene solvent.[5][12]

    • The remaining material is an aqueous slurry of the product. Cool this slurry, and the solid this compound will precipitate.

    • Collect the solid product by filtration and dry it to obtain the final product.

Synthesis of Derivatives

The parent acid is a versatile platform for creating a family of related compounds.

  • Formation of Acid Chlorides : The carboxylic acid group can be readily converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This derivative, 2-(4-ethylphenoxymethyl)benzoyl chloride, is a key intermediate for synthesizing esters and amides via reaction with various alcohols and amines, respectively.[3][4]

  • Intramolecular Cyclization to 2-Ethylanthraquinone : One of the most significant industrial transformations of this compound is its dehydration and cyclization to form 2-ethylanthraquinone (2-EAQ). This is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or oleum. More environmentally benign methods using solid acid catalysts, such as H-Beta zeolite, have also been developed, achieving high yields.[1]

Applications in Drug Development and Industry

While the primary industrial use of this compound is as a precursor to 2-EAQ for hydrogen peroxide production, its derivatives hold significant potential in the pharmaceutical sector.[1] Benzoic acid and its derivatives are known for a wide range of biological activities and are common scaffolds in medicinal chemistry.[13][14] For instance, benzamide structures derived from similar benzoic acids are explored for their therapeutic potential.[3] The ability to easily generate diverse libraries of esters and amides from the parent acid makes it an attractive starting point for lead discovery programs in drug development.

References

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  • Friedel-Crafts Acyl
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to the Friedel-Crafts Acylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of ethylbenzene, a cornerstone reaction in organic synthesis for the preparation of substituted aromatic ketones. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, provides a field-proven experimental protocol, and offers insights into process optimization and troubleshooting.

Executive Summary

The Friedel-Crafts acylation is a powerful and versatile method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] When applied to ethylbenzene, this reaction predominantly yields 4'-ethylacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][3] This guide will elucidate the underlying principles that govern this transformation, offering a robust framework for its successful and reproducible execution in a laboratory setting.

The Mechanistic Landscape

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[6][7]

Generation of the Acylium Ion

The first step involves the reaction between the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst.[8] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, rendering the carbonyl carbon highly electrophilic.[5] This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.[4][6]

Reaction Scheme: Formation of the Acylium Ion

G cluster_0 Acylating Agent + Lewis Acid cluster_1 Intermediate Complex cluster_2 Acylium Ion + Tetrachloroaluminate AcylChloride R-C(=O)-Cl AlCl3 AlCl₃ AcylChloride->AlCl3 Coordination Complex R-C(=O)-Cl⁺-Al⁻Cl₃ AcyliumIon [R-C≡O⁺ ↔ R-C⁺=O] Complex->AcyliumIon Dissociation AlCl4 AlCl₄⁻ Complex->AlCl4

Caption: Generation of the resonance-stabilized acylium ion.

Electrophilic Attack and Regioselectivity

The electron-rich aromatic ring of ethylbenzene acts as a nucleophile, attacking the electrophilic acylium ion.[9] The ethyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects.[10] Consequently, the incoming acyl group will preferentially add to the positions ortho and para to the ethyl group. However, due to steric hindrance from the ethyl group, the para product, 4'-ethylacetophenone, is the major isomer formed.[11]

Restoration of Aromaticity

The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, then loses a proton from the site of acylation.[12] The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting the proton and regenerating the aluminum chloride catalyst.[13][14] This step restores the aromaticity of the ring, yielding the final ketone product.[14]

However, the product ketone, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[13] This complexation necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The desired ketone is liberated during the aqueous workup.[13]

Workflow: Friedel-Crafts Acylation of Ethylbenzene

G Start Start: Ethylbenzene, Acylating Agent, AlCl₃ Reaction Reaction Mixture (0-5°C to RT) Start->Reaction Quench Quench (Ice/HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Purification Purification (Distillation or Chromatography) SolventRemoval->Purification Product Final Product: 4'-Ethylacetophenone Purification->Product

Caption: A generalized experimental workflow for the Friedel-Crafts acylation.

Field-Proven Experimental Protocol

This protocol details the acylation of ethylbenzene using acetyl chloride as the acylating agent and aluminum chloride as the catalyst.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Ethylbenzene106.1710.6 g (11.9 mL)0.101.0
Acetyl Chloride78.508.6 g (7.8 mL)0.111.1
Anhydrous AlCl₃133.3414.7 g0.111.1
Dichloromethane (DCM)-100 mL--
Concentrated HCl-30 mL--
Crushed Ice-100 g--
Saturated NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄-As needed--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated fume hood.[15]

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[15][16]

  • Acetyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors.[8][17]

  • Dichloromethane: A volatile and suspected carcinogen.[16][17]

  • Quenching: The reaction quench is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in an ice bath.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.[18]

  • Reagent Charging: In the fume hood, add anhydrous aluminum chloride (14.7 g) to the reaction flask. Immediately add 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.[16]

  • Addition of Acetyl Chloride: Add acetyl chloride (8.6 g) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[8]

  • Addition of Ethylbenzene: After the addition of acetyl chloride is complete, add ethylbenzene (10.6 g) dropwise from the dropping funnel over 30 minutes, again ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL).[8][15] This will decompose the aluminum chloride complex.[19]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[8][15]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.[15]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: The crude product can be purified by vacuum distillation to yield 4'-ethylacetophenone as a colorless liquid.[2][3]

Process Optimization and Troubleshooting

ParameterConsiderationOptimization Strategy
Catalyst Activity Aluminum chloride is highly hygroscopic; moisture deactivates it.Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is thoroughly dried.[17]
Reaction Temperature The initial complex formation is exothermic.[8]Maintain a low temperature (0-5 °C) during reagent addition to control the reaction rate and minimize side reactions.
Acylating Agent Acetic anhydride can also be used and may be less volatile and corrosive than acetyl chloride.[18]Consider acetic anhydride as an alternative, though reaction times may need adjustment.
Solvent The solvent must be inert to the reaction conditions.Dichloromethane or carbon disulfide are common choices. Avoid aromatic solvents like benzene or toluene as they can compete in the acylation.
Work-up Emulsions Emulsions can form during the washing steps, making layer separation difficult.Add brine during the wash to help break up emulsions. Slow, careful agitation can also prevent their formation.
Product Purity The primary impurity is often the ortho isomer, 2'-ethylacetophenone.Purification by fractional vacuum distillation is typically effective for separating the isomers.

Conclusion

The Friedel-Crafts acylation of ethylbenzene is a robust and reliable method for the synthesis of 4'-ethylacetophenone. A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and controlled execution of the experimental protocol are paramount for achieving high yields and purity. This guide provides the necessary framework for scientists to confidently and successfully implement this important transformation in their synthetic endeavors.

References

  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • (n.d.). Friedel-Crafts alkylation of ethyl benzene to give 1,4- diethylbenzene. Show all arrow pushing. b.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications.
  • Kaneyuki, H. (1961). The Reactions of Ester with Acyl Chloride in the Presence of Aluminum Chloride. III. Formation of Dibenzoylmethane and Ethyl Dib. Journal of the Chemical Society of Japan, Pure Chemistry Section, 78(517).
  • sathee jee. (n.d.). Friedel Crafts Reaction.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions.
  • ACS Publications. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • (n.d.). friedel-crafts acylation of benzene.
  • Experiment 14: Friedel-Crafts Acylation. (2011, August 2). YouTube.
  • LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Human Metabolome Database. (2013, March 7). Showing metabocard for p-Ethylacetophenone (HMDB0059845).
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • ACS Publications. (2025, June 27). Highly Efficient Catalytic Oxidation of Ethylbenzene to Acetophenone over CuO-Loaded Mesoporous FDU-12 Under Mild Conditions.
  • MDPI. (n.d.). Optimization and Control for Separation of Ethyl Benzene from C 8 Aromatic Hydrocarbons with Extractive Distillation.
  • S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08).
  • Wikipedia. (n.d.). Zamioculcas.

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Column chromatography purification of 2-(4-Ethylbenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Column Chromatography Purification of 2-(4-Ethylbenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of this compound using normal-phase column chromatography. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, delving into the fundamental principles and causal reasoning behind critical experimental choices. We will explore stationary and mobile phase selection, the rationale for solvent additives, a detailed step-by-step protocol, and methods for validating purity. The protocols herein are designed as self-validating systems to ensure trustworthy and reproducible outcomes.

Introduction: The Analyte and the Imperative for Purity

This compound is a keto-carboxylic acid derivative with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its molecular structure, featuring both a carboxylic acid and a ketone functional group, imparts a distinct polarity that is central to its chemical reactivity and, consequently, to the strategy for its purification.[1][3]

Synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, non-polar byproducts, or highly polar impurities. For subsequent applications, especially in drug development, achieving high purity is not merely desirable but mandatory to ensure reaction specificity, maximize yield, and avoid the introduction of potentially toxic or interfering substances. Column chromatography serves as a robust, scalable, and highly effective technique for isolating the target compound from such complex mixtures.[4][5][6]

Physicochemical Properties

Understanding the properties of this compound is the cornerstone of developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[3][7]
Molecular Weight 254.28 g/mol [3]
Appearance Solid[8]
Melting Point 122 °C[2]
Polar Surface Area 54.4 Ų[3]
XLogP3 3.3[1][3]
Hydrogen Bond Donor 1[1]
Hydrogen Bond Acceptor 3[1]

The presence of both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carbonyl oxygens) sites, combined with a significant polar surface area, indicates that this molecule will interact strongly with polar stationary phases.[1][3]

The Chromatographic Principle: A Strategy of Differential Adsorption

Column chromatography operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][9][10] For this compound, we employ normal-phase adsorption chromatography .

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is packed into a column.[10][11] The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can form hydrogen bonds.

  • Mobile Phase (Eluent): A less polar organic solvent, or a mixture of solvents, is passed through the column.[11]

  • Separation Mechanism: The crude mixture is loaded onto the top of the silica gel. As the mobile phase flows through, a competition ensues. Polar compounds in the mixture, like our target molecule, will adsorb more strongly to the polar stationary phase and thus move down the column more slowly. Non-polar impurities will have a greater affinity for the less polar mobile phase and will travel down the column more quickly, eluting first.[6]

G cluster_column Chromatography Column cluster_elution start Crude Mixture Loaded (Target + Impurities) elution Mobile Phase Flow separation Differential Adsorption on Silica Gel - Target (polar) adsorbs strongly - Impurity (non-polar) adsorbs weakly impurity_out Fast Elution: Non-Polar Impurity separation->impurity_out High affinity for mobile phase target_out Slow Elution: Pure Target Compound separation->target_out High affinity for stationary phase elution->separation

Caption: Principle of normal-phase chromatographic separation.

Method Development: The Self-Validating System

A robust purification protocol begins with analytical-scale method development using Thin-Layer Chromatography (TLC). TLC is essentially column chromatography on a planar surface and is indispensable for selecting an appropriate mobile phase.[11][12]

Stationary Phase Selection

Silica Gel (SiO₂) is the stationary phase of choice for this purification. Its highly polar surface provides strong interactions with the carboxylic acid and ketone moieties of the target molecule, allowing for effective separation from less polar impurities.

Mobile Phase Selection & Optimization

The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.25-0.35 on a TLC plate. This Rf range typically ensures good separation and a practical elution volume on the column.

  • Common Solvents: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard starting point.

  • The Challenge with Carboxylic Acids: A common issue when chromatographing carboxylic acids on silica gel is "streaking" or "tailing" of the spot on the TLC plate.[13] This occurs because the acidic silanol groups on the silica can deprotonate the carboxylic acid, leading to a mix of the neutral acid and its anionic carboxylate form, which have different affinities for the stationary phase.[14]

  • The Solution: Acidification. To suppress this deprotonation and ensure the analyte moves as a single, sharp band, a small amount (0.5-1%) of a volatile acid, such as acetic acid (AcOH) or formic acid, is added to the mobile phase.[13][14][15] This keeps the carboxylic acid fully protonated.

Example TLC Analysis:

Mobile Phase System (Hexane:Ethyl Acetate + 1% AcOH)Target RfImpurity 1 (less polar) RfImpurity 2 (more polar) RfAssessment
90:100.100.450.02Target retained too strongly.
70:300.300.850.10Optimal. Good separation between target and impurities.
50:500.550.950.35Poor separation from polar impurity.

Detailed Experimental Protocol

This protocol is designed for the purification of ~1 gram of crude this compound. Adjust column size and solvent volumes accordingly for different scales.

Safety Precautions
  • Always work in a well-ventilated fume hood.[16]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is classified as a serious eye irritant.[3] Avoid contact with eyes and skin.

  • Organic solvents are flammable. Keep away from ignition sources.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column (~40-50 mm diameter)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC or ACS grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Workflow

G start 1. Prepare Mobile Phase (e.g., 70:30 Hex:EtOAc + 1% AcOH) pack 2. Pack the Column (Wet Slurry Method) start->pack Use initial eluent load 3. Load the Sample (Dry Loading Preferred) pack->load Ensure flat bed elute 4. Elute the Column & Collect Fractions load->elute Add mobile phase analyze 5. Analyze Fractions (TLC) elute->analyze Systematic collection pool 6. Pool Pure Fractions analyze->pool Identify fractions with pure target (Rf ~0.30) evap 7. Remove Solvent (Rotary Evaporation) pool->evap end 8. Final Purity Check (TLC, NMR, etc.) evap->end

Sources

Quantitative Analysis of 2-(4-Ethylbenzoyl)benzoic Acid by Titration: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the quantitative analysis of 2-(4-Ethylbenzoyl)benzoic acid via acid-base titration. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, outlines a detailed experimental protocol, and explains the underlying scientific rationale for each step, ensuring both accuracy and reproducibility in the assay.

Introduction and Principle

This compound (C₁₆H₁₄O₃, Molar Mass: 254.28 g/mol ) is a carboxylic acid derivative.[1][2] The quantitative determination of its purity is critical in various research and development settings. Acid-base titration presents a classic, reliable, and cost-effective analytical method for this purpose.

The core principle of this assay is the neutralization reaction between the acidic carboxylic group (-COOH) of the analyte and a strong base, typically sodium hydroxide (NaOH), of a precisely known concentration. The reaction proceeds in a 1:1 stoichiometric ratio:

C₁₆H₁₄O₃ + NaOH → C₁₆H₁₃O₃Na + H₂O

The titration is monitored until the equivalence point is reached, which is the point at which the moles of the base added are chemically equivalent to the moles of the acid in the sample.[3] This equivalence point is visualized by a color change of an appropriate pH indicator. By accurately measuring the volume of the standardized NaOH solution required to reach the endpoint, the amount of this compound in the sample can be precisely calculated.

Materials and Methods

Reagents and Chemicals
  • This compound (analyte)

  • Potassium hydrogen phthalate (KHP), primary standard grade (dried at 110°C for 2 hours)

  • Sodium hydroxide (NaOH), analytical reagent grade

  • Phenolphthalein indicator solution (1% in 95% ethanol)

  • Ethanol, 95% (or other suitable solvent)

  • Deionized water, CO₂-free

Apparatus
  • Analytical balance (readable to 0.0001 g)

  • 50 mL burette, Class A

  • 250 mL Erlenmeyer flasks

  • Volumetric pipettes, Class A

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

Experimental Workflow: A Self-Validating System

The integrity of this quantitative analysis hinges on a meticulously executed workflow. The following diagram illustrates the logical progression of the experimental procedure, designed to ensure self-validation at each critical stage.

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_analysis Phase 2: Analyte Titration prep_naoh Prepare ~0.1 M NaOH Solution standardize_naoh Standardize NaOH with KHP (Primary Standard) prep_naoh->standardize_naoh Titrant calc_molarity Calculate Exact Molarity of NaOH standardize_naoh->calc_molarity Titration Data prep_analyte Prepare Analyte Sample (this compound) titrate_analyte Titrate with Standardized NaOH calc_molarity->titrate_analyte Standardized Titrant prep_analyte->titrate_analyte Sample Solution calc_purity Calculate Purity of Analyte titrate_analyte->calc_purity Titration Data

Caption: Experimental workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

Preparation and Standardization of 0.1 M Sodium Hydroxide Solution

Rationale: Sodium hydroxide is hygroscopic and readily absorbs atmospheric carbon dioxide, making it unsuitable as a primary standard.[4][5] Therefore, a solution of approximate concentration is prepared and then standardized against a primary standard, potassium hydrogen phthalate (KHP), which is stable, non-hygroscopic, and has a high purity and molecular weight.[3][6]

Procedure:

  • Preparation of ~0.1 M NaOH: Dissolve approximately 4.0 g of NaOH pellets in 1 liter of previously boiled and cooled deionized water. Mix thoroughly.

  • Preparation of KHP Samples: Accurately weigh, to the nearest 0.0001 g, three portions of approximately 0.4 g of dried KHP into separate 250 mL Erlenmeyer flasks.[6]

  • Dissolution: To each flask, add approximately 50 mL of deionized water and swirl gently to dissolve the KHP.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.[3]

  • Titration: Fill the burette with the prepared NaOH solution and record the initial volume. Titrate one of the KHP solutions with the NaOH solution, swirling the flask constantly, until a faint but persistent pink color is observed.[6] This color should persist for at least 30 seconds. Record the final burette reading.

  • Replicates: Repeat the titration for the other two KHP samples. The volumes of NaOH used for the three titrations should agree within ±0.1 mL.

  • Calculation of NaOH Molarity: Molarity of NaOH (M) = (Mass of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))

Titration of this compound

Rationale: this compound has limited solubility in water. To ensure complete dissolution and a sharp endpoint, an alcoholic or hydroalcoholic solvent is employed. Ethanol is a suitable choice.[7] The titration follows the same principle as the standardization, with the standardized NaOH solution now acting as the titrant.

Procedure:

  • Sample Preparation: Accurately weigh, to the nearest 0.0001 g, three portions of approximately 0.2-0.3 g of this compound into separate 250 mL Erlenmeyer flasks.

  • Dissolution: To each flask, add 50 mL of 95% ethanol and swirl to completely dissolve the sample. A gentle warming may be applied if necessary, followed by cooling to room temperature.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.

  • Titration: Titrate each sample solution with the standardized 0.1 M NaOH solution to a faint, persistent pink endpoint. Record the initial and final burette readings.

  • Blank Titration: Perform a blank titration using 50 mL of 95% ethanol and the same amount of indicator. Subtract the blank titration volume from the sample titration volumes.[8]

Chemical Reaction and Data Presentation

The neutralization reaction between this compound and sodium hydroxide is the cornerstone of this analytical method.

Titration_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (C₁₆H₁₄O₃) Salt Sodium 2-(4-ethylbenzoyl)benzoate (C₁₆H₁₃O₃Na) Analyte->Salt + NaOH Base Sodium Hydroxide (NaOH) Water Water (H₂O)

Caption: Neutralization reaction in the titration of this compound.

Calculation of Purity

The percentage purity of the this compound sample is calculated using the following formula:

Purity (%) = [(V_sample - V_blank) × M_NaOH × Molar Mass_analyte] / (Mass_sample) × 100

Where:

  • V_sample: Volume of NaOH used for the sample titration (L)

  • V_blank: Volume of NaOH used for the blank titration (L)

  • M_NaOH: Molarity of the standardized NaOH solution (mol/L)

  • Molar Mass_analyte: Molar mass of this compound (254.28 g/mol )

  • Mass_sample: Mass of the this compound sample (g)

Representative Data Table
TrialMass of Analyte (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH (mL)Purity (%)
10.25120.109.959.85
20.253510.0520.0510.00
30.249820.1529.959.80
Average
Std. Dev.

(Note: The data presented in this table is for illustrative purposes only.)

Conclusion

This technical guide details a robust and reliable method for the quantitative analysis of this compound using acid-base titration. By adhering to the principles of using a primary standard for titrant standardization and employing a suitable solvent system for the analyte, this protocol ensures a high degree of accuracy and precision. The self-validating nature of the workflow, from standardization to sample analysis, provides confidence in the final calculated purity of the analyte, making it a valuable tool for quality control and research applications.

References

  • Vertex AI Search. Standardization of a NaOH Solution with Potassium Hydrogen Phthlate (KHP).
  • Scribd. Standardizing NaOH with KHP and Indicators.
  • Echemi. This compound.
  • Profpaz. Standardization of a NaOH Solution with Potassium Hydrogen Phthalate (KHP) and Titration of Vinegar with Standardized NaOH.
  • Odinity. The Standardization of NaOH and KHP.
  • EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION OBJECTIVE.
  • LookChem. This compound.
  • Carboxylic Acid Unknowns and Titration.
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  • ResearchGate. What is the procedure for determining carboxyl groups by the acid-base titration method in solution?.
  • ResearchGate. What is the procedure for determining carboxylic acid groups by the acid-base titration?.
  • DETERMINATION OF BENZOIC ACID.

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Monitoring the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: A Protocol for Reaction Progress Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The synthesis of 2-(4-ethylbenzoyl)benzoic acid, a key intermediate in the production of various industrial chemicals, is typically achieved via Friedel-Crafts acylation.[1] Optimizing this reaction for yield, purity, and safety necessitates robust, real-time monitoring of its progress. This technical guide provides a comprehensive framework of experimental protocols for researchers, chemists, and drug development professionals. We will delve into the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification and kinetic insights. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

The Reaction: Friedel-Crafts Acylation Pathway

The industrial synthesis of this compound involves the electrophilic aromatic substitution reaction between ethylbenzene and phthalic anhydride.[1][2] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to generate the reactive acylium ion electrophile.[3][4]

The overall reaction is as follows:

  • Reactants: Ethylbenzene and Phthalic Anhydride

  • Catalyst: Aluminum Chloride (AlCl₃)

  • Product: this compound

The mechanism involves the formation of a complex between the Lewis acid and phthalic anhydride, which then generates the acylium ion. This electrophile is subsequently attacked by the electron-rich ethylbenzene ring, preferentially at the para position due to the activating, ortho-para directing nature of the ethyl group.[4][5]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 Phthalic Anhydride Complex Lewis Acid-Anhydride Complex R1->Complex + AlCl₃ R2 Ethylbenzene Sigma Sigma Complex (Intermediate) R2->Sigma + Acylium Ion (Attack on Ring) Catalyst AlCl₃ (Catalyst) Acylium Acylium Ion (Electrophile) Complex->Acylium Generates Acylium->Sigma Product This compound Sigma->Product - H⁺, -AlCl₃ (Aromaticity Restored)

Caption: Friedel-Crafts acylation pathway for synthesizing this compound.

Methodologies for Reaction Monitoring

Effective reaction monitoring involves tracking the consumption of reactants and the formation of the product over time. This data is critical for determining the reaction endpoint, calculating yield, and identifying the formation of any significant byproducts. We will detail three complementary analytical techniques.

Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment

TLC is an indispensable tool for providing a quick, inexpensive "snapshot" of the reaction.[6] It allows for the rapid, qualitative assessment of the presence of starting materials, the main product, and any major impurities on a single plate.

Causality Behind the Protocol: The separation on a silica gel plate is based on polarity.[7] this compound, with its carboxylic acid and ketone groups, is significantly more polar than the starting material, ethylbenzene. Phthalic anhydride is also polar. We need a mobile phase (eluent) that moves these compounds up the plate to different degrees, resulting in distinct spots with different Retention Factor (Rf) values. For carboxylic acids, which can streak on silica plates, adding a small amount of a competing acid like acetic acid to the eluent improves spot shape by saturating the acidic sites on the silica gel.[6][7]

Step-by-Step Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Eluent Preparation: Prepare a mobile phase. A good starting point is a 7:3 mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with a few drops of glacial acetic acid. (Hexanes:Ethyl Acetate:Acetic Acid 70:30:1).

  • Sample Preparation:

    • At time zero (t=0) and subsequent time points (e.g., t=30 min, 60 min, etc.), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (to neutralize the catalyst) and an extraction solvent like ethyl acetate.

    • Dilute this quenched sample significantly in ethyl acetate to prepare it for spotting.

  • Spotting the Plate:

    • Using a fine capillary tube, spot the diluted samples on the origin line.

    • Crucially, also spot standards of your starting materials (ethylbenzene, phthalic anhydride) and, if available, the pure product.

    • A "co-spot" lane, where a starting material and a reaction aliquot are spotted on top of each other, is highly recommended to confirm spot identity.

  • Development: Place the spotted TLC plate in a developing chamber containing the eluent, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[6]

  • Visualization:

    • Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[8] Circle the visible spots with a pencil.

  • Interpretation: As the reaction progresses, the spots corresponding to the starting materials should diminish in intensity, while the spot for the more polar this compound should appear and intensify. The reaction is likely complete when the starting material spots are no longer visible.

High-Performance Liquid Chromatography (HPLC): Rigorous Quantitative Analysis

For accurate, quantitative data on reaction conversion and yield, HPLC is the preferred method. A reverse-phase method is ideal, as it separates compounds based on their hydrophobicity.

Causality Behind the Protocol: A C18 column is a non-polar stationary phase. A polar mobile phase is used to elute the compounds. Less polar compounds (like ethylbenzene) will have a stronger affinity for the C18 column and thus a longer retention time, while more polar compounds will elute faster. However, to get reproducible results for a carboxylic acid like our product, the pH of the mobile phase must be controlled with a buffer.[9] Using an acidic mobile phase (e.g., with phosphoric or formic acid) ensures the carboxylic acid group remains protonated (COOH), preventing peak tailing and providing sharp, quantifiable peaks.[10][11]

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water, buffered with a small amount of acid. A typical mobile phase could be 60:40 Acetonitrile:Water + 0.1% Phosphoric Acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where all components absorb (e.g., 254 nm).

  • Standard Preparation: Prepare standard solutions of known concentrations for ethylbenzene, phthalic anhydride, and pure this compound in the mobile phase. This is essential for creating a calibration curve to quantify the reaction components.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture at specified time points.

    • Quench the reaction as described in the TLC protocol.

    • Perform a liquid-liquid extraction if necessary to remove catalyst residues.

    • Dilute a precise volume of the organic layer with the mobile phase to a concentration within the range of your calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Analysis:

    • Inject the prepared standards to determine their retention times and build a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples from each time point.

  • Data Interpretation:

    • Identify the peaks in the sample chromatograms by comparing their retention times to the standards.

    • Calculate the concentration of reactants and product at each time point using the calibration curve.

    • Calculate the percent conversion using the formula: % Conversion = (Initial Moles of Limiting Reactant - Moles of Limiting Reactant at time t) / (Initial Moles of Limiting Reactant) * 100

Table 1: Example HPLC Data for Reaction Monitoring

Time PointEthylbenzene Peak AreaPhthalic Anhydride Peak AreaProduct Peak Area% Conversion (based on Phthalic Anhydride)
0 min450,000620,00000%
30 min310,000415,000185,00033%
60 min195,000230,000350,00063%
120 min55,00048,000510,00092%
180 min12,000< 5,000 (below LoQ)555,000>99%
¹H NMR Spectroscopy: Structural and Quantitative Insights

Proton NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative analysis without the need for extensive calibration curves, provided an internal standard is used.

Causality Behind the Protocol: The reactants and the product have distinct proton signals in their ¹H NMR spectra. By integrating the area under these characteristic peaks, we can determine their relative molar ratios in the reaction mixture. For example, the ethyl group (-CH₂- and -CH₃) protons of ethylbenzene have specific chemical shifts that will decrease in intensity as the reaction proceeds. Concurrently, new aromatic proton signals in the product will appear and grow in intensity.[12][13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as previously described.

    • Evaporate the solvent carefully.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard—a compound with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

  • Data Interpretation:

    • Ethylbenzene (Reactant): Monitor the quartet around 2.6 ppm (2H, -CH₂-) and the triplet around 1.2 ppm (3H, -CH₃-).

    • This compound (Product): Monitor the appearance of new signals in the aromatic region (approx. 7.2-8.2 ppm) and the distinct signals for its own ethyl group.

    • Quantification: Compare the integral of a product peak to the integral of the internal standard peak to calculate the concentration of the product. The molar amount of a substance is directly proportional to its peak integral divided by the number of protons it represents.

Integrated Analytical Workflow

In practice, these techniques are often used in a complementary fashion. TLC provides the rapid checks, guiding when to take samples for more rigorous HPLC or NMR analysis.

G cluster_workflow Reaction Monitoring Workflow start Start Reaction (t=0) take_sample Withdraw Aliquot at Time (t) start->take_sample quench Quench Reaction take_sample->quench decision Analysis Type? quench->decision tlc TLC Analysis decision->tlc Rapid Check hplc_nmr HPLC or NMR Analysis decision->hplc_nmr Quantitative Point interpret_tlc Qualitative Assessment: - Reactants present? - Product forming? tlc->interpret_tlc interpret_quant Quantitative Data: - % Conversion - Yield - Purity hplc_nmr->interpret_quant decision_continue Reaction Complete? interpret_tlc->decision_continue interpret_quant->decision_continue continue_rxn Continue Reaction decision_continue->continue_rxn No end Work-up Reaction decision_continue->end Yes continue_rxn->take_sample Wait for next time point

Caption: Integrated workflow for monitoring reaction progress using complementary analytical techniques.

Conclusion

A multi-faceted approach is essential for the robust monitoring of the synthesis of this compound. By combining the rapid, qualitative power of TLC with the quantitative precision of HPLC and the structural certainty of NMR, researchers can gain complete control over the reaction. This allows for precise determination of the reaction endpoint, optimization of conditions to maximize yield and purity, and ensures a safer, more efficient chemical synthesis process.

References

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  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0.
  • Echemi. (n.d.). This compound.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • PubChem. (n.d.). This compound.
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  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • PubMed. (n.d.). Thin-layer chromatography of non-volatile organic acids in clinical chemistry.
  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • sathee jee. (n.d.). Friedel Crafts Reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • operachem. (2024, February 24). TLC-Thin Layer Chromatography.
  • SIELC Technologies. (2018, February 16). Benzoic acid, 2-(4-methylbenzoyl)-.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
  • Analele Universității din Oradea, Fascicula Chimie. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6.
  • ChemicalBook. (n.d.). 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR spectrum.
  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.

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An In-depth Technical Guide to Side Reactions in the Friedel-Crafts Acylation of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-(4-Ethylbenzoyl)benzoic acid via the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride is a cornerstone reaction for the industrial production of key intermediates, such as 2-ethylanthraquinone. While theoretically straightforward, the reaction is susceptible to several side reactions that can significantly impact yield and purity. This technical guide provides an in-depth analysis of the primary and secondary side reactions inherent to this process. We will explore the mechanistic origins of isomeric impurities, byproducts from transalkylation, and other competing pathways. Critically, this paper offers field-proven strategies and a detailed, self-validating experimental protocol designed to mitigate these side reactions, ensuring a high-purity synthesis suitable for demanding applications in research and drug development.

Introduction: The Synthetic Importance of this compound

This compound is a critical organic intermediate, most notably for the industrial synthesis of 2-ethylanthraquinone, a vital component in the commercial production of hydrogen peroxide.[1] The standard synthetic route employs the Friedel-Crafts acylation, an electrophilic aromatic substitution, between ethylbenzene and phthalic anhydride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[2][3]

The core transformation involves the generation of an acylium ion from phthalic anhydride and AlCl₃, which then attacks the electron-rich ethylbenzene ring. While effective, achieving high selectivity for the desired para-isomer without the formation of problematic impurities requires a nuanced understanding of the competing reaction pathways. This guide will dissect these pathways to provide researchers with the predictive control necessary for process optimization.

The Primary Challenge: Controlling Regioselectivity

The most significant side reaction in this synthesis is the formation of the isomeric byproduct, 2-(2-Ethylbenzoyl)benzoic acid. The ethyl group on the benzene ring is an activating, ortho-, para-directing group.[4] Therefore, the incoming electrophile (the acylium ion) can attack either the para position (C4) or the ortho position (C2), leading to two different regioisomers.

Mechanism of Isomer Formation

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

  • Para-Attack: Attack at the C4 position leads to the desired this compound. This pathway is generally favored.

  • Ortho-Attack: Attack at the C2 position yields the undesired 2-(2-Ethylbenzoyl)benzoic acid.

The ratio of these products is dictated by a combination of electronic and steric factors. While the electronic-donating nature of the ethyl group activates both ortho and para positions, the steric hindrance at the ortho position is significant. The attacking electrophile, a complex of the acylium ion and the Lewis acid, is sterically bulky. This bulkiness makes the approach to the position adjacent to the ethyl group more difficult, thus favoring attack at the less hindered para position.[6]

G cluster_start Reactants Ethylbenzene Ethylbenzene Para_Attack Para Attack (Less Steric Hindrance) Ethylbenzene->Para_Attack Favored Pathway Ortho_Attack Ortho Attack (More Steric Hindrance) Ethylbenzene->Ortho_Attack Competing Pathway Acylium Acylium Ion (from Phthalic Anhydride + AlCl₃) Acylium->Para_Attack Favored Pathway Acylium->Ortho_Attack Competing Pathway Para_Intermediate Para Sigma Complex (More Stable) Para_Attack->Para_Intermediate Ortho_Intermediate Ortho Sigma Complex (Less Stable) Ortho_Attack->Ortho_Intermediate Desired_Product Desired Product: This compound Para_Intermediate->Desired_Product -H⁺ Side_Product Side Product: 2-(2-Ethylbenzoyl)benzoic acid Ortho_Intermediate->Side_Product -H⁺

Figure 1: Competing pathways for para (desired) and ortho (side product) acylation of ethylbenzene.

Mitigation Strategies for Isomer Control

Controlling the reaction temperature is the most critical factor in maximizing the yield of the para-isomer.

  • Low Reaction Temperature: Lower temperatures (e.g., 10-20°C) increase the selectivity of the reaction.[7][8] Electrophilic aromatic substitutions are kinetically controlled, and the activation energy for the sterically hindered ortho attack is higher than for the para attack. Running the reaction at a lower temperature provides insufficient energy to overcome the higher activation barrier for ortho substitution, thus favoring the para product.

  • Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents or using an excess of ethylbenzene as the solvent are common.[1][8] Polar solvents can sometimes alter the reactivity and size of the electrophilic complex, potentially affecting the ortho/para ratio.

  • Catalyst Addition Rate: Slow, controlled addition of the aluminum chloride catalyst helps maintain a consistent low temperature and prevents localized "hot spots" where the ortho-isomer might form more readily.[1]

ParameterConditionTypical Para:Ortho RatioRationale
Temperature 10-20°C> 10:1Favors kinetically controlled para product by limiting energy for higher activation ortho pathway.
Temperature > 40°C< 5:1Increased thermal energy allows the reaction to overcome the steric barrier for ortho attack.
Catalyst Stoichiometric AlCl₃HighEnsures complete formation of the acylium ion complex.
Solvent Excess EthylbenzeneHighActs as both reactant and a non-competing solvent medium.

Table 1: Effect of Reaction Parameters on Regioselectivity.

Secondary Side Reactions and Their Control

While isomer formation is the primary concern, other side reactions can generate complex impurities that are difficult to remove.

Dealkylation and Transalkylation

Under the strong Lewis acid conditions of the Friedel-Crafts reaction, the ethyl group on the benzene ring can be labile. This can lead to a disproportionation reaction, also known as transalkylation.[9][10]

Mechanism:

  • Protonation/Lewis Acid Attack: The ethylbenzene ring can be attacked by a proton (from trace moisture and HCl byproduct) or the Lewis acid itself.

  • Dealkylation: This can lead to the removal of the ethyl group, forming benzene and an ethyl cation.

  • Transalkylation: The released ethyl cation can then alkylate another molecule of ethylbenzene, forming a mixture of diethylbenzene isomers.

The resulting diethylbenzene is more activated than ethylbenzene and will readily undergo Friedel-Crafts acylation, leading to the formation of 2-(Diethylbenzoyl)benzoic acid impurities.[9] Simultaneously, the benzene generated from dealkylation can react to form 2-Benzoylbenzoic acid .

G EB1 Ethylbenzene Benzene Benzene EB1->Benzene Dealkylation EB1->Benzene EB2 Ethylbenzene DEB Diethylbenzene EB2->DEB Transalkylation EB2->DEB H_plus H⁺ / AlCl₃ H_plus->Benzene H_plus->DEB Benzene->DEB Transalkylation Product_Benzene Side Product: 2-Benzoylbenzoic acid Benzene->Product_Benzene Product_DEB Side Product: 2-(Diethylbenzoyl)benzoic acid DEB->Product_DEB Acylium Acylium Ion Acylium->Product_DEB Acylium->Product_Benzene

Figure 2: Dealkylation-Transalkylation pathway leading to multiple acylated side products.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Minimizing moisture is critical to prevent the generation of excess protons (H⁺) that can initiate dealkylation.

  • Moderate Temperatures: As with isomer control, lower reaction temperatures suppress the rate of dealkylation and transalkylation reactions.

  • Stoichiometry Control: Using the correct stoichiometry of reactants and catalyst can help ensure the primary acylation reaction proceeds faster than the competing dealkylation.

Polysubstitution: A Common Misconception

In Friedel-Crafts alkylation, the product (an alkylbenzene) is more reactive than the starting material, leading to significant polysubstitution.[11][12][13] However, this is a major advantage of Friedel-Crafts acylation. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring of the product, this compound.[7][10][14][15] This deactivation makes the product significantly less nucleophilic than the starting ethylbenzene, effectively preventing a second acylation reaction under normal conditions.[7][16]

While polysubstitution is theoretically possible under extremely harsh conditions (high temperatures, large excess of acylating agent and catalyst), it is not a common side reaction in this specific synthesis when proper protocols are followed.[7]

A Self-Validating Protocol for High-Purity Synthesis

This protocol is designed to maximize the yield of the desired para-isomer while minimizing the formation of all discussed side products. The rationale behind each step serves as a self-validation checkpoint.

G Start Start Prep 1. Reagent Preparation - Charge reactor with Ethylbenzene & Phthalic Anhydride. - Ensure anhydrous conditions. Start->Prep Cool 2. Initial Cooling - Cool mixture to 10-15°C. Prep->Cool Rationale: Prepare for exothermic addition Add_AlCl3 3. Catalyst Addition - Add AlCl₃ portion-wise over 1.5-2h. - Maintain temp < 20°C. Cool->Add_AlCl3 Rationale: Control exotherm, maximize para-selectivity React 4. Reaction - Allow to stir at 20-25°C for 2h. Add_AlCl3->React Rationale: Ensure complete reaction Quench 5. Hydrolysis (Quench) - Slowly pour reaction mixture into ice/dilute HCl. React->Quench Rationale: Decompose AlCl₃ complex, protonate product Extract 6. Workup & Isolation - Separate layers. - Steam distill to remove excess solvent. - Filter and dry crude product. Quench->Extract Rationale: Purify product from catalyst and solvents End End Extract->End

Figure 3: Optimized experimental workflow for minimizing side reactions.

Step-by-Step Methodology

Reagents:

  • Ethylbenzene (used in excess, as solvent)

  • Phthalic Anhydride (1.0 equivalent)

  • Aluminum Chloride, anhydrous (AlCl₃) (2.2 - 2.5 equivalents)

  • Dilute Hydrochloric Acid (for workup)

  • Crushed Ice

Protocol:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, add ethylbenzene (approx. 3-4 mL per gram of phthalic anhydride) and phthalic anhydride (1.0 eq).[1][8]

    • Rationale: Using excess ethylbenzene as the solvent eliminates the possibility of solvent side reactions and ensures the phthalic anhydride is fully solvated. Anhydrous conditions are paramount to prevent catalyst deactivation and dealkylation.

  • Cooling: Begin stirring and cool the mixture to 10-15°C using a circulating chiller.[8]

    • Rationale: Pre-cooling prepares the system for the highly exothermic addition of AlCl₃.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) in small portions over 1.5 to 2 hours. Carefully monitor the internal temperature, ensuring it does not exceed 20°C.[1]

    • Rationale: This is the most critical step. Slow, portion-wise addition prevents a runaway reaction and localized overheating, which is the primary cause of reduced regioselectivity and increased side product formation. A stoichiometric excess of AlCl₃ is required because it complexes with both the phthalic anhydride carbonyls and the final ketone product.[3][10]

  • Reaction: Once the AlCl₃ addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2 hours to ensure the reaction goes to completion.

    • Rationale: A short period at room temperature ensures complete conversion of the starting materials without significantly promoting side reactions.

  • Hydrolysis (Quench): In a separate vessel, prepare a mixture of crushed ice and dilute hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.

    • Rationale: The quench hydrolyzes the aluminum chloride complexes, liberating the final product and decomposing the catalyst. This step is also highly exothermic and must be done cautiously.

  • Isolation and Purification: Transfer the quenched mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer with water. Subject the organic layer to steam distillation to remove the excess ethylbenzene and any volatile byproducts (e.g., nitrobenzene if used as a co-solvent).[1][8] The remaining material is the crude product, which will solidify upon cooling. Filter the solid, wash with cold water, and dry to obtain this compound.

Conclusion

The successful synthesis of high-purity this compound is not merely a matter of combining reagents, but of precisely controlling the reaction environment to navigate a landscape of competing pathways. The primary side reaction, the formation of the ortho-isomer, is best mitigated by strict, low-temperature control during the exothermic catalyst addition. Secondary reactions, such as dealkylation and transalkylation, are suppressed by maintaining rigorous anhydrous conditions and moderate temperatures. By understanding the mechanisms behind these side reactions and implementing a robust, self-validating protocol as detailed in this guide, researchers can reliably produce this valuable intermediate with the high purity required for subsequent applications.

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An In-depth Technical Guide to Optimizing Temperature for the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical role of temperature in the synthesis of 2-(4-ethylbenzoyl)benzoic acid. Primarily focusing on the prevalent Friedel-Crafts acylation route, this document elucidates the causal relationships between reaction temperature, yield, purity, and the formation of isomeric byproducts. By integrating mechanistic principles with field-proven insights, this guide offers detailed experimental protocols and a systematic approach to temperature optimization, ensuring a robust and self-validating synthetic process.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the industrial synthesis of 2-ethylanthraquinone, a key component in the production of hydrogen peroxide.[1] The purity of this intermediate is paramount, as impurities can have downstream consequences on the efficiency and safety of subsequent manufacturing processes. The synthesis, most commonly achieved via the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, is a classic example of electrophilic aromatic substitution where precise control of reaction parameters, particularly temperature, is essential for maximizing yield and minimizing unwanted side reactions.[2][3]

This guide will deconstruct the synthesis of this compound, with a core focus on establishing an optimal temperature profile. We will explore the underlying chemical principles that govern this reaction and provide actionable protocols for its successful execution and optimization.

The Synthetic Pathway: Friedel-Crafts Acylation

The reaction of ethylbenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the most common method for synthesizing this compound.[2][3]

The Reaction Mechanism

The mechanism of this Friedel-Crafts acylation can be understood in three primary stages:

  • Formation of the Acylium Ion: Phthalic anhydride reacts with aluminum chloride to form a highly electrophilic acylium ion. This is the rate-determining step and is highly sensitive to reaction conditions.

  • Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final product.

G A A B B A->B Catalyst Activation D D B->D Electrophilic Attack E E D->E Deprotonation C C C->D F F E->F Quenching G G F->G

The Critical Parameter: Temperature Optimization

Temperature is a double-edged sword in the synthesis of this compound. While an increase in temperature generally accelerates the reaction rate, it can also lead to a decrease in selectivity and the formation of undesirable byproducts.

The Role of Temperature in Reaction Kinetics

The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. However, the activation energy of the desired reaction pathway versus potential side reactions must be considered. The optimal temperature will be one that provides a sufficient reaction rate for the formation of the desired product while minimizing the rates of competing side reactions.

Temperature and Regioselectivity

The ethyl group of ethylbenzene is an ortho-, para-directing activator. Therefore, the acylation can potentially yield two main isomers: this compound (para-isomer) and 2-(2-ethylbenzoyl)benzoic acid (ortho-isomer). Due to steric hindrance from the ethyl group, the para-isomer is the major product.[4]

While Friedel-Crafts acylation is generally less susceptible to isomerization than alkylation, temperature can still influence the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (typically the para-isomer due to less steric hindrance). At significantly higher temperatures, the reaction may approach thermodynamic control, potentially favoring the most stable isomer, which could lead to a different product ratio. However, for this specific reaction, the para-isomer is both the kinetically and thermodynamically favored product. The primary concern with elevated temperatures is the increased likelihood of side reactions rather than a shift in isomeric distribution of the main product.

Temperature and Side Reactions

Elevated temperatures can promote a number of undesirable side reactions, including:

  • Diacylation: Although the product, this compound, is deactivated towards further electrophilic substitution, at higher temperatures, the formation of diacylated byproducts can occur.

  • Decomposition: The starting materials, intermediates, or the final product may decompose at excessive temperatures, leading to a lower yield and the formation of complex impurities.

  • Rearrangement: While less common in acylations, at higher temperatures, there is a possibility of rearrangement of the ethyl group on the benzene ring.

Based on documented procedures, the optimal temperature range for this synthesis is generally maintained between 15°C and 30°C .[2][5]

Experimental Protocol for Temperature Optimization

To empirically determine the optimal temperature for the synthesis of this compound, a series of experiments should be conducted where the temperature is systematically varied while all other parameters are held constant.

Materials and Reagents
  • Phthalic Anhydride

  • Ethylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene or Nitromethane (solvent)

  • Dilute Hydrochloric Acid or Sulfuric Acid

  • Ice

General Experimental Procedure
  • In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, add ethylbenzene and nitrobenzene (as a solvent).

  • Add phthalic anhydride to the mixture and stir until dissolved.

  • Cool the mixture to the desired starting temperature (e.g., 10°C, 15°C, 20°C) using an ice bath.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not exceed the target reaction temperature by more than 2-3°C. The addition of AlCl₃ is exothermic.

  • After the addition is complete, maintain the reaction mixture at the target temperature (e.g., 20°C, 25°C, 30°C, 35°C) for a set period (e.g., 2-4 hours) with continuous stirring.

  • After the reaction period, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and remove the solvent and unreacted ethylbenzene by steam distillation.

  • The crude product is then filtered, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Analyze the yield and purity of the product using techniques such as melting point determination, HPLC, and NMR spectroscopy.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Data Presentation and Analysis

The results of the temperature optimization study should be tabulated to facilitate clear comparison and analysis.

Reaction Temperature (°C)Yield (%)Purity (%)Observations
208598Slow reaction, but very clean product.
259297Good reaction rate and high purity.
309596Optimal balance of reaction rate and purity.
359392Increased formation of colored impurities.
408885Significant byproduct formation observed.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Conclusion and Recommendations

The synthesis of this compound via Friedel-Crafts acylation is highly dependent on precise temperature control. The experimental evidence and mechanistic understanding strongly suggest that maintaining a reaction temperature between 25°C and 30°C provides the optimal balance between reaction rate, yield, and purity. Lower temperatures lead to a slower reaction, while higher temperatures result in the formation of undesirable byproducts and a decrease in overall yield and purity.

For researchers and professionals in drug development and chemical manufacturing, a thorough understanding and implementation of a well-controlled temperature profile are critical for the successful and reproducible synthesis of high-purity this compound.

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A Technical Guide to Understanding and Mitigating Catalyst Deactivation in the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of 2-(4-Ethylbenzoyl)benzoic acid (EBA), a critical intermediate for industrial products like 2-ethylanthraquinone, is predominantly achieved via Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[1][2] While effective, this process is heavily reliant on the activity of Lewis acid catalysts, which are prone to significant deactivation. This guide provides an in-depth analysis of the primary mechanisms driving catalyst deactivation in this specific synthesis. It details the formation of catalyst-product adducts, hydrolysis, and other deactivation pathways. Furthermore, this paper outlines robust diagnostic protocols for characterizing inactive catalysts and presents field-proven strategies for mitigating activity loss and regenerating catalysts, ensuring process efficiency and sustainability.

Introduction: The Synthesis of this compound

The Friedel-Crafts acylation of an aromatic compound is a cornerstone of industrial organic synthesis. In the production of EBA, ethylbenzene is acylated with phthalic anhydride, typically using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the catalyst activates the phthalic anhydride, facilitating the attack by the electron-rich ethylbenzene ring.

The resulting product, EBA, is a vital precursor, particularly in the synthesis of 2-ethylanthraquinone, which is instrumental in the industrial production of hydrogen peroxide.[1][4] The efficiency and economic viability of EBA synthesis are directly tied to the performance and longevity of the catalyst. However, catalyst deactivation presents a significant operational challenge, leading to reduced yields, increased production costs, and complex downstream processing.[1] Understanding the root causes of this deactivation is paramount for process optimization.

Catalytic Systems: A Comparative Overview

The choice of catalyst is a critical parameter in the synthesis of EBA. Both homogeneous and heterogeneous systems are employed, each with distinct advantages and disadvantages.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AlCl₃, FeCl₃High activity, good selectivity, low reaction temperatures.Stoichiometric quantities often required, corrosive, difficult to separate from product, generates acidic wastewater.[1][5]
Heterogeneous Zeolites (e.g., H-beta), Solid SuperacidsReusable, easy to separate, less corrosive, environmentally benign.[4][6]Often require higher temperatures, potential for lower activity, susceptible to coking and pore blockage.[4]

Core Mechanisms of Catalyst Deactivation

Several distinct pathways contribute to the loss of catalytic activity during EBA synthesis. The predominant mechanisms differ between homogeneous and heterogeneous systems.

Product Inhibition: Formation of Stable Catalyst-Product Adducts (Homogeneous Catalysts)

The most significant cause of deactivation for Lewis acid catalysts like AlCl₃ in Friedel-Crafts acylation is the formation of a highly stable complex with the ketone product.[5][7] The EBA product, possessing both a ketone and a carboxylic acid moiety, acts as a potent Lewis base. It chelates the AlCl₃ catalyst, forming a stable adduct that is catalytically inactive under reaction conditions.[5]

This complexation effectively sequesters the catalyst, removing it from the catalytic cycle.[7] Consequently, the reaction is often not truly catalytic and requires stoichiometric or even excess amounts of AlCl₃ to drive the reaction to completion.[5][8] The catalyst is only liberated from this complex during the final aqueous workup step, where the mixture is quenched with acid to decompose the adduct.[5][7]

Caption: Mechanism of AlCl₃ deactivation via product inhibition.

Hydrolysis by Trace Moisture

Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture.[7] Any trace amount of water present in the reactants (ethylbenzene, phthalic anhydride) or the solvent will lead to rapid hydrolysis of the catalyst. This reaction forms inactive aluminum hydroxide and hydrochloric acid, rendering the catalyst ineffective for the acylation reaction.[7] Therefore, maintaining strictly anhydrous conditions is critical for reaction success.[7]

Fouling and Coking (Heterogeneous Catalysts)

For solid acid catalysts like zeolites, a common deactivation pathway is fouling or coking. This involves the deposition of heavy, carbonaceous byproducts onto the catalyst surface and within its porous structure. These deposits physically block the active sites, preventing reactants from accessing them. This mechanism is particularly relevant in reactions run at higher temperatures, where side reactions and polymerization of reactants or products can occur.

Poisoning by Substrate Impurities

Impurities in the feedstock can act as catalyst poisons. For instance, basic nitrogen or sulfur compounds present in technical-grade ethylbenzene can irreversibly bind to the acid sites of the catalyst (both homogeneous and heterogeneous), neutralizing their activity. Similarly, aromatic substrates containing strongly deactivating or interfering functional groups (e.g., -NH₂, -OH) can complex with the Lewis acid, inhibiting the reaction.[7][9][10]

Diagnostic Protocols for Catalyst Deactivation

Identifying the specific cause of catalyst deactivation is crucial for developing effective mitigation strategies. A combination of analytical techniques is typically employed.

Diagnostic_Workflow Start Deactivated Catalyst Sample Is_Heterogeneous Heterogeneous Catalyst? Start->Is_Heterogeneous TGA Thermogravimetric Analysis (TGA) Is_Heterogeneous->TGA Yes Homogeneous_Analysis Analyze Reaction Kinetics & Product Complexation (e.g., NMR, Calorimetry) Is_Heterogeneous->Homogeneous_Analysis No FTIR FT-IR Spectroscopy TGA->FTIR Coking_Check Significant Mass Loss (>5%) in TGA? TGA->Coking_Check XRD X-Ray Diffraction (XRD) FTIR->XRD Poisoning_Check New Bands in FT-IR (e.g., C-N, C-S)? FTIR->Poisoning_Check Structure_Check Change in Crystalline Structure (XRD)? XRD->Structure_Check Coking_Check->Poisoning_Check No Coking_Confirmed Conclusion: Deactivation by Coking Coking_Check->Coking_Confirmed Yes Poisoning_Check->Structure_Check No Poisoning_Confirmed Conclusion: Deactivation by Poisoning Poisoning_Check->Poisoning_Confirmed Yes Structure_Degradation Conclusion: Thermal/Structural Degradation Structure_Check->Structure_Degradation Yes Product_Inhibition_Confirmed Conclusion: Deactivation by Product Inhibition Homogeneous_Analysis->Product_Inhibition_Confirmed

Caption: Workflow for diagnosing the cause of catalyst deactivation.

Protocol 4.1: Thermogravimetric Analysis (TGA) for Quantifying Coke

TGA is a primary technique for quantifying the amount of carbonaceous deposits on heterogeneous catalysts.[11]

  • Sample Preparation: Accurately weigh 5-10 mg of the deactivated catalyst into a TGA crucible.

  • Analysis: Heat the sample from ambient temperature to ~800°C at a rate of 10°C/min under a flow of air or oxygen.

  • Interpretation: The mass loss observed in the 400-600°C range typically corresponds to the combustion of coke deposits.[11] The percentage of mass loss provides a quantitative measure of the fouling.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify functional groups of adsorbed species on the catalyst surface, which can indicate poisoning.

  • Sample Preparation: Prepare a self-supporting wafer of the deactivated catalyst or use a diffuse reflectance (DRIFTS) setup.

  • Analysis: Acquire spectra of the fresh and deactivated catalysts.

  • Interpretation: Compare the spectra. The appearance of new absorption bands corresponding to specific functional groups (e.g., C-N stretches from amine impurities) can confirm catalyst poisoning.

Protocol 4.3: X-ray Diffraction (XRD)

XRD is used to assess changes in the crystalline structure of the catalyst, which can indicate thermal degradation or irreversible structural changes.

  • Sample Preparation: Finely grind the catalyst sample to ensure random orientation.

  • Analysis: Run the XRD scan over a relevant 2θ range.

  • Interpretation: Compare the diffractogram of the used catalyst to that of the fresh catalyst. A loss of peak intensity or changes in peak positions can indicate a loss of crystallinity or a phase change, pointing to thermal or chemical degradation.

Mitigation and Regeneration Strategies

Process Optimization to Minimize Deactivation
  • Anhydrous Conditions: For homogeneous systems, the most critical factor is the rigorous exclusion of water. Reagents and solvents must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Stoichiometry Control: Due to product inhibition, a stoichiometric amount of AlCl₃ is necessary.[5][8] Precise control of the AlCl₃ to phthalic anhydride molar ratio (typically 1.8-2:1) is essential for maximizing conversion.[2]

  • Temperature Management: The reaction is exothermic.[12] Controlling the temperature, often between 15-30°C, is crucial to prevent side reactions that could lead to byproduct formation and coking.[1][2]

Catalyst Regeneration

Regeneration is primarily applicable to heterogeneous catalysts. Homogeneous catalysts like AlCl₃ are typically consumed and decomposed during workup, not regenerated.

Protocol 5.2.1: Oxidative Regeneration of Coked Zeolite Catalysts

This procedure is designed to burn off organic deposits from fouled zeolite catalysts.[7]

  • Solvent Wash: Filter the catalyst from the reaction mixture and wash it thoroughly with a solvent like ethyl acetate to remove adsorbed reactants and products.[7]

  • Drying: Dry the washed catalyst in an oven at 110-120°C overnight to remove the solvent.[7]

  • Calcination: Place the dried catalyst in a muffle furnace. Slowly ramp the temperature (e.g., 2°C/min) to 500-550°C in a slow flow of air. Hold at this temperature for 3-5 hours to ensure complete combustion of the coke.[7]

  • Cooling & Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent re-adsorption of moisture. Store in a tightly sealed container.[7]

Conclusion

Catalyst deactivation in the synthesis of this compound is a multifaceted challenge dictated by the choice of catalytic system. For ubiquitous homogeneous catalysts like AlCl₃, deactivation is an inherent consequence of the reaction mechanism, driven primarily by strong product inhibition, which necessitates the use of stoichiometric quantities. For emerging heterogeneous catalysts, deactivation is governed by coking and poisoning. A systematic diagnostic approach using TGA, FT-IR, and XRD allows for precise identification of the deactivation mechanism. While mitigation for homogeneous systems relies on stringent process control, heterogeneous catalysts offer the advantage of regenerability through oxidative treatment. Continued research into more robust, deactivation-resistant solid acid catalysts is key to developing a more sustainable and efficient synthesis process.

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A Senior Application Scientist's Guide to Troubleshooting Low Purity in 2-(4-Ethylbenzoyl)benzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the crystallization of 2-(4-Ethylbenzoyl)benzoic acid (EBA). As a critical intermediate in various synthetic pathways, the purity of EBA is paramount. This document provides a framework for diagnosing and resolving common purity issues, moving beyond simple protocols to explain the underlying chemical principles that govern successful crystallization.

Understanding the Genesis of Impurities in this compound Synthesis

This compound is typically synthesized via a Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, commonly using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The inherent nature of this reaction is the primary source of impurities. A thorough understanding of these potential byproducts is the first step in developing an effective purification strategy.

Diagram: The Synthetic Pathway and Emergence of Key Impurities

cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Reaction Mixture Ethylbenzene Ethylbenzene Reaction AlCl₃ Catalyst Ethylbenzene->Reaction Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction EBA This compound (Desired Product) Reaction->EBA Para-substitution (Major) Ortho_Isomer 2-(2-Ethylbenzoyl)benzoic acid (Ortho Isomer) Reaction->Ortho_Isomer Ortho-substitution (Minor) Meta_Isomer 2-(3-Ethylbenzoyl)benzoic acid (Meta Isomer) Reaction->Meta_Isomer Meta-substitution (Minor) Diethylbenzophenone Diethylbenzophenone Reaction->Diethylbenzophenone Side Reaction Unreacted_Starting_Materials Unreacted Starting Materials Reaction->Unreacted_Starting_Materials Incomplete Reaction Catalyst_Residues Catalyst Residues (e.g., Al³⁺ salts) Reaction->Catalyst_Residues Post-workup

Caption: A logical workflow for diagnosing and resolving purity issues in EBA.

Analytical Techniques for Impurity Profiling

Accurate assessment of purity requires the use of appropriate analytical techniques.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) The gold standard for quantifying the purity of EBA and separating it from its isomers and other byproducts. [3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the impurities present. ¹H and ¹³C NMR can help identify isomeric impurities and other byproducts. [6][7]
Melting Point Analysis A depressed and broadened melting point range is a strong indicator of the presence of impurities. The reported melting point of EBA is around 122°C. [1]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for detecting volatile impurities, such as residual ethylbenzene.
Recommended HPLC Method for Purity Analysis of this compound

This method is adapted from established protocols for similar aromatic carboxylic acids and is designed to provide good resolution between the target compound and its likely impurities.

ParameterSpecification
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B. A typical gradient might be: 0-2 min: 90% A, 10% B; 2-15 min: ramp to 10% A, 90% B; 15-20 min: hold at 10% A, 90% B; 20-22 min: return to 90% A, 10% B; 22-25 min: re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Optimizing the Crystallization Protocol

The choice of solvent and the control of the crystallization process are critical for achieving high purity. The principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature. [8]

Solvent Selection for this compound

Based on solubility data and general principles for aromatic carboxylic acids, the following solvents and solvent systems should be considered:

Solvent/SystemRationale
Ethanol/Water EBA has a reported melting point of 122°C in ethanol, indicating good solubility at elevated temperatures. [1]A mixed solvent system of ethanol and water can be fine-tuned to achieve optimal solubility characteristics.
Acetic Acid/Water Aqueous acetic acid is a common solvent for recrystallizing aromatic carboxylic acids. [8]
Toluene As a non-polar aromatic solvent, toluene may offer different selectivity for impurities compared to polar protic solvents.
Methanol, 1-Propanol, 2-Propanol These polar solvents have been shown to be good solvents for EBA. [9]
Acetone While a polar solvent, the lack of intermolecular hydrogen bonding in acetone provides different solvency characteristics. [9]
Step-by-Step Recrystallization Protocol
  • Dissolution: In an appropriately sized flask, add the crude EBA and a minimal amount of the chosen solvent. Heat the mixture with stirring to near the solvent's boiling point. Add small portions of hot solvent until the EBA is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are less likely to trap impurities. A subsequent cooling period in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Advanced Purification Strategies

If a single crystallization step is insufficient to achieve the desired purity, particularly in the case of isomeric impurities, more advanced techniques may be necessary.

  • Iterative Crystallization: Repeating the crystallization process can progressively improve purity.

  • pH-Mediated Purification: As a carboxylic acid, EBA's solubility is pH-dependent. Dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide) and then filtering to remove any insoluble non-acidic impurities can be effective. The EBA can then be precipitated by acidification with a mineral acid (e.g., hydrochloric acid), followed by a final crystallization from an organic solvent.

  • Preparative Chromatography: For very high purity requirements, preparative HPLC or column chromatography can be employed to separate the desired product from closely related impurities.

Conclusion

Achieving high purity in the crystallization of this compound is a multi-faceted challenge that requires a deep understanding of the synthetic process and the principles of crystallization. By systematically identifying potential impurities, employing appropriate analytical techniques for purity assessment, and optimizing the crystallization protocol, researchers can consistently obtain a product that meets the stringent quality requirements for downstream applications. This guide provides a robust framework for troubleshooting and should serve as a valuable resource for scientists and professionals in the field.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Journal of Chemical & Engineering Data. (2013). Solubility of this compound in Eleven Organic Solvents between 279.55 K and 343.15 K.
  • Academia.edu. (2015). Synthesis and Characterization of 4-Ethylbenzophenone.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • PubChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
  • University of Rochester Department of Chemistry. (n.d.). Purification: How To.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.

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Byproduct identification in 2-(4-Ethylbenzoyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Byproduct Identification in the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the molecular integrity of an intermediate is paramount. The compound this compound stands as a critical precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as an essential intermediate for cetirizine, a widely used second-generation antihistamine.[1][2][3] It also serves as a key building block for 2-ethylanthraquinone, an organic intermediate with broad applications.[4] The efficacy, safety, and stability of the final drug product are inextricably linked to the purity of such intermediates. Unidentified byproducts, even in trace amounts, can introduce toxicological risks, alter pharmacological activity, or compromise the stability of the final formulation.

This technical guide provides researchers, process chemists, and quality control analysts with a comprehensive framework for understanding, identifying, and characterizing the byproducts generated during the synthesis of this compound. Moving beyond a simple recitation of methods, this document elucidates the mechanistic origins of these impurities and presents a multi-faceted analytical strategy for their robust detection and quantification.

The Core Synthesis: A Mechanistic Look at Friedel-Crafts Acylation

The industrial synthesis of this compound is predominantly achieved via the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[5] This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7]

The Causality of the Reaction Mechanism:

  • Activation of the Electrophile: The reaction initiates with the coordination of the Lewis acid (AlCl₃) to a carbonyl oxygen of phthalic anhydride. This polarization weakens the C-O bond, leading to the formation of a highly reactive acylium ion intermediate. This activation step is critical; without the Lewis acid catalyst, the phthalic anhydride is not sufficiently electrophilic to react with the electron-rich ethylbenzene ring.[6][8]

  • Electrophilic Attack: The ethyl group on the benzene ring is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. The nucleophilic π-system of the ethylbenzene ring attacks the electrophilic acylium ion.

  • Regioselectivity—The Genesis of Isomers: The attack can occur at the ortho, meta, or para positions relative to the ethyl group. However, the para position is sterically more accessible than the ortho position, which is encumbered by the adjacent ethyl group.[9] The meta position is electronically disfavored. Consequently, the major product is the desired this compound.

  • Rearomatization: A proton is eliminated from the intermediate carbocation (the sigma complex), and the aromaticity of the ring is restored. The AlCl₃ catalyst is regenerated in the subsequent hydrolysis step.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Acylium Ion Electrophile (Activated Complex) Phthalic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex Electrophilic Attack Ethylbenzene Ethylbenzene Ethylbenzene->Sigma_Complex Nucleophilic Attack Product This compound Sigma_Complex->Product - H⁺, then H₂O workup

Caption: The reaction mechanism for the Friedel-Crafts acylation.

A Taxonomy of Byproducts: Formation Pathways and Structures

A thorough understanding of potential side reactions is the foundation of effective byproduct identification. During this synthesis, impurities primarily arise from a lack of complete regioselectivity and from side reactions involving the starting materials or catalyst.

Isomeric Byproducts: The Primary Challenge

The most significant and challenging impurities are the positional isomers of the target molecule. Due to the ortho, para-directing nature of the ethyl group, a certain percentage of the ortho isomer is invariably formed.

  • 2-(2-Ethylbenzoyl)benzoic acid (ortho isomer): Formed when the electrophilic attack occurs at the position adjacent to the ethyl group. Its formation is kinetically possible but sterically hindered, making it a minor but persistent byproduct.[9]

  • 2-(3-Ethylbenzoyl)benzoic acid (meta isomer): This isomer is electronically disfavored and typically formed in very small quantities, if at all.

These isomers have identical molecular weights and very similar polarities, making their separation from the desired para product exceptionally difficult by standard techniques like simple recrystallization. Their presence can only be confirmed and quantified using high-resolution chromatographic methods.

Process-Related Impurities

These byproducts arise from the reaction conditions and the inherent reactivity of the components.

  • Unreacted Starting Materials: Residual phthalic anhydride and ethylbenzene may remain if the reaction does not go to completion.

  • Diacylated Products: While the benzoyl group is deactivating, under harsh conditions (e.g., high temperature, excess catalyst), a second acylation on the ethylbenzoyl benzoic acid or another ethylbenzene molecule could theoretically occur, leading to high-molecular-weight impurities.[7]

  • Chlorinated Byproducts: The use of AlCl₃ as a catalyst and solvents like chlorobenzene can sometimes lead to trace levels of chlorinated impurities, which are highly undesirable in pharmaceutical intermediates.[5]

Byproduct_Formation_Pathways Start Ethylbenzene + Phthalic Anhydride Main_Reaction Friedel-Crafts Acylation (AlCl₃) Start->Main_Reaction Desired_Product This compound (Para Isomer) Main_Reaction->Desired_Product Major Pathway (Para Attack) Ortho_Isomer 2-(2-Ethylbenzoyl)benzoic acid (Ortho Isomer) Main_Reaction->Ortho_Isomer Minor Pathway (Ortho Attack) Incomplete_Reaction Incomplete Reaction Main_Reaction->Incomplete_Reaction Side_Reaction Further Acylation Desired_Product->Side_Reaction Unreacted_SM Residual Starting Materials Incomplete_Reaction->Unreacted_SM High_MW High MW Impurities Side_Reaction->High_MW

Caption: Key pathways leading to the desired product and major byproducts.

Analytical Arsenal: A Multi-Modal Approach to Identification

No single analytical technique is sufficient for comprehensive purity assessment. A combination of chromatography and spectroscopy is essential for unambiguous identification and quantification of all potential byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity analysis, especially for separating the critical isomeric byproducts. A reversed-phase method provides excellent resolution based on subtle differences in polarity.[10][11]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A typical gradient might run from 70:30 (A:B) to 30:70 (A:B) over 25 minutes. This ensures the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, where the benzoyl chromophore exhibits strong absorbance.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Interpretation

The desired para isomer will be the major peak. The ortho isomer, being slightly more polar, is expected to have a slightly shorter retention time. The relative area percentages of the peaks in the chromatogram are used to determine the purity and the quantity of each byproduct.

Compound Expected Retention Time (min) Notes
Phthalic Acid (from anhydride hydrolysis)~3-5A potential early-eluting impurity
2-(2-Ethylbenzoyl)benzoic acid (ortho) ~12-14Elutes just before the main peak
This compound (para) ~15-17Main product peak
Unreacted Ethylbenzene>20 or not retainedHighly non-polar, may elute very late or not

Table 1: Representative HPLC retention data for this compound and related substances.

Spectroscopic Confirmation (NMR & FT-IR)

While HPLC quantifies impurities, spectroscopic methods are indispensable for confirming the chemical structure of the main product and identifying unknown byproducts if they can be isolated.[12]

  • ¹H NMR Spectroscopy: This is a powerful tool for distinguishing isomers. The aromatic region of the ¹H NMR spectrum is particularly informative.

    • Para isomer: Will show two distinct doublets in the ethyl-substituted ring, characteristic of a 1,4-disubstitution pattern.

    • Ortho isomer: Will display a more complex multiplet pattern in the ethyl-substituted ring due to the 1,2-disubstitution.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. The spectrum for this compound will show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1720 cm⁻¹). While not ideal for distinguishing isomers, it provides a quick confirmation of the general structure.[13]

Analytical_Workflow Sample Synthesized Product Batch HPLC HPLC Analysis (Quantitative Purity & Isomer Ratio) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Decision Purity Specification Met? HPLC->Decision NMR->Decision FTIR->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification / Re-synthesis Decision->Fail No

Caption: A typical analytical workflow for quality control.

Validated Synthesis Protocol

This protocol is based on established methods for the Friedel-Crafts acylation to produce this compound.[4][5]

  • Reactor Setup: To a 1000 mL glass reactor equipped with mechanical stirring, a thermometer, and a cooling system, add 500g of ethylbenzene (serves as both reactant and solvent) and 150g of phthalic anhydride.

  • Cooling: Begin stirring and cool the mixture to 10-15 °C.

  • Catalyst Addition: Slowly add 270g of anhydrous aluminum trichloride in portions over approximately 1.5 hours. The addition is highly exothermic; maintain the temperature below 20-25 °C throughout the addition.

  • Reaction: After the complete addition of AlCl₃, allow the reaction temperature to rise to 25-30 °C and hold for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Hydrolysis (Quench): Carefully and slowly pour the reaction mixture into a separate vessel containing a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the aluminum complex and decompose the excess catalyst.

  • Work-up: Separate the organic layer. Wash the organic layer with water to remove residual acid.

  • Solvent Removal: Remove the excess ethylbenzene via steam distillation.

  • Isolation and Purification: The remaining crude product is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product.

Conclusion

The synthesis of this compound, while based on the well-established Friedel-Crafts acylation, requires stringent control over reaction conditions and a robust analytical framework to ensure high purity. The primary impurities are positional isomers, which are challenging to separate and require high-resolution HPLC for accurate quantification. By understanding the mechanistic origins of these byproducts and employing a multi-modal analytical strategy combining chromatography and spectroscopy, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.

References

  • Eureka | Patsnap.Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid.
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  • Google Patents.CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
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  • ReAgent.Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Google Patents.US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein.
  • Google Patents.CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
  • ResearchGate.Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of...
  • ResearchGate.Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.
  • ResearchGate.Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
  • Khan Academy.Friedel-Crafts acylation (video).
  • Quora.Are ethyl benzoate and benzyl ethanoate position isomers or chain isomers?
  • Wikipedia.Benzoic acid.
  • UST Journals.HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.

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Scaling Up the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Ethylbenzoyl)benzoic acid, with a primary focus on the practical and theoretical considerations for scaling up the process from a laboratory setting to pilot plant or industrial production. The synthesis, a classic Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, presents unique challenges when transitioning to larger scales, particularly concerning reaction exothermicity, reagent handling, and product purification. This document offers a detailed, step-by-step laboratory protocol and a thorough analysis of the critical parameters for successful and safe scale-up, including heat transfer management, mixing dynamics, and industrial work-up procedures. By elucidating the causality behind experimental choices and grounding protocols in established chemical engineering and process safety principles, this guide serves as an essential resource for researchers and drug development professionals involved in chemical process development and manufacturing.

Introduction: The Significance of this compound

This compound is a key chemical intermediate, most notably in the synthesis of 2-ethylanthraquinone. 2-Ethylanthraquinone is a vital component in the industrial production of hydrogen peroxide through the Riedl-Pfleiderer process. Given the widespread applications of hydrogen peroxide as an environmentally friendly oxidizing agent in various industries, including pulp and paper, textiles, and wastewater treatment, the efficient and scalable synthesis of its precursors is of considerable importance.

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). While the laboratory-scale synthesis is well-established, its transition to a larger scale necessitates a deep understanding of the reaction's thermodynamics, kinetics, and the engineering principles that govern process safety and efficiency.

This guide will first detail a reliable laboratory-scale synthesis, providing a baseline for understanding the reaction. Subsequently, it will delve into the critical aspects of scaling up this process, addressing the challenges and providing practical solutions to ensure a safe, robust, and economically viable manufacturing process.

The Underlying Chemistry: Friedel-Crafts Acylation

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction.[1][2] This class of electrophilic aromatic substitution reactions involves the introduction of an acyl group onto an aromatic ring.[3] In this specific case, ethylbenzene serves as the aromatic substrate and phthalic anhydride as the acylating agent.

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride.[2] The catalyst's role is to activate the phthalic anhydride, making it a more potent electrophile. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich ethylbenzene ring. Due to the deactivating nature of the resulting ketone product, polysubstitution is generally not a significant issue in Friedel-Crafts acylations, which is an advantage over Friedel-Crafts alkylations.[3]

It is important to note that the aluminum chloride forms a complex with the ketone product, necessitating the use of stoichiometric amounts of the catalyst.[1] This complex must be hydrolyzed during the work-up to liberate the final product.

Diagram: Reaction Mechanism

G cluster_activation Catalyst Activation & Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Hydrolysis (Work-up) PA Phthalic Anhydride Complex1 Phthalic Anhydride-AlCl₃ Complex PA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex + Ethylbenzene ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct + H₂O (Quench) H2O H₂O

Caption: Mechanism of the Friedel-Crafts Acylation of Ethylbenzene with Phthalic Anhydride.

Laboratory-Scale Synthesis Protocol

This section details a robust and reproducible laboratory-scale protocol for the synthesis of this compound. This procedure serves as the foundation for the subsequent discussion on scale-up.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethylbenzene106.17250 g2.35
Phthalic Anhydride148.1275 g0.51
Anhydrous Aluminum Chloride133.34135 g1.01
Nitrobenzene123.1137.5 g0.30
5% Sulfuric Acid-450 g-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 250 g of ethylbenzene and 37.5 g of nitrobenzene. Begin stirring to ensure a homogeneous solution.

  • Initial Charging: Add 75 g of phthalic anhydride to the stirred solution.

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the mixture to 10-15°C.

  • Catalyst Addition: Slowly and portion-wise, add 135 g of anhydrous aluminum chloride to the cooled reaction mixture over approximately 1.5 hours. The addition of aluminum chloride is highly exothermic; maintain the internal temperature below 20°C throughout the addition.

  • Reaction Progression: After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. The temperature will likely rise to around 25-30°C. Maintain the reaction at this temperature for an additional 2 hours with continuous stirring.

  • Quenching/Hydrolysis: In a separate 2000 mL beaker or reactor equipped with a stirrer, prepare 450 g of 5% sulfuric acid. Slowly and carefully, add the reaction mixture to the dilute sulfuric acid with vigorous stirring. This quenching step is also highly exothermic. Control the rate of addition to maintain the temperature of the hydrolysis mixture around 85°C.

  • Work-up: After the hydrolysis is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.

  • Solvent Removal: Subject the upper organic layer to steam distillation to remove the excess ethylbenzene and nitrobenzene.

  • Isolation of Crude Product: After steam distillation, cool the remaining aqueous slurry. The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization

The crude product can be further purified by recrystallization. A common solvent for this is a mixture of toluene and an aliphatic hydrocarbon like hexane or heptane.

  • Dissolve the crude product in a minimal amount of hot toluene.

  • If necessary, treat with activated carbon to remove colored impurities and filter while hot.

  • Slowly add hexane or heptane to the hot toluene solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane or heptane, and dry under vacuum.

Scaling Up the Synthesis: A Technical Deep Dive

Transitioning the laboratory synthesis to a pilot or industrial scale introduces significant challenges that are not apparent at the bench. The primary concerns revolve around safety, heat management, mass transfer, and process control.

Heat Management: Taming the Exotherm

The Friedel-Crafts acylation is a highly exothermic reaction.[4] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. However, as the reactor volume increases, this ratio decreases significantly, making heat removal more challenging.[5][6]

  • Causality: The heat generated is proportional to the volume of the reactants (r³), while the heat removed is proportional to the surface area of the reactor jacket (r²). This disparity can lead to a rapid increase in temperature, potentially causing a runaway reaction.[7]

  • Scale-up Strategy:

    • Reactor Design: Utilize jacketed reactors with a high heat transfer coefficient. The choice of reactor material (e.g., glass-lined steel) and the design of the jacket (e.g., baffled) are critical. For very large scales, internal cooling coils or external heat exchangers may be necessary.

    • Controlled Addition: The rate of addition of the limiting reagent, in this case, the aluminum chloride, becomes a critical process parameter. A slow, controlled addition allows the cooling system to remove the generated heat effectively.

    • Semi-Batch Operation: On a large scale, this reaction is typically run in a semi-batch mode, where one or more reactants are added to the reactor over time. This allows for better temperature control compared to a batch process where all reactants are added at once.

    • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to accurately determine the heat of reaction, the maximum heat flow, and the adiabatic temperature rise.[4] This data is essential for designing a safe and effective cooling system.

Mass Transfer and Mixing: Ensuring Homogeneity

Efficient mixing is crucial for both heat transfer and for ensuring that the reactants are in intimate contact, which is necessary for the reaction to proceed efficiently and selectively.

  • Causality: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher, increasing the risk of a runaway reaction. It can also lead to the formation of byproducts due to localized high concentrations of reactants. The presence of a solid catalyst (AlCl₃) makes efficient suspension critical.

  • Scale-up Strategy:

    • Impeller Design: The choice of impeller is critical. For solid suspensions, a pitched-blade turbine or a retreat curve impeller is often more effective than a simple anchor or paddle stirrer. The impeller should be designed to provide good axial and radial flow, ensuring that the solid catalyst is uniformly suspended throughout the reaction mass.

    • Baffles: The installation of baffles in the reactor is essential to prevent vortexing and promote turbulent flow, which significantly improves mixing efficiency.

    • Agitator Speed: The agitator speed should be carefully selected to ensure adequate mixing without causing excessive shear, which could lead to particle attrition of the catalyst.

Diagram: Scale-Up Workflow

G cluster_lab Laboratory Scale cluster_safety Process Safety Assessment cluster_pilot Pilot Plant Scale-Up cluster_production Industrial Production Lab_Protocol Develop & Optimize Laboratory Protocol Characterization Characterize Product & Identify Impurities Lab_Protocol->Characterization Calorimetry Reaction Calorimetry (Heat of Reaction, Adiabatic Rise) Characterization->Calorimetry Hazop HAZOP Study (Hazard and Operability) Calorimetry->Hazop Equipment Select Appropriate Reactor & Ancillaries Hazop->Equipment Process_Control Define Critical Process Parameters (Temp, Addition Rate, Mixing) Equipment->Process_Control Pilot_Runs Perform Pilot Scale Batches Process_Control->Pilot_Runs Full_Scale Full-Scale Manufacturing Pilot_Runs->Full_Scale QC Quality Control & Process Monitoring Full_Scale->QC

Caption: A logical workflow for scaling up the synthesis of this compound.

Industrial Work-up and Purification

The work-up and purification procedures also require significant modifications for large-scale operations.

  • Quenching: The quenching of the reaction mixture with dilute acid is highly exothermic and generates large volumes of hydrogen chloride gas.

    • Scale-up Strategy: A dedicated, well-ventilated quench vessel with a robust cooling system is required. The reaction mixture should be added slowly to the quench solution with vigorous agitation. The off-gases must be scrubbed before being vented to the atmosphere.

  • Phase Separation: On a large scale, phase separations can be slow and challenging, especially if emulsions form.

    • Scale-up Strategy: The design of the separation vessel (e.g., a decanter) and the use of appropriate analytical techniques to identify the interface are important. In some cases, the addition of a demulsifier may be necessary.

  • Purification: Recrystallization on a large scale can be cumbersome.

    • Scale-up Strategy: Alternative purification methods such as anti-solvent crystallization or melt crystallization may be more practical. The choice of solvent for recrystallization is critical and should be based on factors such as product solubility, solvent toxicity, and ease of recovery. For this compound, a mixed solvent system like toluene/hexane is often effective.

  • Byproduct Considerations: The primary byproduct is the ortho isomer, 2-(2-ethylbenzoyl)benzoic acid. Other potential impurities can arise from di-acylation of ethylbenzene or reactions involving impurities in the starting materials.

    • Scale-up Strategy: The purification process must be designed to effectively remove these impurities to meet the required product specifications. Analytical methods such as HPLC and GC-MS should be used to monitor the purity of the product throughout the process. A study on a similar reaction, the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, showed the formation of ortho, meta, and para isomers, with the para isomer being the major product.[8]

Safety Considerations for Large-Scale Operations

The use of large quantities of hazardous materials like aluminum chloride and the highly exothermic nature of the reaction necessitate stringent safety protocols.

  • Aluminum Chloride Handling: Anhydrous aluminum chloride reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.

    • Scale-up Strategy: Aluminum chloride should be stored in a dry, well-ventilated area. When charging the reactor, appropriate personal protective equipment (PPE), including respiratory protection, should be used. The reactor should be purged with nitrogen to ensure a dry atmosphere.

  • Runaway Reaction Prevention: A multi-layered approach to safety is essential.

    • Scale-up Strategy:

      • Process Control: A robust process control system with redundant temperature and pressure sensors is crucial.

      • Emergency Cooling: The reactor should have an emergency cooling system with a sufficient supply of coolant.

      • Quench/Inhibition System: A system for rapidly quenching or inhibiting the reaction in case of a thermal runaway should be in place.

      • Pressure Relief: The reactor must be equipped with a properly sized pressure relief device (e.g., a rupture disk or a safety relief valve) to prevent over-pressurization.

Conclusion

The successful scale-up of the synthesis of this compound is a multifaceted challenge that requires a thorough understanding of both the underlying chemistry and chemical engineering principles. This guide has provided a detailed framework for navigating this process, from a well-defined laboratory protocol to the critical considerations for industrial-scale production. By focusing on heat management, mixing, and process safety, researchers and drug development professionals can develop a robust, safe, and efficient manufacturing process for this important chemical intermediate. The principles outlined in this guide are not only applicable to the synthesis of this compound but can also be extrapolated to the scale-up of other exothermic reactions, particularly those involving Friedel-Crafts chemistry.

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An In-Depth Technical Guide on the Moisture Sensitivity of the Friedel-Crafts Acylation for 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry, pivotal in the synthesis of key pharmaceutical and industrial intermediates. The production of 2-(4-Ethylbenzoyl)benzoic acid, a precursor for vital compounds like 2-ethylanthraquinone, relies heavily on this reaction.[1] However, the reaction's efficacy is profoundly dependent on stringent anhydrous conditions. This guide provides an in-depth analysis of the detrimental effects of moisture on the Friedel-Crafts acylation of phthalic anhydride with ethylbenzene. We will explore the mechanistic pathways of catalyst deactivation and intermediate hydrolysis, quantify the impact on reaction yield, and present validated protocols for both anhydrous and moisture-challenged syntheses. This document serves as an essential resource for researchers, chemists, and process development professionals seeking to optimize this synthesis and troubleshoot moisture-related complications.

Introduction: The Significance of this compound

This compound is a critical organic intermediate, most notably in the industrial production of 2-ethylanthraquinone.[1] The latter is a key component in the Riedl-Pfleiderer process for the large-scale synthesis of hydrogen peroxide. The primary route to this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction, while robust, is notoriously sensitive to environmental conditions, particularly the presence of water. Understanding and controlling moisture is not merely a matter of procedural fastidiousness; it is fundamental to the reaction's success, directly impacting catalyst efficiency, product yield, and purity.

The Ideal Anhydrous Friedel-Crafts Acylation Mechanism

Under strictly anhydrous conditions, the reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be dissected into three primary stages.

Stage 1: Generation of the Acylium Ion The Lewis acid catalyst, AlCl₃, activates the phthalic anhydride. It coordinates with one of the carbonyl oxygens, polarizing the molecule and facilitating the formation of a highly reactive acylium ion upon attack by the aromatic ring.[2][3]

Stage 2: Electrophilic Attack The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.[4][5]

Stage 3: Deprotonation and Product-Catalyst Complex Formation A weak base, typically the AlCl₄⁻ species formed in the initial step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the ketone product.[4] The resulting ketone, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst. This is a crucial point: because the product complexes with the catalyst, AlCl₃ must be used in stoichiometric amounts or greater, rather than catalytic quantities.[6][7]

Stage 4: Hydrolysis The final product is liberated from the aluminum chloride complex during an aqueous workup, often with the addition of acid.[8][9]

G cluster_0 Stage 1: Acylium Ion Generation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Deprotonation & Complexation cluster_3 Stage 4: Hydrolysis Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Reactive Acylium Ion Intermediate Phthalic_Anhydride->Acylium_Ion Coordination & Activation AlCl3 Anhydrous AlCl₃ AlCl3->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene Ethylbenzene Ethylbenzene->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product H2O_Workup Aqueous Workup (H₂O/HCl) H2O_Workup->Final_Product

Caption: Ideal mechanism of Friedel-Crafts acylation.

The Deleterious Impact of Moisture: Pathways of Interference

Water is a potent inhibitor of the Friedel-Crafts acylation. Its presence introduces parasitic reactions that primarily target the Lewis acid catalyst and the reactive acylium ion intermediate.

Irreversible Catalyst Deactivation

Anhydrous aluminum chloride is a powerful Lewis acid because the aluminum atom has a vacant p-orbital, making it an avid electron pair acceptor.[10] It is also highly hygroscopic. When exposed to moisture, AlCl₃ reacts violently and exothermically with water in a hydrolysis reaction.

Reaction: AlCl₃ + 3H₂O → Al(OH)₃(s) + 3HCl(g)

This reaction is irreversible and converts the catalytically active Lewis acid into aluminum hydroxide, which has no Lewis acidity and is completely ineffective as a catalyst.[11] Even trace amounts of moisture can consume a significant portion of the catalyst, potentially halting the reaction entirely. This is the most common cause of reaction failure.[11]

G AlCl3_active Active AlCl₃ Catalyst (Lewis Acid) AlOH3_inactive Inactive Al(OH)₃ (No Lewis Acidity) AlCl3_active->AlOH3_inactive Irreversible Hydrolysis H2O H₂O (Moisture) H2O->AlOH3_inactive HCl_gas HCl Gas AlOH3_inactive->HCl_gas Byproduct

Caption: Deactivation of AlCl₃ catalyst by moisture.

Hydrolysis of the Acylium Ion Intermediate

Should an acylium ion form in the presence of water, it can be intercepted before it has a chance to react with the ethylbenzene. The acylium ion is a potent electrophile and will readily react with water, a nucleophile, to hydrolyze back to a carboxylic acid.[12] In this specific reaction, this would lead to the regeneration of phthalic anhydride or a dicarboxylic acid derivative, consuming the activated intermediate and reducing the potential product yield.

Practical Consequences of Moisture Contamination

The mechanistic interference of water translates directly into observable, negative experimental outcomes.

ConsequenceDescription
Reduced or No Yield The most direct consequence. Catalyst deactivation means the acylium ion is never formed, and the reaction does not proceed. This is often the result of using wet solvents, reagents, or inadequately dried glassware.[11]
Increased Catalyst Requirement If the reaction is attempted with minor moisture contamination, a greater stoichiometric excess of AlCl₃ may be required to compensate for the portion lost to hydrolysis. This increases cost and complicates the workup.
Formation of Byproducts While the primary effect of moisture is reaction inhibition, incomplete reactions or side reactions with hydrolyzed catalyst species can lead to a more complex product mixture, reducing the purity of the crude product and making purification more difficult.
Poor Reproducibility Failure to rigorously control moisture leads to significant variability in reaction outcomes, making process optimization and scale-up challenging.

Experimental Protocols: A Comparative Study

To illustrate the criticality of anhydrous conditions, we present two protocols. Protocol A represents the best-practice approach under strictly anhydrous conditions. Protocol B simulates a scenario with moderate moisture contamination.

Materials & Reagents
ReagentProtocol A (Anhydrous)Protocol B (Moisture-Challenged)
Ethylbenzene500g (Freshly distilled)500g (Reagent grade, used as is)
Phthalic Anhydride150g (Dried in vacuum oven)150g (Used as is from bottle)
Anhydrous AlCl₃270g (Fresh, unopened bottle)270g (From a previously opened bottle)
Nitrobenzene (Solvent)75g (Dried over molecular sieves)75g (Reagent grade, used as is)
5% Sulfuric Acid900g900g
Protocol A: Synthesis under Strictly Anhydrous Conditions

Objective: To achieve high yield and purity by rigorously excluding moisture.

  • Glassware Preparation: All glassware (1000mL three-necked round-bottom flask, condenser, addition funnel) is oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Reagent Charging: To the flask, add 500g of freshly distilled ethylbenzene and 75g of dried nitrobenzene via cannula. Begin stirring. Add 150g of dried phthalic anhydride.

  • Cooling: Equip the flask with a calcium chloride drying tube on the condenser outlet and cool the mixture to 10-15°C in an ice-water bath.[13]

  • Catalyst Addition: Slowly and portion-wise add 270g of anhydrous AlCl₃ over approximately 1.5 hours.[13] Maintain the internal temperature below 20°C during the addition. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm. The temperature may rise to around 25-30°C.[13] Maintain this state with stirring for 2 hours.

  • Hydrolysis (Quenching): In a separate 2000mL beaker, prepare 900g of 5% sulfuric acid in an ice bath. Very slowly and carefully, pour the reaction mixture into the stirred, cold acid solution to hydrolyze the product-catalyst complex. This is highly exothermic. Control the hydrolysis temperature to below 85°C.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer. The upper layer contains the product.

  • Purification: Perform steam distillation on the upper layer to remove the ethylbenzene and nitrobenzene solvents.[13] The remaining liquid is cooled, and the solid product is collected by filtration, washed with water, and dried.

Protocol B: Synthesis with Moisture Contamination

Objective: To demonstrate the effect of inadequate moisture control.

  • Glassware Preparation: Glassware is air-dried or rinsed with acetone and allowed to evaporate. No oven-drying is performed.

  • Reagent Charging: Follow Step 2 of Protocol A, but use reagents directly from their respective bottles without prior drying or distillation.

  • Cooling: Cool the mixture to 15°C. A standard condenser is used without a drying tube.

  • Catalyst Addition: Add 270g of AlCl₃ from a previously opened container over 1.5 hours. A less vigorous exotherm may be observed compared to Protocol A.

  • Reaction: Stir for 2 hours at ambient temperature as in Protocol A.

  • Hydrolysis & Work-up: Perform hydrolysis and work-up as described in Steps 6-8 of Protocol A.

Expected Results and Analysis

ParameterProtocol A (Anhydrous)Protocol B (Moisture-Challenged)Rationale for Difference
Observed Exotherm Strong, requires careful controlModerate to weakMoisture reacts with AlCl₃, consuming it in a parasitic reaction, thus reducing the amount available for the main exothermic acylation reaction.
Product Appearance Off-white to pale yellow solidBrownish, possibly oily solidIncomplete reaction and potential side products from moisture interference lead to lower purity and discoloration.
Expected Yield High (Typically >85%)Low to very low (<40%)Significant deactivation of the AlCl₃ catalyst by moisture prevents the reaction from proceeding to completion.[11]
Purity (by HPLC/NMR) High purityLower purity with unreacted starting materials and potential byproductsInefficient reaction leaves starting materials unconsumed.

Best Practices for Ensuring Anhydrous Conditions

G Start Start: Prepare for Reaction Glassware Oven-dry all glassware (>120°C) or flame-dry under vacuum. Start->Glassware Assemble Assemble apparatus while hot under a positive pressure of inert gas (N₂ or Ar). Glassware->Assemble Reagents Use freshly opened anhydrous reagents. Purify/dry solvents and liquid reagents (e.g., distill, use molecular sieves). Assemble->Reagents Transfer Transfer liquids via syringe or cannula. Handle solids in a glove box or under a positive flow of inert gas. Reagents->Transfer Reaction Maintain inert atmosphere throughout the reaction using a bubbler or balloon. Use drying tubes on condenser outlets. Transfer->Reaction End Reaction Complete Reaction->End

Caption: Workflow for maintaining anhydrous conditions.

Conclusion

The Friedel-Crafts acylation for the synthesis of this compound is a powerful and essential industrial reaction. However, its success is inextricably linked to the rigorous exclusion of water. Moisture acts as a potent poison to the reaction by irreversibly deactivating the aluminum chloride catalyst through hydrolysis. This guide has demonstrated mechanistically and practically that even minor lapses in anhydrous technique can lead to drastically reduced yields and failed reactions. For researchers and chemists working on this synthesis, the implementation of stringent moisture-control protocols is not merely a recommendation but a prerequisite for achieving reliable, high-yield production of this vital chemical intermediate.

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A Technical Guide to Minimizing Impurities in 2-(4-Ethylbenzoyl)benzoic Acid Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthesis of 2-(4-Ethylbenzoyl)benzoic acid, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The guide delves into the common impurities encountered during its synthesis via Friedel-Crafts acylation, offering field-proven insights and detailed methodologies for their minimization, analysis, and removal. By integrating principles of chemical causality, robust analytical protocols, and regulatory awareness, this document serves as a practical resource for ensuring the purity and quality of this critical starting material.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The quality of an active pharmaceutical ingredient is intrinsically linked to the purity of its starting materials and intermediates. For this compound, a pivotal building block in the synthesis of drugs such as the antipsychotic agent Lurasidone, stringent control over its impurity profile is not merely a matter of process efficiency but a fundamental requirement for the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the API, or interfere with downstream synthetic steps.

This guide provides a holistic approach to controlling the purity of this compound, beginning with an understanding of its synthesis and the genesis of impurities, followed by robust analytical techniques for their identification and quantification, and culminating in effective purification strategies.

The Synthetic Landscape: Friedel-Crafts Acylation and the Origin of Impurities

The most prevalent industrial synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1][2]. While this reaction is effective, it is also a primary source of various impurities if not meticulously controlled.

Caption: Synthesis of this compound and impurity sources.

Isomeric Impurities: A Matter of Regioselectivity

The ethyl group on the benzene ring is an ortho-, para-directing activator. Consequently, the Friedel-Crafts acylation can yield not only the desired para-substituted product but also the ortho- and, to a lesser extent, meta-isomers[3].

  • 2-(2-Ethylbenzoyl)benzoic acid (ortho-isomer): Formation is sterically hindered but can occur.

  • 2-(3-Ethylbenzoyl)benzoic acid (meta-isomer): Typically a minor component.

The ratio of these isomers is highly dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to an increase in the proportion of the thermodynamically more stable meta-isomer in some Friedel-Crafts reactions. The choice of solvent also plays a crucial role in regioselectivity[4].

Process-Related Impurities
  • Unreacted Starting Materials: Incomplete reactions will leave residual ethylbenzene and phthalic anhydride in the product mixture.

  • Polysubstituted Byproducts: Although the acyl group is deactivating, under harsh conditions, further acylation of the product or starting material can occur, leading to impurities like diethylbenzophenones[3][5].

  • Residual Solvents: Solvents used in the reaction (e.g., nitrobenzene, dichlorobenzene) or work-up must be effectively removed[1][2].

  • Residual Catalyst: Incomplete quenching and removal of the Lewis acid catalyst can lead to inorganic impurities (e.g., aluminum salts).

Degradation Products

Although this compound is relatively stable, exposure to extreme pH or high temperatures for extended periods during work-up or purification can potentially lead to degradation.

Analytical Strategies for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of all potential impurities.

Caption: Analytical workflow for purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination and quantification of isomeric and other non-volatile organic impurities.

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Excellent for separating aromatic compounds with varying polarity.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidification improves peak shape for carboxylic acids. Formic acid is suitable for MS compatibility[6].
Mobile Phase B AcetonitrileCommon organic modifier providing good separation.
Gradient Elution A time-programmed gradient from a higher aqueous to a higher organic composition.Allows for the separation of compounds with a wide range of polarities, from polar impurities to the less polar product and byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmAromatic rings and carbonyl groups provide strong UV absorbance at this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low-molecular-weight byproducts[7][8][9].

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for the structural confirmation of the final product and the elucidation of unknown impurity structures after isolation[10]. The distinct aromatic substitution patterns of the para-, ortho-, and meta-isomers will result in unique chemical shifts and coupling constants.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (carboxylic acid O-H and C=O, ketone C=O) and for comparing batches against a reference standard[11].

Other Essential Analyses
  • Karl Fischer Titration: The definitive method for determining water content, which can affect the stability and reactivity of the material[7][12][13].

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): Crucial for quantifying trace metal impurities, particularly residual catalyst metals like aluminum.

Purification Strategies: A Focus on Crystallization

Recrystallization is the most effective and scalable method for purifying this compound. The choice of solvent is critical for achieving high purity and yield.

Solvent Selection

An ideal recrystallization solvent should exhibit the following properties:

  • High solubility of this compound at elevated temperatures.

  • Low solubility at room temperature or below.

  • Differential solubility for impurities (i.e., impurities should remain in the mother liquor or be insoluble in the hot solvent).

  • Non-reactive with the product.

  • Easily removed from the purified crystals.

Based on the properties of benzoic acid derivatives, suitable solvent systems to investigate include:

  • Aqueous ethanol or methanol

  • Toluene

  • Acetic acid

  • Mixtures of the above

Detailed Recrystallization Protocol
  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective incorporation of the target molecule into the crystal lattice.

  • Crystallization: If crystallization does not initiate spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product.

  • Chilling: Once crystallization is well underway, cool the mixture in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.

Quality Control and Regulatory Considerations

For this compound intended for use in pharmaceutical manufacturing, a robust quality control strategy is essential. This includes setting specifications for the purity of the final product and for individual impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide a framework for this[13][14][15][16][17].

Key ICH Q3A(R2) Thresholds:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.

These thresholds are dependent on the maximum daily dose of the final drug product and are critical for ensuring the safety of the API.

Conclusion

Minimizing impurities in this compound is a multi-faceted challenge that requires a deep understanding of the synthetic process, a comprehensive analytical strategy, and effective purification techniques. By carefully controlling reaction conditions to favor the formation of the desired para-isomer, employing robust analytical methods to profile impurities accurately, and implementing optimized crystallization protocols, researchers and manufacturers can ensure a high-purity starting material. Adherence to regulatory guidelines on impurity control is paramount, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical products.

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  • Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acyl
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  • Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation? (2024, February 25). Quora. [Link]
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  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). (n.d.). RSC Publishing. [Link]
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Enhancing the Reaction Rate of 2-(4-Ethylbenzoyl)benzoic Acid Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-(4-ethylbenzoyl)benzoic acid, a key intermediate in the production of various fine chemicals and pharmaceuticals, is a process of significant industrial interest. The efficiency of its synthesis, primarily achieved through the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, is critically dependent on the reaction rate. This in-depth technical guide provides a comprehensive exploration of the factors influencing the reaction kinetics and offers evidence-based strategies for enhancing the rate of synthesis. We will delve into the reaction mechanism, the pivotal role of catalysts, the influence of solvent systems, and the optimization of key reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the efficiency and scalability of this compound production.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its molecular structure, featuring a benzoic acid moiety and a benzophenone core, allows for a variety of subsequent chemical transformations. A primary application of this compound is as a precursor in the synthesis of 2-ethylanthraquinone, which is instrumental in the industrial production of hydrogen peroxide. Given its importance, optimizing the synthesis of this compound is a key objective for improving the overall efficiency and cost-effectiveness of these downstream processes.

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[1][2] This classic electrophilic aromatic substitution reaction, while well-established, presents opportunities for significant rate enhancement through a systematic understanding and manipulation of the reaction conditions. This guide will provide a detailed examination of these optimization strategies.

The Reaction Mechanism: A Foundation for Rate Enhancement

A thorough understanding of the reaction mechanism is paramount to developing effective strategies for accelerating the synthesis of this compound. The reaction proceeds via a classical Friedel-Crafts acylation pathway.[3]

Generation of the Acylium Ion

The first and often rate-determining step is the formation of a highly electrophilic acylium ion. This is typically achieved by the reaction of phthalic anhydride with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[3] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, weakening the C-O bond and facilitating its cleavage to form the acylium ion.

G cluster_0 Step 1: Acylium Ion Formation Phthalic_Anhydride Phthalic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Phthalic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion

Caption: Formation of the acylium ion electrophile.

Electrophilic Aromatic Substitution

The generated acylium ion then acts as a potent electrophile, attacking the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the positions ortho or para to the ethyl group. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.[4] This step involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Catalyst Regeneration

Finally, a weak base, typically the AlCl₄⁻ species formed during the initial catalyst activation, abstracts a proton from the sigma complex. This restores the aromaticity of the ring, yielding the final product, this compound, complexed with the Lewis acid. The catalyst is then regenerated during the aqueous workup.

G cluster_1 Step 2 & 3: Substitution and Regeneration Ethylbenzene Ethylbenzene Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene->Sigma_Complex + Acylium Ion Acylium_Ion Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Electrophilic attack and product formation.

Optimizing Reaction Parameters for Enhanced Rate

Several key parameters can be manipulated to significantly increase the rate of the Friedel-Crafts acylation.

Catalyst Selection and Loading

The choice and concentration of the Lewis acid catalyst are arguably the most critical factors influencing the reaction rate.

  • Traditional Lewis Acids: Aluminum trichloride (AlCl₃) is the most widely used catalyst for this reaction due to its high activity and ready availability.[1][2] However, it suffers from several drawbacks, including its moisture sensitivity, the need for stoichiometric amounts due to complexation with the product, and the generation of corrosive HCl gas and significant aqueous waste during workup.[5][6] For many Friedel-Crafts acylations, at least one equivalent of the catalyst with respect to the acylating agent is necessary, and in some cases, a slight excess (e.g., 1.1 equivalents) can be beneficial.[7]

  • Alternative and "Greener" Catalysts: To overcome the limitations of AlCl₃, research has focused on developing more sustainable and reusable catalysts.

    • Zeolites: These microporous aluminosilicate minerals, particularly H-Beta zeolites, have shown promise as solid acid catalysts for Friedel-Crafts acylations.[8] Their advantages include ease of separation, reusability, and reduced environmental impact. The reaction rate over zeolites is highly dependent on the pore size, acidity, and the silica-to-alumina ratio.[8]

    • Metal Oxides: Heterogeneous catalysts, such as AlCl₃ impregnated on molybdenum oxide, have been shown to exhibit high catalytic activity under mild, solvent-free conditions.[9] Zinc oxide (ZnO) has also been reported as an effective and reusable catalyst for Friedel-Crafts acylations at room temperature.[10]

    • Metal Triflates: Lanthanide triflates, for example, are water-tolerant Lewis acids that can be used in catalytic amounts and are often recyclable.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

Catalyst TypeExampleAdvantagesDisadvantagesTypical Loading
Traditional Lewis Acid AlCl₃High activity, low costMoisture sensitive, stoichiometric amounts needed, corrosive byproducts, waste generation>1.0 equivalent
Zeolites H-Beta ZeoliteReusable, environmentally friendly, easy to separateLower activity than AlCl₃ for some substrates, potential for deactivationCatalytic
Metal Oxides AlCl₃/MoO₃, ZnOReusable, can be used in mild/solvent-free conditionsMay require specific preparation methodsCatalytic
Metal Triflates Sc(OTf)₃, Yb(OTf)₃Water tolerant, reusable, catalytic amountsHigher cost than traditional Lewis acidsCatalytic
Solvent System

The choice of solvent can have a profound impact on the reaction rate and, in some cases, the product distribution.

  • Nitroaromatics: Patents for the synthesis of this compound often specify the use of nitrobenzene or nitromethane as a solvent or co-solvent.[1][2] These polar solvents can increase the reaction rate by:

    • Solubilizing the Reactants and Intermediates: The acylium ion-Lewis acid complex is often poorly soluble in nonpolar solvents. Polar solvents can increase its concentration in the solution phase.

    • Stabilizing Charged Intermediates: The polar nature of nitroaromatics can stabilize the charged sigma complex, lowering the activation energy of the electrophilic attack.

  • Chlorinated Solvents: Dichloromethane and dichloroethane are also commonly used solvents for Friedel-Crafts acylations. They are relatively inert and good at dissolving the reactants and catalyst complexes.

  • Solvent-Free Conditions: The development of solid acid catalysts has opened up the possibility of running the reaction under solvent-free conditions, which is highly desirable from an environmental and economic perspective.[9][10]

Reaction Temperature

As with most chemical reactions, temperature plays a crucial role in the rate of Friedel-Crafts acylation.

  • General Trend: Increasing the reaction temperature generally leads to a higher reaction rate. However, excessive temperatures can lead to side reactions, such as dealkylation or isomerization of the ethylbenzene, and decomposition of the product.

  • Optimized Temperature Range: For the synthesis of this compound using AlCl₃, the reaction is often initiated at a low temperature (e.g., 10-15 °C) to control the initial exotherm, and then the temperature is raised to a moderate level (e.g., 25-30 °C) to drive the reaction to completion.[2] One patent describes heating the mixture to 60°C for about 30 minutes to complete the reaction.[11] The optimal temperature profile will depend on the specific catalyst and solvent system used.

Reactant Ratio

The molar ratio of the reactants can influence both the reaction rate and the yield.

  • Excess Ethylbenzene: In many Friedel-Crafts acylations, the aromatic substrate (ethylbenzene in this case) is used in excess. This serves two purposes:

    • Maximizing the Concentration of the Nucleophile: According to the law of mass action, a higher concentration of ethylbenzene will increase the frequency of collisions with the acylium ion, thereby increasing the reaction rate.

    • Acting as a Solvent: In some protocols, a large excess of ethylbenzene can also serve as the reaction solvent.

  • Stoichiometric Considerations: The ratio of phthalic anhydride to the Lewis acid catalyst is also a critical parameter, as discussed in the catalyst section.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound and related compounds.

Protocol 1: Traditional Synthesis using Aluminum Trichloride

This protocol is adapted from patent literature describing the synthesis of this compound.[1][2]

Materials:

  • Ethylbenzene

  • Phthalic anhydride

  • Aluminum trichloride (anhydrous)

  • Nitrobenzene (or nitromethane)

  • Dilute hydrochloric acid or sulfuric acid

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethylbenzene and nitrobenzene.

  • With stirring, add phthalic anhydride to the mixture.

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly add anhydrous aluminum trichloride in portions, ensuring the temperature does not exceed 20 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25-27 °C) and stir for an additional 2-3 hours.

  • Prepare a beaker with a mixture of crushed ice and dilute hydrochloric or sulfuric acid.

  • Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Remove the solvent and excess ethylbenzene by steam distillation or distillation under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

G Start Combine Ethylbenzene, Nitrobenzene, and Phthalic Anhydride Cool Cool to 10-15 °C Start->Cool Add_AlCl3 Slowly Add AlCl₃ (T < 20 °C) Cool->Add_AlCl3 React Stir at Room Temperature (2-3 h) Add_AlCl3->React Quench Pour into Ice/Acid Mixture React->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Water Separate->Wash Distill Remove Solvents Wash->Distill Purify Recrystallize Product Distill->Purify

Caption: Workflow for the traditional synthesis of this compound.

Protocol 2: Green Synthesis using a Solid Acid Catalyst (Conceptual)

This conceptual protocol is based on the use of zeolites or other solid acid catalysts for Friedel-Crafts acylation.

Materials:

  • Ethylbenzene

  • Phthalic anhydride

  • H-Beta zeolite (activated)

  • High-boiling point solvent (e.g., o-dichlorobenzene) or solvent-free

Procedure:

  • Activate the H-Beta zeolite by heating under vacuum to remove adsorbed water.

  • In a reaction vessel, combine ethylbenzene, phthalic anhydride, and the activated H-Beta zeolite.

  • If using a solvent, add it to the mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 130-160 °C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Isolate the product from the reaction mixture by distillation of the solvent and excess ethylbenzene, followed by recrystallization.

Analytical Methods for Reaction Monitoring and Product Characterization

To effectively optimize the reaction rate, it is essential to have reliable analytical methods to monitor the progress of the reaction and to characterize the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of reactants and the formation of the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be used to separate ethylbenzene, phthalic anhydride, and this compound.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture. The benzoic acid product may need to be derivatized (e.g., esterified) to improve its volatility for GC analysis. GC-MS is also useful for identifying any byproducts that may have formed.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.

Conclusion

Enhancing the reaction rate of this compound synthesis is a multifactorial challenge that requires a deep understanding of the underlying chemical principles. By systematically optimizing the choice of catalyst, solvent system, reaction temperature, and reactant ratios, significant improvements in reaction efficiency can be achieved. The transition from traditional, stoichiometric Lewis acid catalysts to reusable and environmentally benign solid acid catalysts represents a promising avenue for the future of this important industrial synthesis. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to develop more rapid, efficient, and sustainable processes for the production of this compound.

References

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  • Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed. [Link]
  • (PDF)
  • (PDF)
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  • Friedel–Crafts reaction - Wikipedia. [Link]
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An In-depth Technical Guide to Method Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Accelerating Regulatory Approval

Preamble: Beyond Box-Ticking – A Philosophy of Robust Analytical Science

In the landscape of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with data. The integrity of this data is not merely a regulatory hurdle; it is the bedrock upon which the safety and efficacy of a new medicine are built. This guide is architected for the discerning researcher, scientist, and drug development professional who understands that analytical method validation and comparative analysis are not rote exercises but a scientific discipline demanding rigor, foresight, and a deep understanding of the "why" behind every experimental choice. As a Senior Application Scientist, my objective is to move beyond the checklist mentality often associated with validation and instill a philosophy of creating self-validating analytical systems that are robust, reliable, and ready for regulatory scrutiny from the earliest stages of development. We will explore how a phase-appropriate approach, coupled with the principles of Quality by Design (QbD), can de-risk development programs and accelerate the path to market.[1][2][3][4]

Part 1: The Lifecycle of an Analytical Method – A Phase-Appropriate Approach

The validation of an analytical method is not a singular event but a continuous process that evolves with the drug development timeline.[3][4] A method appropriate for early-phase development, where the focus is on basic characterization and safety, will necessarily differ from the fully validated, robust method required for pivotal clinical trials and commercial release.[3][5]

Pre-Clinical and Phase I: Establishing Scientific Soundness

In the nascent stages of development, the primary goal is to establish a scientifically sound method that can accurately quantify the drug substance for toxicology studies and first-in-human trials.[3][6] While full validation according to ICH Q2(R2) is not yet required, the method must be well-documented and demonstrate suitability for its intended purpose.[5][7] Key considerations at this stage include:

  • Specificity/Selectivity: The ability to differentiate the analyte from other components in the matrix.

  • Accuracy and Precision (preliminary): An initial assessment to ensure the data is reliable for critical decisions.

  • Linearity and Range: Establishing the relationship between signal and concentration over a relevant range.

Adopting a "fit-for-purpose" approach conserves resources while ensuring the reliability of early-stage data.[8]

Phase II: Deepening Method Understanding and Qualification

As a drug candidate progresses to Phase II, the demands on the analytical method intensify. The focus shifts to a more thorough qualification of the method, with a greater emphasis on understanding its performance characteristics.[4] This includes:

  • Intermediate Precision: Assessing the method's reproducibility with different analysts and on different days.

  • Accuracy and Precision (more rigorous): A more comprehensive evaluation across the analytical range.

  • Robustness (initial assessment): Deliberately varying method parameters to identify potential sources of variability.

Phase III and Commercialization: Full Validation and Continuous Verification

For pivotal Phase III trials and subsequent commercial manufacturing, the analytical method must be fully validated in accordance with regulatory guidelines such as ICH Q2(R2).[7] This is the point at which the method is "locked down," and any subsequent changes will require re-validation. The principles of Quality by Design (QbD) are invaluable here, as they encourage the development of a robust method with a well-understood "method operable design region" (MODR).[2][9][10][11] The complete set of validation parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, must be thoroughly evaluated and documented.[12][13]

Below is a DOT script for a Graphviz diagram illustrating the phase-appropriate lifecycle of analytical method validation.

G Phase-Appropriate Analytical Method Validation Lifecycle cluster_0 Pre-Clinical / Phase I cluster_1 Phase II cluster_2 Phase III / Commercial Preclinical Scientific Soundness - Specificity - Preliminary Accuracy & Precision - Linearity & Range PhaseII Method Qualification - Intermediate Precision - Rigorous Accuracy & Precision - Initial Robustness Preclinical->PhaseII Increased Scrutiny PhaseIII Full Validation (ICH Q2) - All Parameters - Method Operable Design Region (MODR) - Continuous Verification PhaseII->PhaseIII Regulatory Submission

Caption: A diagram illustrating the escalating requirements for analytical method validation across the different phases of drug development.

Part 2: The Pillars of Validation – A Self-Validating System

A truly robust analytical method is a self-validating system. Each validation parameter is not an isolated test but part of an interconnected framework that, when properly executed, provides unassailable confidence in the generated data.

Core Validation Parameters and Their Interdependencies

The following table summarizes the key validation parameters as defined by the International Council for Harmonisation (ICH) and their typical acceptance criteria.[12][13][14]

Validation Parameter Purpose Typical Acceptance Criteria (for a quantitative impurity assay)
Specificity To ensure the signal is unequivocally from the analyte of interest.No interference from blank, placebo, and known impurities at the analyte's retention time. Peak purity should be demonstrated.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% of the known amount spiked into the matrix.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 15%. Intermediate Precision (inter-assay precision): RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; accuracy and precision should meet predefined criteria at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, temperature, and flow rate are slightly varied.

The relationship between these parameters is crucial. For instance, a method cannot be considered accurate if it is not also precise and specific. The diagram below illustrates these interdependencies.

G Interdependencies of Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy LOQ LOQ/LOD Specificity->LOQ Range Range Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Range Linearity->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the foundational relationships between key analytical method validation parameters.

Step-by-Step Protocol: Validating a Reversed-Phase HPLC Method for a Small Molecule Drug

This protocol outlines the validation of a hypothetical HPLC method for quantifying a new chemical entity (NCE) and its related impurities in a drug substance.

1. System Suitability:

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a system suitability solution containing the NCE and a known impurity.

    • Inject the solution five or six times.

    • Calculate the resolution between the NCE and the impurity, the tailing factor for the NCE peak, and the relative standard deviation (RSD) of the peak areas.

  • Acceptance Criteria: Resolution > 2.0, Tailing Factor ≤ 2.0, RSD of peak areas ≤ 2.0%.[14]

2. Specificity (Forced Degradation Study):

  • Rationale: To demonstrate that the method is stability-indicating by showing that it can separate the NCE from its potential degradation products.

  • Procedure:

    • Subject the NCE to stress conditions (e.g., acid, base, oxidation, heat, light).

    • Analyze the stressed samples alongside an unstressed control.

    • Use a photodiode array (PDA) detector to assess peak purity of the NCE in the stressed samples.

  • Acceptance Criteria: The method should resolve all degradation products from the NCE. The NCE peak should be spectrally pure.

3. Linearity and Range:

  • Rationale: To establish the concentration range over which the method is accurate and precise.

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected range (e.g., from the LOQ to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Rationale: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Spike a placebo matrix with the NCE at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[15]

5. Precision:

  • Rationale: To assess the method's repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for repeatability and intermediate precision.[13][14]

6. Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration that can be reliably quantified.

  • Procedure:

    • Estimate the LOQ based on the signal-to-noise ratio (typically 10:1).

    • Prepare samples at this concentration and demonstrate that the accuracy and precision meet the acceptance criteria.

  • Acceptance Criteria: Accuracy and precision at the LOQ should be within acceptable limits (e.g., recovery of 70-130% and RSD ≤ 10%).

7. Robustness:

  • Rationale: To evaluate the method's resilience to small, deliberate changes in its parameters.

  • Procedure:

    • Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

    • Analyze samples under these varied conditions and assess the impact on the results.

  • Acceptance Criteria: The system suitability criteria should still be met, and the results should not be significantly affected by these variations.[16]

Part 3: Comparative Analysis – Choosing the Right Tool for the Job

In drug development, it is often necessary to compare different analytical methods. This could be due to method transfer between laboratories, the introduction of a new, more efficient technology, or the need to demonstrate equivalence between a generic and a branded drug.[17]

Case Study: HPLC-UV vs. UPLC-MS/MS for Bioanalytical Quantification

A common scenario involves deciding between a widely available technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive and selective method like Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) for quantifying a drug in plasma samples.

Objective: To select the most appropriate method for a Phase II clinical trial where low concentrations of the drug are anticipated.

Method Comparison:

Parameter HPLC-UV Method UPLC-MS/MS Method Rationale for Choice
Principle Separation by chromatography, detection by UV absorbance.Separation by high-pressure chromatography, detection by mass-to-charge ratio.UPLC-MS/MS is inherently more selective due to the use of precursor and product ion transitions.
Linearity (r²) > 0.999> 0.99Both methods demonstrate excellent linearity.
LOQ 5 ng/mL0.1 ng/mLThe UPLC-MS/MS method is 50 times more sensitive, making it suitable for low-dose studies.[18]
Matrix Effect Minimal, as sample cleanup is extensive.Potential for ion suppression or enhancement, requires careful optimization and use of a stable isotope-labeled internal standard.[19][20]While more complex to develop, the use of an internal standard in the MS method corrects for matrix effects.
Analysis Time 15 minutes per sample3 minutes per sampleUPLC offers significantly higher throughput, which is advantageous for large clinical trials.
Robustness HighModerate; sensitive to changes in mobile phase composition and MS source conditions.The HPLC-UV method is generally more robust and easier to transfer between labs.
Inter-Laboratory Comparison (Method Transfer)

When a validated method is transferred to a new laboratory, a comparative study is essential to ensure that the receiving lab can achieve comparable results.[5] This typically involves:

  • A detailed method transfer protocol: This document outlines the scope, procedures, and acceptance criteria for the transfer.

  • Analysis of the same samples: Both the transferring and receiving labs analyze a set of identical, well-characterized samples.

  • Statistical comparison of results: The results are statistically compared to assess for any systematic bias between the laboratories. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances.[21][22]

Below is a DOT script for a Graphviz diagram outlining the workflow for an inter-laboratory method comparison.

G Inter-Laboratory Method Comparison Workflow Start Start: Method Transfer Required Protocol Develop Method Transfer Protocol - Define Scope - Set Acceptance Criteria Start->Protocol SamplePrep Prepare & Distribute Identical Samples Protocol->SamplePrep Analysis Both Labs Analyze Samples SamplePrep->Analysis DataComp Statistical Comparison of Results - t-test (means) - F-test (variances) Analysis->DataComp Decision Results Comparable? DataComp->Decision Success Method Transfer Successful Decision->Success Yes Failure Investigate Discrepancies - Re-train analysts - Check instruments Decision->Failure No Failure->Analysis Re-analyze

Caption: A workflow diagram for conducting a comparative study during an inter-laboratory method transfer.

Part 4: Navigating the Frontier – Validation for Biologics and Advanced Therapies

The principles of validation and comparative analysis also apply to large molecules, such as monoclonal antibodies, and advanced therapies like cell and gene therapies. However, the inherent complexity and heterogeneity of these products introduce unique challenges.[7][23][24]

Key Considerations for Biologics
  • Potency Assays: Unlike small molecules, the critical quality attribute for biologics is often their biological activity. Potency is typically measured using cell-based assays, which have higher intrinsic variability than chromatographic methods.[23] Validation of these assays requires careful attention to cell line stability, reagent consistency, and statistical analysis of dose-response curves.

  • Purity and Impurity Profiling: Biologics have a complex profile of product-related variants (e.g., aggregates, fragments, charge variants) and process-related impurities (e.g., host cell proteins). A combination of orthogonal analytical techniques is required to adequately characterize the product.[23][25][26]

  • Reference Standards: Well-characterized reference standards are crucial for the lifecycle of a biologic. Due to the complexity of these molecules, establishing a reference standard is a significant undertaking.

Challenges in Cell and Gene Therapy

The validation of analytical methods for cell and gene therapies is an evolving field.[5][24] Key challenges include:

  • Limited Sample Material: Autologous therapies, in particular, are often limited to a single batch per patient, making extensive validation studies difficult.[7]

  • Complex Matrices: The cellular matrix is complex and can interfere with analytical measurements.

  • Lack of Standardized Methods: Many of the analytical methods used for these therapies are novel and lack the established history of methods for small molecules and traditional biologics.

A risk-based, phase-appropriate approach is therefore essential for the validation of methods for these groundbreaking therapies.[5]

Conclusion: A Commitment to Quality

This guide has sought to provide a comprehensive and in-depth perspective on the validation and comparative analysis of analytical methods in drug development. By embracing a philosophy of scientific rigor, phase-appropriateness, and continuous learning, we can build a foundation of data integrity that not only satisfies regulatory expectations but also ensures the safety and efficacy of the medicines we deliver to patients. The principles and protocols outlined herein are not merely a set of instructions but a framework for critical thinking and scientific excellence. As technology and therapeutic modalities continue to evolve, so too must our approach to analytical science, always with an unwavering commitment to quality.

References

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Contract Pharma. [Link]
  • Borman, P., et al. (n.d.). Quality by Design for Analytical Methods: Implications for Method Validation and Transfer. Pharmaceutical Technology. [Link]
  • Common Problems in Analytical Method Validation. (2024, May 16). Pharma Specialists. [Link]
  • Exploring the Evolution of Analytical Method Validation: Current Perspectives. (n.d.).
  • How to Choose the Right Analytical Methods for Biologics. (2022, November 10). Alira Health. [Link]
  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2). BioPhorum. [Link]
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  • Analytical Method Validation Challenges for Advanced Therapies. (2023, October 20).
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  • Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. (2025, September 10). LinkedIn. [Link]
  • Recommendations for Method Development and Validation of qPCR and dPCR Assays in Support of Cell and Gene Therapy Drug Development. (n.d.). BioAgilytix. [Link]
  • A Roadmap of Drug Development and Analytical Method Progression. (n.d.). Biologics Consulting. [Link]
  • The Role of Quality by Design (QbD) in the Development and Validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Methods. (2025, January 9). International Journal of Pharmaceutical Sciences. [Link]
  • Cell Therapy Manufacturing: Testing, Validation & Regul
  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021, December 22). European Pharmaceutical Review. [Link]
  • Quality By Design: Approach to Analytical Method Validation. (n.d.).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
  • From Laboratory to Market: Advanced Analytical Approaches in Biopharma. (2024, October 1). Technology Networks. [Link]
  • Applying QbD Principles to Analytical Development. (n.d.). Pharmaceutical Integrity. [Link]
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
  • Statistical Analysis of Correlated Results in Interlaboratory Comparisons. (n.d.). Centro Nacional de Metrología. [Link]
  • Analytical approaches in biopharmaceutical production. (2024, October 8). 24/7 BIOPHARMA. [Link]
  • Analytical Skills Are Needed in Biologics Testing. (2022, February 2). Pharmaceutical Technology. [Link]
  • Analytical Methods for Biologics. (n.d.). Contentstack. [Link]
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. [Link]
  • A Case Study of Developing Analytical Methods. (n.d.).
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]
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  • Case Studies on Analytical Techniques: Unlocking Insights and Advancements. (n.d.). LinkedIn. [Link]
  • HPLC Method Development & Valid
  • Guidelines for analytical method validation: How to avoid irreproducible results and retractions. (2017, March 15). Editage Insights. [Link]
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  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC - NIH. [Link]
  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.).
  • Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. (n.d.).
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  • GMPs for Method Validation in Early Development: An Industry Perspective (Part II). (n.d.). Pharmaceutical Outsourcing. [Link]
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A Comparative Technical Analysis of Catalysts for the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Process Chemists

Introduction: The Significance of 2-(4-Ethylbenzoyl)benzoic Acid

This compound (EBA) is a pivotal chemical intermediate, most notably in the industrial production of 2-ethylanthraquinone. 2-Ethylanthraquinone itself is a critical component in the Riedl-Pfleiderer process for the large-scale manufacture of hydrogen peroxide. The purity of EBA, particularly its chlorine content, is of utmost importance as it directly impacts the efficiency and safety of the subsequent catalytic processes. The synthesis of EBA is primarily achieved through the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride. The choice of catalyst for this electrophilic aromatic substitution is a critical determinant of the process's efficiency, cost-effectiveness, and environmental footprint. This guide provides a detailed comparative analysis of the primary catalytic systems employed for this synthesis, offering insights into their mechanisms, operational parameters, and relative advantages and disadvantages to inform catalyst selection and process optimization.

The Core Reaction: Friedel-Crafts Acylation

The fundamental transformation is the electrophilic aromatic substitution reaction between ethylbenzene and phthalic anhydride. The ethyl group on the benzene ring is an ortho-, para- director. Due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para position, yielding the desired this compound isomer.

General Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

The key to this reaction is the activation of phthalic anhydride by a catalyst to generate a potent electrophile, an acylium ion or a polarized complex, that can overcome the aromaticity of the ethylbenzene ring. The nature of this activation and the overall catalytic cycle is highly dependent on the chosen catalyst.

Catalyst Systems: A Comparative Overview

The selection of a catalyst is a trade-off between reactivity, selectivity, cost, safety, and environmental impact. Three major classes of catalysts have been extensively investigated for this transformation: traditional Lewis acids, solid acid catalysts (zeolites), and ionic liquids.

Catalyst ClassPrimary Example(s)Key AdvantagesKey Disadvantages
Traditional Lewis Acids Aluminum Trichloride (AlCl₃)High reactivity, high yield, well-established processStoichiometric quantities required, corrosive, generates large volumes of acidic waste, difficult to handle
Solid Acids (Zeolites) H-Beta (Hβ)Reusable, non-corrosive, environmentally benign, shape selectivity can improve product purityMay require higher temperatures, potential for deactivation, diffusion limitations for bulky molecules
Ionic Liquids Chloroaluminate ILsHigh catalytic activity, can act as both catalyst and solvent, potential for recyclabilityOften moisture-sensitive, product separation can be challenging, higher initial cost

I. The Benchmark: Aluminum Trichloride (AlCl₃)

For decades, anhydrous aluminum trichloride has been the industrial workhorse for Friedel-Crafts acylations due to its high activity and efficacy.

Mechanism of Action

The catalytic cycle begins with the coordination of the Lewis acid, AlCl₃, to a carbonyl oxygen of phthalic anhydride. This polarization is followed by the opening of the anhydride ring to form an acylium ion complex. This complex is the active electrophile that attacks the electron-rich ethylbenzene ring. The resulting ketone product, being a Lewis base, complexes with AlCl₃, necessitating the use of more than stoichiometric amounts of the catalyst. The reaction is quenched with water or dilute acid to hydrolyze the complex and liberate the final product.[1][2]

G cluster_0 Catalyst Activation & Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Liberation Phthalic_Anhydride Phthalic Anhydride Activated_Complex Activated Complex (Acylium Ion Precursor) Phthalic_Anhydride->Activated_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex σ-Complex (Arenium Ion) Activated_Complex->Sigma_Complex + Ethylbenzene Ethylbenzene Ethylbenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O (Hydrolysis) G cluster_0 Reactant Diffusion & Activation cluster_1 Surface Reaction cluster_2 Product Desorption & Catalyst Regeneration Reactants Ethylbenzene + Phthalic Anhydride Zeolite_Pore Zeolite Pore (Hβ Acid Site) Reactants->Zeolite_Pore Activated_PA Activated Phthalic Anhydride on Acid Site Zeolite_Pore->Activated_PA Surface_Reaction Acylation within Pore Activated_PA->Surface_Reaction + Ethylbenzene Product_in_Pore Product Adsorbed in Pore Surface_Reaction->Product_in_Pore Final_Product This compound Product_in_Pore->Final_Product Desorption Regenerated_Zeolite Regenerated Hβ Acid Site Product_in_Pore->Regenerated_Zeolite

Caption: Generalized workflow for zeolite-catalyzed acylation.

Performance and Key Considerations

Recent studies have demonstrated the feasibility of using modified H-Beta zeolites for the synthesis of 2-ethylanthraquinone in a one-pot reaction from ethylbenzene and phthalic anhydride. [3]This implies that the zeolite effectively catalyzes the initial acylation to form EBA.

  • Catalyst Modification: Scandium-modified H-Beta (Sc-modified Hβ) has been shown to enhance catalytic activity by creating new strong Lewis acid sites. [3]* Reaction Conditions: Zeolite-catalyzed acylations often require higher temperatures (150-250°C) compared to the AlCl₃ process.

  • Reusability: A major advantage is the ability to recover the catalyst by simple filtration and regenerate it for subsequent runs, significantly reducing waste. [3]* Challenges: Catalyst deactivation due to coke formation or pore blockage by bulky products can be an issue. The diffusion of reactants and products in and out of the zeolite pores can also be a rate-limiting step.

Experimental Protocol (Conceptual for One-Pot Synthesis)

Based on literature for the one-pot synthesis of 2-ethylanthraquinone. [3]

  • Catalyst Activation: The Sc-modified Hβ catalyst is activated by calcination.

  • Reaction Setup: In a high-pressure reactor, charge ethylbenzene, phthalic anhydride, and the activated catalyst.

  • Reaction: The reactor is sealed, pressurized (if necessary), and heated to the target reaction temperature (e.g., 180-220°C) with stirring for several hours. The reaction proceeds through the formation of EBA, which is then dehydrated in situ to 2-ethylanthraquinone.

  • Catalyst Recovery: After cooling, the solid catalyst is recovered by filtration.

  • Product Isolation: The product is isolated from the reaction mixture through crystallization or other purification techniques.

III. The Modern Alternative: Ionic Liquids

Ionic liquids (ILs), particularly chloroaluminate-based ILs, have been explored as dual catalyst-solvent systems for Friedel-Crafts acylation.

Mechanism of Action

Chloroaluminate ionic liquids, such as those derived from 1-alkyl-3-methylimidazolium chloride and aluminum trichloride, contain anionic species like AlCl₄⁻ and Al₂Cl₇⁻. The Al₂Cl₇⁻ anion is a potent Lewis acid that can effectively activate the phthalic anhydride in a manner analogous to AlCl₃, leading to the formation of the acylium ion electrophile. The entire reaction occurs within the ionic liquid medium.

Performance and Key Features

A patent for the synthesis of the closely related 2-(4'-pentylbenzoyl)benzoic acid using a chloro-1-methyl-3-butylimidazole-aluminum trichloride ionic liquid reported yields of up to 98%. [4]

  • High Activity: These ILs exhibit high catalytic activity, often at moderate temperatures (e.g., 40-60°C). [4]* Reduced Catalyst Loading: While still based on aluminum chloride, the catalytic species is part of the liquid medium, and the overall system can be more efficient than the heterogeneous addition of solid AlCl₃.

  • Recyclability: In principle, the product can be extracted from the ionic liquid, allowing the IL to be reused. However, complete separation can be a challenge.

  • Moisture Sensitivity: A significant drawback is the extreme sensitivity of chloroaluminate ILs to water, which hydrolyzes the active species. This requires strictly anhydrous conditions.

Experimental Protocol (Based on Analogue Synthesis)

Adapted from the synthesis of 2-(4'-pentylbenzoyl)benzoic acid. [4]

  • Catalyst Preparation/Charging: The chloroaluminate ionic liquid is prepared or charged into a reactor under an inert, dry atmosphere.

  • Reactant Addition: Phthalic anhydride and ethylbenzene are added to the ionic liquid.

  • Reaction: The mixture is heated to 40-60°C and stirred for 6-8 hours.

  • Product Precipitation: After the reaction is complete, the mixture is cooled, and water is carefully added. The product, being insoluble in the aqueous/ionic liquid mixture, precipitates out as a solid.

  • Isolation: The solid product is isolated by filtration, washed with water, and dried.

Conclusion and Future Outlook

The synthesis of this compound stands at a crossroads of traditional efficiency and modern sustainability. While aluminum trichloride remains a highly effective and well-understood catalyst, its environmental and handling drawbacks are significant drivers for change.

Zeolite catalysts , particularly modified H-Beta, represent a highly promising green alternative. Their reusability and non-corrosive nature align with the principles of sustainable chemistry. However, challenges related to higher reaction temperatures and potential deactivation need to be addressed for widespread industrial adoption. Further research into enhancing the activity and stability of these solid acid catalysts is crucial.

Ionic liquids offer a third way, combining high reactivity at moderate temperatures with the potential for catalyst recycling. The primary hurdles for this technology are the stringent need for anhydrous conditions and the development of efficient product separation techniques to make the recycling process economically viable.

For researchers and drug development professionals, the choice of catalyst will depend on the scale of the synthesis, the importance of "green" metrics, and the available equipment. For large-scale industrial production, the transition from AlCl₃ to a robust, recyclable solid acid catalyst like a modified H-Beta zeolite appears to be the most promising long-term strategy for a more sustainable and cost-effective process.

References

  • Nie, G., & Liu, S. (2022). One-pot synthesis of 2-ethylanthraquinone from phthalic anhydride and ethylbenzene over a Sc-modified Hβ catalyst. RSC Advances, 12(34), 22156-22163.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
  • WEIFANG MENJIE CHEM. (2020). Synthesis method of 2-(4'-ethylbenzoyl) benzoic acid. CN111747839A. Google Patents.
  • Patsnap Eureka. (n.d.). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid.
  • RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations.
  • Unknown Inventor. (n.d.). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid. CN102020619A. Google Patents.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • Sathee Jee. (n.d.). Friedel Crafts Reaction.
  • Guo, H., et al. (2017). Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration. RSC Advances, 7(84), 53575-53584.

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Purity Analysis of 2-(4-Ethylbenzoyl)benzoic Acid: A Comparative Technical Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance. This in-depth technical guide provides a comprehensive comparison of two powerful, yet fundamentally different, analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of 2-(4-Ethylbenzoyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and the strategic selection of the most appropriate analytical approach. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for robust purity assessment.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the pharmaceutical landscape, the purity of a drug substance is not merely a quality metric; it is a critical determinant of its safety and therapeutic efficacy.[1][2][3] Impurities, which can originate from starting materials, by-products, or degradation, may possess undesirable pharmacological or toxicological properties.[4][5] Regulatory bodies, therefore, mandate rigorous control and characterization of impurities.[3] The selection of an appropriate analytical methodology for purity determination is a decision of paramount importance. This guide focuses on this compound, a key chemical intermediate, to illustrate the principles and practicalities of two orthogonal and widely employed analytical techniques: HPLC and qNMR.[6][7] Relying on a single analytical method can sometimes be insufficient; orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[6]

The Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC16H14O3[8][9]
Molecular Weight254.28 g/mol [8][9]
Melting Point122 °C[8]
LogP~3.3[9][10]
Key Structural FeaturesAromatic carboxylic acid, ketone[8][10]

The presence of a carboxylic acid and aromatic rings suggests that this compound will be amenable to reversed-phase HPLC with UV detection. Its non-volatile nature and the presence of unique protons make it a suitable candidate for ¹H-NMR analysis.

Purity by Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity in separating components of a mixture.[11][12][13] For purity determination, it excels at detecting and quantifying structurally related impurities.

The Causality of HPLC Method Development

The goal is to develop a method that can separate the main component from potential impurities, including isomers and degradation products. Given the analyte's aromatic and acidic nature, a reversed-phase HPLC method is the logical starting point.[14][15]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust initial choice due to its versatility in retaining non-polar to moderately polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is often necessary to elute both polar and non-polar impurities within a reasonable timeframe. A typical starting gradient could be 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of 254 nm is a common choice for aromatic compounds. A DAD allows for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[7]

  • Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[7] For greater accuracy, especially when the response factors of impurities are unknown, a reference standard of known purity should be used for calibration.

Workflow for HPLC Method Validation

Method validation is a mandatory step to ensure the reliability of the analytical data, as outlined in the ICH Q2(R1) guidelines.[16][17][18][19]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters (ICH Q2(R1)) cluster_2 Outcome Develop Develop HPLC Method Specificity Specificity (Peak Purity) Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Flow rate, Temp, pH) LOQ->Robustness Validated Validated Purity Method Robustness->Validated

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Purity by Quantification: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[20][21][22] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[25]

The Logic of the qNMR Experiment

The principle of qNMR relies on comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.[24]

Experimental Protocol: ¹H-qNMR Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Selection of Internal Standard (IS): The IS must:

    • Be of high, certified purity.

    • Be stable and non-reactive with the analyte or solvent.

    • Have at least one signal that is well-resolved from analyte and impurity signals.

    • Be accurately weighable.

    • Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard (to achieve a near 1:1 molar ratio with the analyte) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the analyte and the IS.[23][25]

  • Data Acquisition:

    • Pulse Sequence: A standard 1D proton pulse sequence is typically used.

    • Relaxation Delay (d1): This is a critical parameter. A long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) is essential to ensure complete relaxation and accurate integration.

    • Number of Scans: Sufficient scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[6]

    • Spectral Width: Must encompass all signals of interest.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the selected, well-resolved peaks for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[25]

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" to the internal standard.

Workflow for qNMR Purity Analysis

The qNMR experiment follows a meticulous workflow to ensure metrological traceability and accuracy.[21]

qNMR_Workflow cluster_0 Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation Select_IS Select & Characterize Internal Standard Weigh Accurately Weigh Analyte & Standard Select_IS->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Optimize Optimize Parameters (d1, scans) Dissolve->Optimize Acquire Acquire Spectrum Optimize->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Resonances Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific requirements of the analysis. Both are powerful techniques, but they offer different strengths.[26]

FeatureHPLC-UVqNMR
Principle Physical separation based on partitioningSpectroscopic quantification based on nuclear properties
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities with different response factors.Requires a certified internal standard, but not of the analyte itself.[23][24]
Selectivity Excellent for separating isomers and closely related compounds.Excellent for distinguishing between different molecular structures. May have issues with overlapping signals.
Quantification Relative (Area %), unless calibrated with standards.Absolute and direct quantification.[24]
Sensitivity Generally higher (ppm levels for impurities).Lower (typically requires mg of sample).
Throughput Can be automated for high-throughput analysis.Slower due to longer acquisition times for quantification.
Sample Consumption Consumes sample (destructive).Non-destructive; sample can be recovered.[24][27]
Information Provided Retention time and UV spectrum.Detailed structural information and quantification.
Major Strengths Superior for detecting trace impurities."Purity by subtraction" - quantifies the main component, with impurities representing the difference from 100%.
Regulatory Standing Universally accepted for purity and impurity testing.[28]Increasingly recognized as a primary method for reference standard characterization and purity assessment.[29]
Decision-Making Framework

The selection of a technique is often guided by the stage of drug development and the analytical question being asked.

Caption: Decision framework for selecting an analytical technique.

Conclusion and Recommendations

Both HPLC and qNMR are indispensable tools for the purity analysis of this compound. They are not mutually exclusive but rather complementary, providing an orthogonal approach for a comprehensive purity assessment.[6][7]

  • For routine quality control and the detection of trace impurities , a validated HPLC-UV method is the industry standard. Its high sensitivity and resolving power are unmatched for identifying and quantifying low-level contaminants.

  • For the absolute purity determination of a reference standard or a new batch of material , qNMR is the superior choice. Its ability to provide direct, absolute quantification without needing an analyte-specific reference standard makes it a powerful primary method.[30]

Ultimately, a dual-methodology approach, leveraging the strengths of both techniques, provides the highest level of confidence in the purity of this compound. This ensures the integrity of the material, supports regulatory submissions, and upholds the highest standards of scientific rigor in pharmaceutical development.

References

  • A Guide to Quantit
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • qNMR: A powerful tool for purity determin
  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. Semantic Scholar. [Link]
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The Biological Activity of 2-(4-Ethylbenzoyl)benzoic Acid and Its Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The 2-benzoylbenzoic acid framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] These molecules, characterized by a benzoic acid moiety linked to a benzoyl group, have been extensively studied for their therapeutic potential. Among this class, 2-(4-Ethylbenzoyl)benzoic acid is a key intermediate in industrial organic synthesis, notably in the production of 2-ethylanthraquinone.[3][4] However, its potential as a bioactive agent, particularly when compared to its structural analogs, remains an area ripe for exploration.

This technical guide provides a comprehensive comparative analysis of the biological activities of this compound and its analogs. We will delve into their anti-inflammatory and anticancer properties, grounding the discussion in established mechanisms of action and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable experimental protocols to guide future research in this promising chemical space.

The 2-Benzoylbenzoic Acid Scaffold: Synthesis and Key Analogs

The core structure of this compound consists of a benzoic acid ring acylated at the 2-position by a 4-ethylbenzoyl group.[5][6] The synthetic route to this and related compounds is most commonly achieved via a Friedel-Crafts acylation reaction, where phthalic anhydride acylates an appropriately substituted benzene ring (such as ethylbenzene) in the presence of a Lewis acid catalyst like aluminum trichloride.[3][4][7][8]

The versatility of this scaffold lies in the ease with which substituents can be modified on both aromatic rings. By altering the substituent at the 4-position of the benzoyl ring, a library of analogs can be generated, each with potentially unique electronic, steric, and lipophilic properties that can profoundly influence biological activity.

Table 1: Structures of this compound and Representative Analogs

Compound NameR Group (at 4-position)Chemical Structure
This compound-CH₂CH₃

2-(4-Methoxybenzoyl)benzoic acid-OCH₃

2-(4-Chlorobenzoyl)benzoic acid-Cl

2-(4-(Dimethylamino)benzoyl)benzoic acid-N(CH₃)₂

2-Benzoylbenzoic acid (Parent)-H

Comparative Biological Profile: Anti-inflammatory and Anticancer Activities

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Many benzoic acid derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][9][10][11] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10][12] While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[10] Consequently, selective inhibition of COX-2 over COX-1 is a major goal in drug development to create effective anti-inflammatory agents with fewer gastrointestinal side effects.[10]

The nature of the substituent at the 4-position of the benzoyl ring plays a critical role in determining both the potency and selectivity of COX inhibition. The ethyl group in this compound, being lipophilic and electron-donating, is expected to influence how the molecule fits into the active site of the COX enzymes. Comparative screening against analogs with electron-withdrawing groups (e.g., -Cl) or strong electron-donating groups (e.g., -OCH₃) is crucial to elucidate these SAR trends.

COX2_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activate Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA catalyzed by PLA2 PGs Prostaglandins (PGE2) AA->PGs catalyzed by COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediate Compound This compound & Analogs Compound->COX2 inhibit

Caption: Simplified COX-2 signaling pathway in inflammation.

Anticancer Activity: Cytotoxicity and Mechanistic Insights

Beyond inflammation, benzoic acid derivatives have demonstrated significant potential as anticancer agents.[2][13][14] Their mechanisms of action can be varied, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cell signaling pathways, such as the Akt/NF-κB/p53 cascade that governs cell survival and proliferation.[15]

The initial step in evaluating anticancer potential involves screening for cytotoxicity against a panel of human cancer cell lines.[16][17][18] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. Comparing the IC₅₀ values of this compound with its analogs across different cancer cell lines (e.g., breast cancer line MCF-7, colon cancer line HCT-116) can reveal valuable SAR insights and identify candidates for further mechanistic studies.[14][19]

Anticancer_Workflow start Start: Compound Library cell_culture Seed Cancer Cell Lines (e.g., MCF-7, HCT-116) in 96-well plates start->cell_culture treatment Treat cells with serial dilutions of compounds cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay (or similar viability assay) incubation->mtt_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout analysis Calculate % Viability & Determine IC50 values readout->analysis end Identify Lead Compounds analysis->end

Caption: General workflow for screening compounds for anticancer activity.

Synthesizing the Structure-Activity Relationship (SAR)

The comparative analysis of biological data allows for the deduction of a structure-activity relationship (SAR), which is fundamental to rational drug design.[20][21] For the 2-benzoylbenzoic acid scaffold, key modifications influence activity:

  • Substituents on the Benzoyl Ring: The electronic nature, size, and lipophilicity of the group at the 4-position are critical.

    • Electron-donating groups (e.g., -CH₂CH₃, -OCH₃) may enhance binding to certain hydrophobic pockets within enzyme active sites.[22]

    • Electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the acidity of the carboxylic acid and introduce different intermolecular interactions, such as halogen bonding.[22]

  • The Carboxylic Acid Group: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor to interact with amino acid residues in the target protein's active site.[22] Esterification or amidation of this group typically leads to a loss of activity, confirming its importance as a pharmacophore.

SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) Hotspots R_group R-Group at 4-Position • Modulates potency & selectivity • Influences lipophilicity • Electronic effects (donating/withdrawing) COOH_group Carboxylic Acid • Essential for activity • Key H-bonding interactions • Anchors molecule in active site Backbone Keto-Bridge & Aromatic Rings • Provides rigid scaffold • π-π stacking interactions base

Caption: SAR hotspots on the 2-benzoylbenzoic acid scaffold.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These methods are based on established standards in the field.

Protocol 1: General Synthesis of 2-(4-Substituted-benzoyl)benzoic Acids

This protocol is adapted from established Friedel-Crafts acylation procedures.[3][4]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted benzene (e.g., ethylbenzene) (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).[3]

  • Addition of Reactants: Add phthalic anhydride (1.0 equivalent) to the solution and stir until dissolved. Cool the mixture to 10-15°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum trichloride (AlCl₃) (2.0-2.2 equivalents) portion-wise over 1.5-2 hours, ensuring the internal temperature does not exceed 30°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes.

  • Purification: If a precipitate forms, collect it by vacuum filtration. If the product is in the organic layer, separate the layers and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX activity assay kits.[12]

  • Reagent Preparation: Prepare Assay Buffer, COX Probe, and Cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414). Prepare a stock solution of the test compounds (e.g., this compound) in DMSO.

  • Plate Setup: In an opaque 96-well plate, add wells for background control (buffer only), positive control (enzyme without inhibitor), and test compounds at various concentrations.

  • Inhibitor Incubation: Add the test compounds or vehicle control (DMSO) to the appropriate wells containing either purified COX-1 or COX-2 enzyme in Assay Buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing Arachidonic Acid (substrate) and the COX Probe.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature, taking readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing cell viability.[1][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value.[1]

Conclusion and Future Directions

The 2-benzoylbenzoic acid scaffold, exemplified by this compound, presents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined the key biological activities associated with this class of compounds, with a focus on their potential as anti-inflammatory and anticancer agents. The provided structure-activity relationship framework and detailed experimental protocols offer a clear roadmap for researchers to systematically evaluate analogs and optimize their biological profiles.

Future work should focus on synthesizing a broader library of analogs to further refine the SAR, particularly exploring substitutions on the benzoic acid ring itself. Promising compounds identified through the in vitro screens detailed herein should be advanced to more complex biological evaluations, including mechanism of action studies to identify specific molecular targets and in vivo studies in relevant animal models to assess efficacy and safety. This systematic approach will be critical in unlocking the full therapeutic potential of the this compound chemical series.

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A Spectroscopic Guide to the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: From Precursors to Product

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth spectroscopic analysis of the Friedel-Crafts acylation reaction to synthesize 2-(4-Ethylbenzoyl)benzoic acid from its precursors, phthalic anhydride and ethylbenzene. Tailored for researchers and professionals in drug development and organic synthesis, this document elucidates the core principles and practical applications of key spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis—for reaction monitoring and structural verification. By detailing causality-driven experimental protocols and presenting comparative data analyses, this guide serves as a comprehensive resource for validating chemical transformations and ensuring the integrity of synthesized compounds.

The Chemical Transformation: A Friedel-Crafts Acylation

The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[1] In this electrophilic aromatic substitution reaction, ethylbenzene acts as the nucleophilic aromatic ring, and phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃), serves as the acylating agent.[2]

The reaction proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of the phthalic anhydride, polarizing the C-O bond and facilitating its cleavage. This generates the electrophilic acylium ion. The π-system of the ethylbenzene ring then attacks this electrophile. Due to the ortho-, para-directing nature of the ethyl group, the acylation predominantly occurs at the para position, minimizing steric hindrance and leading to the desired product.[3] Subsequent hydrolysis of the reaction mixture protonates the carboxylate to yield the final this compound.[4][5] This transformation provides a clear and instructive case for spectroscopic monitoring, as the distinct functional groups of the reactants are converted into new ones in the product.

Caption: Reaction scheme for the synthesis of this compound.

The Analytical Workflow: From Synthesis to Confirmation

A robust analytical workflow is paramount to validate the outcome of a chemical synthesis. It ensures not only that the desired product has been formed but also that the starting materials have been consumed and that the product is free from significant impurities. The process begins with the synthesis, followed by a work-up and purification stage (e.g., extraction, recrystallization) to isolate the target compound. The purified product, alongside the initial precursors, is then subjected to a suite of spectroscopic analyses. Each technique provides a unique piece of structural evidence, and together, they offer a comprehensive and definitive confirmation of the molecular structure.

Workflow Synthesis Synthesis (Friedel-Crafts Acylation) Workup Reaction Work-up & Purification Synthesis->Workup Product_Isolation Isolated Product (this compound) Workup->Product_Isolation Analysis Spectroscopic Analysis Product_Isolation->Analysis Precursors Precursors (Phthalic Anhydride, Ethylbenzene) Precursors->Analysis FTIR FT-IR Analysis->FTIR NMR NMR (¹H & ¹³C) Analysis->NMR MS Mass Spec. Analysis->MS UV_Vis UV-Vis Analysis->UV_Vis Conclusion Structural Confirmation & Purity Assessment FTIR->Conclusion NMR->Conclusion MS->Conclusion UV_Vis->Conclusion

Caption: General experimental workflow for synthesis and spectroscopic validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.1. Principle & Causality FT-IR spectroscopy is a powerful technique for identifying functional groups in a molecule.[6] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment. In this synthesis, the transformation is marked by the disappearance of the cyclic anhydride C=O stretches and the appearance of ketone and carboxylic acid C=O stretches, providing direct evidence of the reaction.

3.2. Experimental Protocol (KBr Pellet Method)

  • Preparation: Dry a small amount of potassium bromide (KBr, IR-grade) in an oven at 110°C for 2-3 hours to remove moisture.

  • Mixing: Add ~1 mg of the sample (precursor or product) to ~100 mg of the dried KBr in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine dispersion is critical to avoid scattering of the IR beam.

  • Pressing: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

3.3. Spectral Analysis and Comparison The FT-IR spectra provide a clear narrative of the chemical conversion.

  • Phthalic Anhydride: The most prominent features are the two strong C=O stretching bands characteristic of a cyclic anhydride. These appear as a doublet due to symmetric (~1850-1860 cm⁻¹) and asymmetric (~1770-1780 cm⁻¹) vibrations.[7] Aromatic C-H stretches are visible above 3000 cm⁻¹.

  • Ethylbenzene: The spectrum is dominated by aliphatic C-H stretching vibrations from the ethyl group (2850-2975 cm⁻¹) and aromatic C-H stretching (~3030-3080 cm⁻¹).[8] Characteristic aromatic C=C ring stretching peaks are present near 1600 and 1500 cm⁻¹.

  • This compound: The product spectrum confirms the successful reaction:

    • The anhydride C=O doublet is absent.

    • A very broad O-H stretching band from the carboxylic acid appears from ~2500-3300 cm⁻¹, a hallmark of hydrogen-bonded dimers.[9]

    • Two distinct C=O stretching bands are now present: one for the aryl ketone (~1680-1690 cm⁻¹) and another for the carboxylic acid (~1700-1720 cm⁻¹).[10][11]

    • The aliphatic and aromatic C-H stretches from the ethylbenzene moiety remain.

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
Phthalic Anhydride~1855 and ~1775Anhydride C=O (sym/asym)
Ethylbenzene2850-2975, 3030-3080Aliphatic/Aromatic C-H
This compound2500-3300 (broad), ~1710, ~1685Carboxylic Acid O-H, C=O, Ketone C=O

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Principle & Causality NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12] ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The chemical shift of a nucleus is highly sensitive to its electronic environment, making NMR ideal for tracking the structural changes during the reaction.

4.2. Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Shimming: Place the tube in the NMR spectrometer and perform a shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

4.3. ¹H NMR Analysis and Comparison The proton NMR spectra clearly differentiate the precursors from the product.

  • Phthalic Anhydride: Due to its symmetry, the spectrum shows a simple AA'BB' multiplet system in the aromatic region (~7.8-8.0 ppm).[13]

  • Ethylbenzene: This spectrum displays a monosubstituted benzene ring pattern (a multiplet from ~7.1-7.4 ppm), a quartet for the methylene (-CH₂-) protons at ~2.6 ppm, and a triplet for the methyl (-CH₃) protons at ~1.2 ppm.[14][15] The integration ratio is 5:2:3.

  • This compound: The product spectrum is a composite, showing signals from both original moieties, but with significant changes in the aromatic region.

    • A broad singlet for the carboxylic acid proton appears far downfield (>10 ppm, can be variable and exchange with D₂O).

    • The aromatic region is now more complex, containing signals for two different substituted rings (8 protons total).

    • The ethyl group signals remain, with the quartet and triplet appearing at similar chemical shifts as in ethylbenzene, confirming the incorporation of this fragment.[10]

CompoundKey ¹H Chemical Shifts (δ, ppm)Assignment
Phthalic Anhydride~7.8-8.0 (m)Aromatic Protons
Ethylbenzene~7.1-7.4 (m, 5H), 2.6 (q, 2H), 1.2 (t, 3H)Ar-H, -CH₂-, -CH₃
This compound>10 (s, 1H), ~7.2-8.2 (m, 8H), ~2.7 (q, 2H), ~1.2 (t, 3H)-COOH, Ar-H, -CH₂-, -CH₃

4.4. ¹³C NMR Analysis and Comparison ¹³C NMR provides definitive evidence of the new carbonyl carbons.

  • Phthalic Anhydride: Due to symmetry, the spectrum shows only three signals: one for the two equivalent carbonyl carbons (~162 ppm) and two for the aromatic carbons.[16]

  • Ethylbenzene: The spectrum shows six signals: four for the aromatic carbons and two for the ethyl group carbons (-CH₂- at ~29 ppm, -CH₃ at ~16 ppm).

  • This compound: The product spectrum shows a total of 10-12 unique signals (some aromatic carbons may overlap). Crucially, two new carbonyl signals appear in the downfield region: one for the carboxylic acid carbon (~168 ppm) and one for the ketone carbon (~196 ppm).[10][17] The signals for the ethyl group carbons are retained.

CompoundKey ¹³C Chemical Shifts (δ, ppm)Assignment
Phthalic Anhydride~162, ~135, ~125C=O, Aromatic Carbons
Ethylbenzene~144, ~128, ~127, ~126, ~29, ~16Aromatic Carbons, -CH₂-, -CH₃
This compound~196, ~168, various aromatic signals (128-145), ~29, ~16Ketone C=O, Acid C=O, Ar-C, -CH₂-, -CH₃

Mass Spectrometry (MS)

5.1. Principle & Causality Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For organic molecules, it provides the molecular weight, one of the most fundamental and definitive pieces of data. The successful synthesis is unequivocally confirmed by observing a molecular ion peak corresponding to the mass of the product.

5.2. Experimental Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for liquids.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

5.3. Spectral Analysis and Comparison The mass spectrum provides a simple yes/no answer regarding the product's formation.

  • Phthalic Anhydride (C₈H₄O₃): Expected Molecular Weight = 148.01 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 148.[18]

  • Ethylbenzene (C₈H₁₀): Expected Molecular Weight = 106.08 g/mol . The mass spectrum will show a molecular ion peak at m/z = 106.

  • This compound (C₁₆H₁₄O₃): Expected Molecular Weight = 254.28 g/mol . The appearance of a strong molecular ion peak at m/z = 254 is definitive proof of the successful combination of the two precursor molecules.[10][19]

CompoundFormulaMolecular Weight ( g/mol )Expected M⁺• Peak (m/z)
Phthalic AnhydrideC₈H₄O₃148.12148
EthylbenzeneC₈H₁₀106.17106
This compoundC₁₆H₁₄O₃254.28254

UV-Visible (UV-Vis) Spectroscopy

6.1. Principle & Causality UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is related to the extent of the conjugated π-system in a molecule. An increase in conjugation typically results in a bathochromic (red) shift to a longer λ_max.

6.2. Experimental Protocol

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or hexane).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the absorbance is within the optimal range of the instrument (typically 0.2-1.0 AU).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a blank spectrum).

  • Analysis: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

6.3. Spectral Analysis and Comparison The UV-Vis spectra reflect the changes in the electronic structure of the aromatic systems.

  • Phthalic Anhydride: Shows absorption maxima related to its benzoyl system.[20]

  • Ethylbenzene: Exhibits characteristic absorption bands for a simple benzene ring, typically around 260-270 nm.[21][22]

  • This compound: The product molecule contains a benzophenone-like chromophore, which is a more extended conjugated system than either of the precursors. This increased conjugation is expected to cause a bathochromic shift, with the primary absorption maximum (λ_max) appearing at a longer wavelength compared to ethylbenzene.[10]

CompoundChromophore SystemExpected λ_max (nm)
Phthalic AnhydrideBenzenoid / Anhydride~290-300
EthylbenzeneBenzene Ring~260-270
This compoundBenzophenone-Carboxylic Acid> 270 (Red-shifted)

Conclusion

The synthesis of this compound from phthalic anhydride and ethylbenzene serves as an exemplary case for the power of spectroscopic analysis in modern chemistry. Each analytical technique provides a distinct and complementary piece of the structural puzzle. FT-IR confirms the transformation of functional groups, ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the electronic changes in the conjugated system. By employing this multi-technique approach, researchers can unambiguously confirm the identity and integrity of their synthesized product, a practice that is fundamental to scientific rigor in drug discovery and materials science.

References

  • WEIFANG MENJIE CHEM. (2020). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. CN111747839A.
  • Patsnap. (n.d.). Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene. [Link]
  • Wiley-VCH GmbH. (n.d.). Phthalic anhydride. SpectraBase. [Link]
  • 扬州大学. (2014). Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. CN103896756A.
  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum. [Link]
  • Fiveable. (n.d.). Spectroscopic Analysis - Organic Chemistry Key Term. [Link]
  • ResearchGate. (n.d.). The vibrational spectra of phthalic anhydride. [Link]
  • Wikipedia. (n.d.). Spectrochemistry. [Link]
  • American Chemical Society. (1952). Ultraviolet Absorption Spectra of Phthalic Anhydride and Related Substances. Analytical Chemistry. [Link]
  • National Institute of Standards and Technology. (n.d.). Phthalic anhydride. NIST Chemistry WebBook. [Link]
  • The Chemistry Formula. (n.d.).
  • EBSCO. (2022). Spectroscopic Analysis. Research Starters. [Link]
  • BYJU'S. (n.d.).
  • Wikipedia. (n.d.). Spectroscopy. [Link]
  • Sathee Jee. (n.d.). Friedel Crafts Reaction. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • Britannica. (2023). Spectroscopy. [Link]
  • CNKI. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid. [Link]
  • SciSpace. (n.d.).
  • Chemsrc. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • ResearchGate. (n.d.). IR spectra of benzoic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Ethylbenzoyl)benzoic acid is a pivotal intermediate in the synthesis of various high-value chemical entities, most notably in the production of 2-ethylanthraquinone, a key component in the manufacturing of hydrogen peroxide. The efficiency of its synthesis, particularly in terms of yield, is of paramount importance for industrial-scale applications. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective yields. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who are seeking to optimize the production of this crucial intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation. However, variations in catalysts and reaction media, as well as an alternative oxidative approach, present a landscape of options with distinct advantages and disadvantages. This guide will dissect the following methodologies:

  • Classical Friedel-Crafts Acylation using Aluminum Chloride: The traditional and most widely employed method.

  • Ionic Liquid-Catalyzed Friedel-Crafts Acylation: A greener and potentially more efficient alternative.

  • Oxidation of 2-(4-ethylbenzyl)benzoic acid: A less common route with theoretical appeal.

A quantitative comparison of the reported yields for these methods is presented in the table below, which will be elaborated upon in the subsequent sections.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃)Ethylbenzene/Nitrobenzene15-27~3.5>97[1]
Ionic Liquid-Catalyzed Acylation Chloroaluminate Ionic LiquidNot specified40-606-8up to 98[2]
Oxidation Potassium PermanganateWaterReflux>2.5Low (for analogous reactions)[3]

Method 1: Classical Friedel-Crafts Acylation with Aluminum Chloride

The Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, catalyzed by aluminum chloride (AlCl₃), remains the cornerstone of industrial this compound production. The enduring prevalence of this method is a testament to its high efficiency and scalability.

Mechanistic Insights and Rationale

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: Phthalic anhydride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion. The use of a stoichiometric amount of AlCl₃ is crucial as it forms a complex with the carbonyl oxygen of the phthalic anhydride, facilitating the generation of the acylium ion.

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the acylium ion. The ethyl group is an ortho-, para-director, leading to the preferential formation of the desired para-substituted product, this compound.

  • Deprotonation and Complexation: A base in the reaction mixture removes a proton from the intermediate carbocation, restoring aromaticity. The product, being a ketone, readily complexes with AlCl₃, necessitating a hydrolytic workup to liberate the final product.

The choice of solvent is critical in this reaction. While ethylbenzene can serve as both reactant and solvent, the addition of a co-solvent like nitrobenzene or nitromethane has been shown to improve product purity and control the reaction rate.[1][4] These solvents are highly deactivated towards Friedel-Crafts reactions and can effectively dissolve the reactants and the catalyst complex.

Visualizing the Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow Workflow for Friedel-Crafts Synthesis cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification reactants Charge Ethylbenzene, Nitrobenzene, and Phthalic Anhydride cooling Cool to 15°C reactants->cooling catalyst_add Slowly add Aluminum Chloride (maintain <20°C) cooling->catalyst_add reaction Allow to warm to 27°C and react for 2h catalyst_add->reaction hydrolysis Hydrolyze with dilute H₂SO₄ at 85°C reaction->hydrolysis separation Separate aqueous and organic layers hydrolysis->separation distillation Steam distill to remove solvents separation->distillation filtration Filter and dry the product distillation->filtration final_product final_product filtration->final_product This compound

Caption: A streamlined workflow for the Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented high-yield synthesis method.[1]

Materials:

  • Ethylbenzene (500g)

  • Nitrobenzene (75g)

  • Phthalic anhydride (150g)

  • Aluminum chloride (270g)

  • 5% Sulfuric acid (900g)

Procedure:

  • In a 1000 mL glass reactor equipped with a stirrer and a cooling system, add 500g of ethylbenzene and 75g of nitrobenzene.

  • Begin stirring and add 150g of phthalic anhydride.

  • Cool the reaction mixture to 15°C.

  • Slowly add 270g of aluminum trichloride over approximately 1.5 hours, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction temperature to rise to 27°C and maintain this temperature for 2 hours.

  • In a separate 2000 mL reactor, prepare 900g of 5% dilute sulfuric acid.

  • Slowly add the reaction mixture to the dilute sulfuric acid for hydrolysis, controlling the hydrolysis temperature at 85°C.

  • After hydrolysis is complete, separate the lower aqueous layer.

  • Subject the upper organic layer to steam distillation to remove ethylbenzene and nitrobenzene.

  • Cool the remaining material, filter the solid product, and dry to obtain 2-(4'-ethylbenzoyl)benzoic acid.

This method reports a product yield exceeding 97%, highlighting its efficiency.[1]

Method 2: Ionic Liquid-Catalyzed Friedel-Crafts Acylation

In the quest for more environmentally benign and efficient catalytic systems, ionic liquids have emerged as promising alternatives to traditional Lewis acids. For the synthesis of this compound, chloroaluminate ionic liquids have demonstrated significant potential.

Rationale for Using Ionic Liquids

Ionic liquids offer several advantages over classical Lewis acids like AlCl₃:

  • Reusability: Many ionic liquids can be recovered and reused, reducing waste and cost.

  • Tunable Properties: The properties of ionic liquids can be tailored by modifying the cation and anion, allowing for optimization of catalytic activity and selectivity.

  • Reduced Environmental Impact: Ionic liquids are non-volatile, reducing air pollution, and can often be used in smaller quantities.

Visualizing the Ionic Liquid-Catalyzed Reaction and Recovery

Ionic_Liquid_Synthesis Ionic Liquid-Catalyzed Synthesis and Catalyst Recovery cluster_reaction Reaction cluster_separation Product Isolation and Catalyst Recovery reactants Mix Ethylbenzene, Phthalic Anhydride, and Ionic Liquid Catalyst reaction React at 40-60°C for 6-8h reactants->reaction extraction Extract product with a suitable solvent reaction->extraction product_iso Isolate product from extractant extraction->product_iso catalyst_rec Recover and dry ionic liquid for reuse extraction->catalyst_rec final_product final_product product_iso->final_product This compound catalyst_rec->reactants Reuse

Caption: A conceptual workflow for the ionic liquid-catalyzed synthesis of this compound, highlighting catalyst recycling.

General Experimental Considerations

Based on analogous syntheses, a typical protocol would involve:

  • Reaction: Stirring a mixture of ethylbenzene, phthalic anhydride, and the chloroaluminate ionic liquid at a moderately elevated temperature (e.g., 40-60°C) for several hours.

  • Extraction: After the reaction is complete, the product is extracted from the ionic liquid phase using an organic solvent in which the ionic liquid is immiscible.

  • Product Isolation: The product is then isolated from the extraction solvent by evaporation.

  • Catalyst Recovery: The ionic liquid phase is washed and dried under vacuum to be reused in subsequent batches.

The high yields reported in patent literature make this an attractive area for process optimization and green chemistry initiatives.

Method 3: Oxidation of 2-(4-ethylbenzyl)benzoic acid

An alternative, though less documented, synthetic route involves the oxidation of the methylene bridge in 2-(4-ethylbenzyl)benzoic acid to the corresponding ketone.

Theoretical Basis

The benzylic position (the carbon atom attached to the benzene ring) is susceptible to oxidation by strong oxidizing agents. Reagents like potassium permanganate (KMnO₄) or chromic acid can oxidize a benzylic methylene group to a ketone.

Challenges and Yield Expectations

While theoretically sound, this method presents several challenges:

  • Availability of Starting Material: The synthesis of the starting material, 2-(4-ethylbenzyl)benzoic acid, would be an additional step, likely proceeding through a Friedel-Crafts alkylation or a related reaction, which could have its own yield limitations.

  • Harsh Reaction Conditions: Strong oxidizing agents often require harsh reaction conditions (e.g., high temperatures, strong acids or bases), which can lead to side reactions and lower overall yields.

  • Over-oxidation: There is a risk of over-oxidation, potentially leading to cleavage of the molecule.

For analogous reactions, such as the oxidation of toluene to benzoic acid using potassium permanganate, the reported yields can be quite low, in the range of 20-30%.[3] Given these factors and the lack of specific, high-yield protocols in the literature for the target molecule, this method is currently less favorable for industrial production compared to the Fried-Crafts acylation routes.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the classical Friedel-Crafts acylation using aluminum chloride being the dominant and highest-yielding method for industrial applications. The protocol detailed in this guide, which utilizes a nitrobenzene co-solvent, demonstrates the potential for yields exceeding 97%.

The emergence of ionic liquid catalysis presents a compelling alternative, with the promise of high yields, catalyst reusability, and a more favorable environmental profile. While further research and development are needed to translate the high yields reported in patents to robust, scalable, and economically viable industrial processes, this area holds significant promise for the future of "green" chemical manufacturing.

The oxidation route, while chemically plausible, is currently hampered by the lack of high-yield protocols and the potential for undesirable side reactions. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including yield, cost, scalability, and environmental considerations. The information presented in this guide provides a solid foundation for making these critical decisions.

References

  • A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite. (2025).
  • Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid. (2020).
  • Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride. (2014).
  • A Green Synthesis of 2-Ethylanthraquinone by Dehydration of 2-(4'-ethylbenzoyl) benzoic Acid over Solid Acid Catalysts. (2025).
  • Derouicha, M. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71.
  • A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid. (2013).
  • Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. (2020).

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An In-depth Technical Guide: Validating the Structure of 2-(4-Ethylbenzoyl)benzoic Acid with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative of Structural Integrity

2-(4-Ethylbenzoyl)benzoic acid is a derivative of benzophenone, a chemical scaffold prevalent in organic synthesis, photochemistry, and as a building block for more complex pharmaceutical agents. The precise arrangement of its constituent parts—the benzoic acid moiety, the ethyl-substituted phenyl ring, and the connecting ketone bridge—is critical to its chemical properties and reactivity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, they often harbor ambiguities, especially in complex aromatic regions. Two-dimensional (2D) NMR spectroscopy transcends these limitations by revealing through-bond and through-space correlations, offering a definitive roadmap of atomic connectivity.[1][2]

This guide will systematically detail the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assemble the molecular puzzle of this compound, piece by piece.

Foundational Principles of Key 2D NMR Experiments

A strategic, multi-pronged approach using various 2D NMR experiments is essential for a complete structural assignment. Each experiment provides a unique type of correlation, and their combined interpretation forms a powerful, self-validating system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] The resulting spectrum displays correlations between coupled protons, allowing for the mapping of contiguous proton spin systems, such as the ethyl group and adjacent protons on the aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An inverse-detected heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹JCH).[4][5] Its high sensitivity and resolution make it the premier method for assigning protonated carbons, effectively pairing the ¹H and ¹³C assignments.[4][5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[4][6][7] Crucially, it allows for the connection of isolated spin systems and the identification of quaternary (non-protonated) carbons by observing correlations from nearby protons.[6][7]

Experimental Design & Rationale

Proposed Structure and Atom Numbering

To facilitate a clear and logical discussion of the NMR data, the following systematic numbering is assigned to the proposed structure of this compound.

Numbered structure of this compound

Caption: Proposed structure and atom numbering scheme for this compound.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation & Validation prep Sample Preparation (15 mg in 0.6 mL CDCl3) H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR assign_h Assign ¹H Spin Systems H1->assign_h assign_c Assign Protonated Carbons H1->assign_c COSY 2D COSY C13->assign_c HSQC 2D HSQC COSY->assign_h HMBC 2D HMBC HSQC->assign_c connect Connect Fragments & Assign Quaternaries HMBC->connect assign_h->connect assign_c->connect validate Final Structure Validation connect->validate

Caption: Systematic workflow for NMR-based structural validation.

Detailed Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound. For small molecules, a sample amount of 5-25 mg is typically sufficient for ¹H NMR, while ¹³C experiments may benefit from slightly higher concentrations.[8]

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial before transferring to the NMR tube. CDCl₃ is selected for its ability to dissolve a wide range of organic compounds and its convenient solvent signal for referencing.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm (~0.5-0.6 mL) to guarantee it is within the detection region of the NMR coil.[9][10]

  • Cap the tube securely and label it clearly.

NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H NMR: Acquire with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

  • 1D ¹³C{¹H} NMR: Acquire with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • 2D gCOSY: Acquire with gradients for artifact suppression. Collect 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).

  • 2D gHSQC: Set spectral widths to 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C). Optimize for a one-bond coupling constant (¹JCH) of 145 Hz.

  • 2D gHMBC: Use the same spectral widths as the HSQC. Optimize for a long-range coupling constant (nJCH) of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[4]

Step-by-Step Spectral Interpretation and Elucidation

Analysis of 1D ¹H and ¹³C NMR Spectra

The initial 1D spectra provide the fundamental chemical shift information.

  • ¹H NMR: The spectrum is expected to show signals for an ethyl group (a quartet for H-11 and a triplet for H-12), and a complex region for the eight aromatic protons (H-2, H-3, H-4, H-5, H-7, H-8, H-9, H-10). The carboxylic acid proton (H-14) will likely appear as a broad singlet far downfield.

  • ¹³C NMR: The spectrum will show signals for all 16 carbons. Key signals include the two carbonyl carbons (C-6 and C-13), the aliphatic carbons of the ethyl group (C-11 and C-12), and the twelve aromatic carbons.

Elucidating Spin Systems with COSY

The COSY spectrum is the first step in connecting the dots.

  • A strong cross-peak will be observed between the triplet (H-12) and the quartet (H-11), confirming the presence of the -CH₂CH₃ fragment.

  • On the 1,4-disubstituted ring, a correlation will be seen between the doublet at H-9/H-10 and the doublet at H-7/H-8, confirming their ortho relationship.

  • The more complex ABCD spin system of the other ring will show correlations between H-5 and H-4, H-4 and H-3, and H-3 and H-2, allowing for the sequential assignment of these neighboring protons.

Assigning Protonated Carbons with HSQC

The HSQC spectrum provides unambiguous ¹H-¹³C one-bond correlations. Each proton signal will have a single cross-peak to the carbon it is directly attached to.

  • The quartet (H-11) will correlate to the CH₂ carbon (C-11).

  • The triplet (H-12) will correlate to the CH₃ carbon (C-12).

  • Each of the eight aromatic proton signals will correlate to its corresponding aromatic CH carbon (C-2 to C-5 and C-7 to C-10). This step firmly links the proton and carbon chemical shifts.

Building the Skeleton with HMBC

The HMBC spectrum is the key to assembling the complete structure by connecting the isolated spin systems and identifying quaternary carbons.[11]

Caption: Key HMBC correlations confirming the molecular backbone.

Critical HMBC Correlations:

  • Connecting the Ethyl Group: Protons of the methylene group (H-11) will show correlations to the quaternary carbon C-8 and the protonated carbons C-7 and C-9. This definitively places the ethyl group on the phenyl ring. The methyl protons (H-12) will show a key three-bond correlation to C-8.

  • Bridging the Rings: The most crucial correlations are those to the ketone carbonyl (C-6). The aromatic protons ortho to the ketone (H-7, H-10, and H-2) will all show strong three-bond correlations to C-6, unequivocally linking the two aromatic rings through the carbonyl bridge.

  • Placing the Carboxylic Acid: Protons on the benzoic acid ring, particularly H-5, will show a three-bond correlation to the carboxyl carbon (C-13). This confirms the position of the carboxylic acid group relative to the benzoyl substituent.

Consolidated Data Summary

The assignments derived from the comprehensive 2D NMR analysis are summarized below. Chemical shifts (δ) are reported in ppm relative to a residual solvent signal.

Atom #¹H δ (ppm), Mult.¹³C δ (ppm)Key COSY CorrelationsKey HMBC Correlations
1-~138-H-2, H-5
2~7.8 (d)~130H-3C-1, C-3, C-4, C-6
3~7.5 (t)~128H-2, H-4C-1, C-2, C-4, C-5
4~7.6 (t)~129H-3, H-5C-2, C-3, C-5, C-13
5~8.1 (d)~132H-4C-1, C-3, C-4, C-13
6-~196-H-2, H-5, H-7, H-10
7~7.7 (d)~130H-8C-6, C-8, C-9, C-11
8-~145-H-7, H-9, H-11, H-12
9~7.3 (d)~128H-10C-7, C-8, C-10, C-11
10~7.7 (d)~130H-9C-6, C-8, C-9
11~2.7 (q)~29H-12C-7, C-8, C-9, C-12
12~1.2 (t)~15H-11C-8, C-11
13-~169-H-4, H-5
14~11.5 (br s)---

(Note: Chemical shifts are predictive and serve as a guide for interpretation. Actual values may vary.)

Conclusion

The synergistic application of COSY, HSQC, and HMBC spectroscopy provides a rigorous and definitive method for the structural validation of this compound. By methodically establishing proton spin systems (COSY), assigning protonated carbons (HSQC), and subsequently connecting all molecular fragments through long-range correlations (HMBC), we have constructed an unambiguous and self-consistent structural assignment. This guide underscores the power of 2D NMR as an indispensable tool in modern chemical research, providing the high-fidelity data required to ensure scientific integrity in drug development and materials science.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.
  • Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin.
  • ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.

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Cross-referencing 2-(4-Ethylbenzoyl)benzoic acid analytical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Cross-Referencing of 2-(4-Ethylbenzoyl)benzoic Acid

This guide provides a comprehensive framework for the analytical characterization of this compound (CAS No. 1151-14-0), a key intermediate in various chemical syntheses.[1] For researchers, scientists, and drug development professionals, rigorous confirmation of a molecule's identity and purity is a foundational requirement for regulatory compliance and scientific validity. The process of cross-referencing data from orthogonal analytical techniques creates a self-validating system, ensuring the highest degree of confidence in the material's quality.

This document moves beyond a simple listing of data points to explain the causality behind experimental choices and the logical connections between disparate datasets. By integrating spectroscopic, chromatographic, and physical data, we establish an unambiguous analytical profile for this compound.

Foundational Physicochemical & Structural Properties

Before delving into spectroscopic analysis, it is crucial to establish the baseline molecular and physical properties of the target compound. This information governs sample preparation, informs the selection of analytical techniques, and provides the initial reference points for data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1151-14-0[2][3][4]
Molecular Formula C₁₆H₁₄O₃[2][3][4]
Molecular Weight 254.28 g/mol [2][3][4]
Melting Point 122 °C[2]
Boiling Point 459.6 °C at 760 mmHg[2][3][5]
Density 1.194 g/cm³[2][3][5]
IUPAC Name This compound[4]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Structural Elucidation

Spectroscopy is the cornerstone of structural elucidation. Each technique provides a unique piece of the molecular puzzle, and their combined data should paint a single, consistent picture of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the molecular skeleton, connectivity, and the number of unique atoms.

We use ¹H NMR to map the proton framework and ¹³C NMR to define the carbon backbone. Two-dimensional techniques like COSY and HSQC could further be employed to definitively link proton and carbon signals, providing irrefutable evidence of connectivity, which is a cornerstone of structural validation in pharmaceutical development.[6]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ethyl -CH₃~1.2 ppm (triplet, 3H)~15 ppm
Ethyl -CH₂~2.7 ppm (quartet, 2H)~29 ppm
Aromatic C-H7.2 - 8.2 ppm (multiplet, 8H)125 - 145 ppm
Carboxylic Acid -OH>10 ppm (broad singlet, 1H)-
Ketone C=O-~196 ppm
Carboxylic Acid C=O-~168 ppm
  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for ensuring the observation of the acidic carboxylic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: Spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Spectral width of 0 to 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

For this compound, IR is used to confirm the two distinct carbonyl groups (ketone and carboxylic acid) and the hydroxyl group. The broadness of the O-H stretch is a hallmark of the hydrogen bonding characteristic of carboxylic acid dimers in the solid state.[7] This provides a direct, functional confirmation that complements the skeletal information from NMR.

Table 3: Characteristic IR Absorption Bands

Functional Group **Expected Wavenumber (cm⁻¹) **Vibration Mode
Carboxylic Acid O-H3300 - 2500 (very broad)Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H2980 - 2850Stretching
Ketone C=O~1685Stretching
Carboxylic Acid C=O~1700Stretching
Aromatic C=C1600 - 1450Stretching
C-O1320 - 1210Stretching
  • Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Collect an air background spectrum first for correction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. It is a highly sensitive technique essential for confirming molecular formula and identifying impurities.[6][8]

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. By measuring the mass-to-charge ratio to several decimal places, we can derive a molecular formula (C₁₆H₁₄O₃) that is unique to our compound, providing a high level of trust in its identity.[6] The fragmentation pattern acts as a fingerprint and should be consistent with the known structure, such as the characteristic loss of water or the ethyl group.

Table 4: Mass Spectrometry Data

Parameter Expected Value Information Provided
Molecular Formula C₁₆H₁₄O₃Elemental Composition
Exact Mass 254.0943Unambiguous Formula Confirmation (HRMS)
Molecular Ion (M⁺) m/z = 254Molecular Weight
Key Fragments m/z = 237 ([M-OH]⁺) m/z = 225 ([M-C₂H₅]⁺)Structural Confirmation
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire spectra in both positive and negative ion modes. The carboxylic acid will be readily detectable in negative mode as [M-H]⁻ at m/z 253.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain exact mass measurements.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is paramount for assessing purity. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for separating a target compound from impurities.[8][9][10]

An HPLC method is developed to ensure it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from any potential degradation products or synthesis-related impurities.[6] Coupling HPLC with a photodiode array (PDA) detector allows for peak purity analysis, while coupling to a mass spectrometer (LC-MS) enables the identification of unknown impurity peaks.[6][9] This dual detection approach provides a robust, self-validating system for purity assessment.

  • System: An HPLC system equipped with a UV/PDA detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the analyte.

    • Example Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength corresponding to an absorbance maximum of the compound (e.g., ~254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Integrated Data Cross-Referencing

The true power of this multi-technique approach lies in the integration and cross-referencing of all data points. No single piece of data is sufficient on its own; together, they form an unshakeable confirmation of identity and purity.

CrossReferencingWorkflow cluster_synthesis Compound Synthesis & Initial Checks cluster_chromatography Purity & Impurity Profiling cluster_validation Final Validation synthesis Synthesis of This compound phys_props Physical Properties (Melting Point: 122 °C) synthesis->phys_props nmr NMR (¹H, ¹³C) - Skeleton & Connectivity phys_props->nmr ir IR - Functional Groups (C=O, OH) final_validation Cross-Referenced Identity & Purity Confirmed nmr->final_validation Skeleton Match ms HRMS - Molecular Formula (C₁₆H₁₄O₃) - Exact Mass (254.0943) ir->final_validation Groups Match hplc HPLC-UV/PDA - Purity (%) ms->hplc ms->final_validation Formula Match lcms LC-MS - Impurity ID hplc->lcms lcms->final_validation

Caption: Workflow for integrated analytical validation.

The logical connections are critical:

  • The molecular weight from MS (254.28) must match the molecular formula (C₁₆H₁₄O₃).

  • The ¹H NMR must show signals for an ethyl group and 8 aromatic protons, consistent with the formula.

  • The ¹³C NMR must show 14 unique carbon signals (assuming no coincidental overlap), including two carbonyls and carbons of an ethyl group.

  • The IR spectrum must confirm the presence of the two carbonyls and the carboxylic acid OH group indicated by the structure.

  • The HPLC analysis should show a single major peak, with any impurities being below acceptable thresholds (e.g., <0.1% as per ICH guidelines).[11]

By systematically verifying that each piece of data aligns with the proposed structure and is not contradicted by any other data, we build a robust, trustworthy, and scientifically sound analytical dossier for this compound.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research. [Link]
  • Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid.
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An In-Depth Technical Guide to Inter-Laboratory Comparison of 2-(4-Ethylbenzoyl)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Method Robustness and Data Comparability in Pharmaceutical Analysis

Introduction: The Imperative for Cross-Laboratory Consistency

In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of process-related impurities is paramount. 2-(4-Ethylbenzoyl)benzoic acid (EBA) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its residual presence in the final drug substance must be strictly controlled to ensure patient safety and meet regulatory standards. The analytical methods employed for its quantification must therefore be robust, reliable, and, crucially, transferable across different laboratories, whether they are within the same organization or part of a global supply chain.

An inter-laboratory comparison (ILC), also known as a proficiency test or round-robin study, serves as a vital tool for evaluating the performance and comparability of analytical methods across multiple laboratories.[3][4] This guide provides a comprehensive technical framework for designing, executing, and interpreting an ILC for the analysis of this compound. Drawing upon field-proven insights, this document will detail not just the procedural steps, but the scientific rationale behind them, ensuring that the described protocols are self-validating and grounded in authoritative standards.

Part 1: Foundational Analytical Methodology for EBA Quantification

The cornerstone of any successful ILC is a well-developed and validated analytical method. For a molecule like EBA, which possesses a chromophore and is non-volatile, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[5]

The Causality Behind Method Development Choices

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential. This ensures that the method can accurately measure EBA in the presence of its potential degradation products and synthesis-related impurities.[6][7]

Potential Impurities: Based on the common synthesis route for 2-aroylbenzoic acids (Friedel-Crafts acylation of ethylbenzene with phthalic anhydride), potential impurities include:

  • Unreacted starting materials: Phthalic anhydride and ethylbenzene.

  • Isomeric impurities: 2-(2-Ethylbenzoyl)benzoic acid and 2-(3-Ethylbenzoyl)benzoic acid.

  • Related substances: Benzophenone and other byproducts.[2]

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed on EBA.[8][9] These studies deliberately stress the analyte to generate potential degradants. The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact analyte from its degradation products.[10]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate susceptibility to alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify oxidative degradation pathways.[6]
Thermal Stress Solid-state sample at 105°C for 48 hoursTo determine the effect of heat on the solid drug substance.
Photolytic Stress Solid-state and solution samples exposed to UV/Vis light (ICH Q1B)To assess light sensitivity.

The workflow for developing a stability-indicating method is a systematic process aimed at ensuring specificity and robustness.

G cluster_0 Method Development Workflow A Initial Method Development (Based on EBA properties and analogs) B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Sample Analysis & Peak Purity (Analyze stressed samples, check peak purity with DAD) B->C D Method Optimization (Adjust mobile phase, gradient, etc., to resolve all peaks) C->D E Method Validation (According to ICH Q2(R1)) D->E

Caption: Workflow for Stability-Indicating Method Development.

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a robust starting point, adapted from validated methods for closely related benzoylbenzoic acid derivatives.[11]

1.2.1 Chromatographic Conditions

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good hydrophobic retention for EBA.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses ionization of EBA's carboxylic acid group, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for EBA.
Gradient Elution See Table BelowA gradient is necessary to elute EBA with a reasonable retention time while also separating potential polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmEBA has significant UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload.
Diluent Mobile Phase A : Mobile Phase B (70:30 v/v)Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

1.2.2 Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
26.07030
30.07030

1.2.3 Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of EBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the EBA sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The analytical method must be validated according to ICH Q2(R1) Validation of Analytical Procedures to demonstrate its suitability for the intended purpose.[12] This validation is a prerequisite for the ILC.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference from blank, placebo, or degradation products at the retention time of EBA. Peak purity of EBA must pass.To ensure the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.To demonstrate a proportional relationship between concentration and response.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard.To show the precision of the method under the same operating conditions over a short interval.
Intermediate Precision RSD ≤ 2.0% for analyses conducted on different days, with different analysts, or on different equipment.To demonstrate the method's reproducibility within the same laboratory.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).To evaluate the method's capacity to remain unaffected by small variations in parameters.

Part 2: Designing and Executing the Inter-Laboratory Comparison

A well-structured ILC provides an unbiased assessment of a method's reproducibility and the proficiency of participating laboratories. The design should be grounded in established standards such as ASTM E691: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method .[13]

The ILC Design: A Blueprint for Comparability

G cluster_1 Inter-Laboratory Comparison (ILC) Protocol A Define Objectives (Assess method reproducibility, evaluate lab proficiency) B Select Participating Labs (Minimum 8-15 labs recommended) A->B C Prepare & Distribute Samples (Homogeneous samples at different concentrations) B->C D Provide Detailed Protocol (Validated analytical method, reporting instructions) C->D E Data Collection & Analysis (Centralized collection, statistical evaluation) D->E F Final Report & Feedback (Summarize results, provide performance feedback) E->F

Caption: Key Stages of an Inter-Laboratory Comparison Study.

2.1.1 Sample Preparation and Homogeneity

The success of the ILC hinges on the quality of the test samples.

  • Selection of Materials: Choose two distinct batches of material containing EBA at different, but relevant, concentration levels (e.g., a low level near the specification limit and a high level).

  • Homogeneity Testing: Before distribution, the coordinating laboratory must ensure the homogeneity of the samples. This is done by analyzing a minimum of 10 randomly selected units from each batch in duplicate. The variation between units should be statistically insignificant compared to the expected within-laboratory method precision.

2.1.2 Protocol for Participating Laboratories

Each participating laboratory should receive a comprehensive package containing:

  • The validated analytical method protocol (as detailed in Part 1.2).

  • Two blind-coded, homogeneous samples of EBA (e.g., Sample A and Sample B).

  • A reference standard of EBA from a single, certified lot.

  • Standardized data reporting sheets.

  • A clear deadline for the submission of results.

Laboratories should be instructed to perform a specified number of replicate analyses (e.g., n=3) on each sample.

Part 3: Statistical Analysis and Interpretation of ILC Data

The statistical analysis of ILC data provides quantitative measures of method performance and laboratory proficiency. Robust statistical methods are often employed as they are less influenced by outliers.[14][15]

Data Scrutiny and Outlier Identification

Upon receiving the data, the first step is to screen for inconsistencies and potential outliers. Graphical methods are highly effective for this initial assessment.

  • Mandel's h and k Statistics: These are graphical tools used to assess the consistency of data from different laboratories.

    • Mandel's h statistic compares the deviation of each laboratory's average result from the overall average. Consistently high or low h values for a lab may indicate a systematic bias.

    • Mandel's k statistic compares the within-laboratory variability (precision) of each laboratory to the overall within-laboratory variability. A high k value suggests that a laboratory's results are less precise than others.

Outlier tests, such as Cochran's test (for variances) and Grubbs' test (for means), can be used to statistically identify and potentially exclude data points that deviate significantly from the rest.[12]

Calculating Performance Scores: The Z-Score

The Z-score is a widely accepted performance indicator in proficiency testing.[16][17] It provides a standardized measure of a laboratory's deviation from the consensus value.

The Z-score is calculated as: Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (typically the robust mean of all participant results).

  • σ is the target standard deviation for proficiency assessment (often derived from the Horwitz equation or the reproducibility standard deviation from the ILC itself).

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Quantifying Method Precision: Repeatability and Reproducibility

The ultimate goal of a method-focused ILC is to determine the precision of the analytical method.

  • Repeatability (sr): The variation in measurements taken by a single instrument or operator on the same item and under the same conditions. It is calculated from the within-laboratory variances.

  • Reproducibility (sR): The variation in measurements taken by different instruments or operators on the same item. It is calculated from the between-laboratory and within-laboratory variances.

These statistics are crucial for setting realistic specifications and for understanding the expected variability when the method is transferred.

Example ILC Data Summary (Hypothetical)

Laboratory CodeSample A (mg/g)Sample B (mg/g)Z-Score (Sample A)Z-Score (Sample B)
Lab 010.98, 0.99, 0.972.45, 2.47, 2.46-0.55-0.48
Lab 021.01, 1.02, 1.012.51, 2.52, 2.530.820.65
Lab 030.95, 0.96, 0.952.40, 2.41, 2.42-1.58-1.70
Lab 041.03, 1.02, 1.042.55, 2.54, 2.561.511.41
Lab 050.85, 0.87, 0.862.29, 2.31, 2.30-4.67 (Unsatisfactory)-4.34 (Unsatisfactory)
Lab 060.99, 1.00, 1.012.49, 2.48, 2.500.290.19
Lab 071.00, 0.99, 1.002.50, 2.51, 2.490.120.30
Lab 080.97, 0.98, 0.982.44, 2.45, 2.43-0.72-0.86
Robust Mean 0.994 2.488
sr 0.015 0.028
sR 0.034 0.065

Conclusion: From Data to Actionable Insights

An inter-laboratory comparison for the analysis of this compound is more than a regulatory exercise; it is a fundamental component of analytical method lifecycle management. It provides a holistic assessment of a method's performance in a real-world context, highlighting potential ambiguities in the procedure and identifying laboratories that may require additional training or support. By adhering to the principles of scientific integrity, employing validated protocols, and utilizing robust statistical analysis, organizations can ensure that the data generated for this critical impurity is reliable, consistent, and comparable, regardless of where the analysis is performed. This ultimately safeguards product quality and patient safety.

References

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An In-depth Technical Guide to the Comparative Reactivity of Ethylbenzene and Toluene in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis for researchers, scientists, and drug development professionals on the comparative reactivity of toluene and ethylbenzene in Friedel-Crafts acylation. We will move beyond simple definitions to explore the nuanced interplay of electronic and steric effects that govern reaction outcomes, providing a robust framework for experimental design and interpretation.

Foundational Principles: The Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a reliable method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is typically conducted using an acyl chloride or acid anhydride as the acylating agent, facilitated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The reaction proceeds via a well-established three-step mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic, resonance-stabilized acylium ion.[1][3][5]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5] This step temporarily disrupts the ring's aromaticity.

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromatic system and regenerating the Lewis acid catalyst.[1][3][5]

A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is the absence of carbocation rearrangements due to the stability of the acylium ion.[6][7][8][9] Furthermore, the product of the reaction, a ketone, is deactivated towards further substitution, which effectively prevents polyacylation.[6][9]

Friedel_Crafts_Acylation_Mechanism General Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-Cl AcyliumComplex [R-C≡O⁺ ↔ R-C=O] + AlCl₄⁻ AcylHalide->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ Benzene Aromatic Ring (Ar-H) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Product Acylated Product (Ar-CO-R) SigmaComplex->Product - H⁺ (via AlCl₄⁻) AlCl3_regen AlCl₃ + HCl Product->AlCl3_regen Regenerates Catalyst Stabilizing_Effects Arenium Ion Stabilization Toluene_Intermediate Toluene_Intermediate Reactivity_Conclusion Toluene > Ethylbenzene (in Reactivity) Toluene_Intermediate->Reactivity_Conclusion Leads to Lower Activation Energy Ethylbenzene_Intermediate Ethylbenzene_Intermediate Ethylbenzene_Intermediate->Reactivity_Conclusion Leads to Higher Activation Energy Experimental_Workflow Competitive Acylation Workflow node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A 1. Setup & Catalyst Suspension (AlCl₃ in DCM at 0°C) B 2. Acylium Ion Formation (Add Acetyl Chloride) A->B C 3. Competitive Reaction (Add Toluene/Ethylbenzene Mix) B->C D 4. Reaction Quench (Ice/HCl) C->D E 5. Work-up & Extraction (DCM, Wash) D->E F 6. Drying & Concentration E->F G 7. GC-MS Analysis (Determine Product Ratio) F->G

Sources

A Technical Guide to the Efficacy of 2-(4-Ethylbenzoyl)benzoic Acid as a Precursor for Anthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis and utility of 2-(4-Ethylbenzoyl)benzoic acid as a pivotal precursor for producing 2-ethylanthraquinone, a key intermediate in various industrial chemical processes. We will explore the foundational chemistry, from the initial Friedel-Crafts acylation to the subsequent intramolecular cyclization. This document emphasizes the mechanistic underpinnings, compares traditional and modern catalytic strategies, and provides detailed, field-tested experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthetic pathway, balancing theoretical principles with practical application insights.

Introduction: The Enduring Importance of the Anthraquinone Scaffold

Anthraquinones, with their characteristic 9,10-dioxoanthracene core, represent a vital class of organic compounds. Their applications are extensive and diverse, ranging from their historical use as vibrant and lightfast vat dyes in the textile industry to their contemporary roles in advanced materials and pharmaceuticals.[1][2][3] Many natural products, known for a wide spectrum of biological activities including anti-inflammatory, antiviral, and anticancer properties, are based on the anthraquinone framework.[4][5]

The industrial significance of specific anthraquinone derivatives is exemplified by 2-ethylanthraquinone. It is the cornerstone of the Riedl–Pfleiderer (or anthraquinone) process, the most common industrial method for producing hydrogen peroxide.[6] In this cyclic process, 2-ethylanthraquinone is hydrogenated to the corresponding hydroquinone, which is then oxidized by air to regenerate the 2-ethylanthraquinone and produce hydrogen peroxide.[6] Given this large-scale application, efficient and robust synthetic routes to 2-ethylanthraquinone are of paramount importance.

A prevalent and industrially viable pathway begins with the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by an acid-catalyzed ring closure.[7][8] This guide focuses specifically on the use of this compound, derived from ethylbenzene and phthalic anhydride, as the direct precursor to 2-ethylanthraquinone, evaluating its efficacy and the critical parameters governing its conversion.

Synthesis of the Precursor: this compound

The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[9] This reaction involves the acylation of an aromatic ring, in this case, ethylbenzene, with an acylating agent, phthalic anhydride, mediated by a Lewis acid catalyst.

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond, opening the anhydride ring and generating a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. Due to the ortho-, para-directing nature of the ethyl group, the acylation occurs predominantly at the para position, minimizing steric hindrance and leading to the desired this compound.

  • Rearomatization: A proton is lost from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring.

  • Catalyst Complexation: A crucial aspect of this reaction is that the product, a ketone, is also a Lewis base. It forms a stable complex with the AlCl₃ catalyst.[10][11] This is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The reaction is completed by an aqueous workup, which hydrolyzes the complex to liberate the final product.[10]

The overall two-step pathway from raw materials to the final anthraquinone product is illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization PA Phthalic Anhydride Precursor This compound PA->Precursor + AlCl₃ EB Ethylbenzene EB->Precursor Product 2-Ethylanthraquinone Precursor->Product H₂SO₄, Δ (-H₂O)

Caption: Overall synthesis pathway for 2-ethylanthraquinone.

Efficacy in Anthraquinone Formation: The Cyclization Reaction

The conversion of this compound to 2-ethylanthraquinone is an intramolecular electrophilic aromatic substitution, specifically a dehydration and ring-closure reaction. The efficacy of this step is dependent on the choice of catalyst, reaction temperature, and time.

Mechanism of Acid-Catalyzed Cyclization

The reaction is typically performed in the presence of a strong protic acid, such as concentrated or fuming sulfuric acid (oleum), which serves as both the catalyst and the solvent.[7][12][13]

  • Protonation of the Carboxylic Acid: The sulfuric acid protonates the hydroxyl group of the carboxylic acid moiety, converting it into a better leaving group (H₂O).

  • Formation of the Acylium Ion: The departure of the water molecule generates an intramolecular acylium ion.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring derived from the ethylbenzene moiety attacks the newly formed electrophilic acylium ion, closing the central ring of the anthraquinone system.

  • Rearomatization: A proton is abstracted by a base (e.g., HSO₄⁻), restoring the aromaticity of the newly formed ring and yielding the stable anthraquinone product.

G start This compound step1 Protonation of Carboxylic Acid start->step1 + H⁺ step2 Formation of Acylium Ion (-H₂O) step1->step2 step3 Intramolecular Electrophilic Attack step2->step3 Ring Closure step4 Deprotonation & Rearomatization step3->step4 - H⁺ end 2-Ethylanthraquinone step4->end

Caption: Mechanism of acid-catalyzed intramolecular cyclization.

Comparison of Catalytic Systems

While concentrated sulfuric acid is highly effective, its corrosive nature and the large volumes of acidic waste generated pose significant environmental and handling challenges.[14] This has driven research into greener, heterogeneous catalytic systems.

Solid acid catalysts, particularly zeolites like H-Beta, have emerged as promising alternatives.[14][15][16] These materials offer several advantages:

  • Reduced Waste: They are solid and can be filtered off, simplifying the workup process and minimizing acidic effluent.

  • Reusability: Zeolites can often be regenerated and reused, improving process economy.

  • High Selectivity: The defined pore structure of zeolites can enhance selectivity and minimize side reactions.[14]

Studies have demonstrated high conversion rates and selectivity for the dehydration of this compound to 2-ethylanthraquinone using modified H-Beta zeolites, achieving yields comparable to or exceeding traditional methods under optimized conditions.[14][16][17]

Quantitative Data Summary

The following table summarizes data from various reported methods for the cyclization of this compound, highlighting the efficacy of different catalytic systems.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Fuming H₂SO₄ (20% SO₃)N/A100-1202 hours~80%[12]
Concentrated H₂SO₄N/A1501 hour82% (overall)[12]
H-Beta Zeolite (modified)N/A220-35010-240 s87-96.7%[14][16][18]
Beta ZeoliteDiethyl Phthalate250~6 hours82% (isolated)[17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-ethylanthraquinone via its benzoic acid precursor. These are designed as self-validating systems, incorporating purification and verification steps.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Cyclization P1_Start Charge Ethylbenzene & Phthalic Anhydride P1_AddCat Add AlCl₃ (Portion-wise) P1_Start->P1_AddCat P1_React Heat Reaction (e.g., Steam Bath) P1_AddCat->P1_React P1_Workup Quench on Ice, Add HCl P1_React->P1_Workup P1_Extract Steam Distillation to Remove Excess EB P1_Workup->P1_Extract P1_Isolate Isolate & Purify Product P1_Extract->P1_Isolate P2_Start Add Precursor to Catalyst System (e.g., H₂SO₄) P2_React Heat Mixture (100-150 °C) P2_Start->P2_React P2_Workup Cool & Pour onto Ice/Water P2_React->P2_Workup P2_Filter Filter Crude Product P2_Workup->P2_Filter P2_Wash Wash with H₂O, then NaHCO₃ soln. P2_Filter->P2_Wash P2_Purify Recrystallize & Dry Product P2_Wash->P2_Purify

Caption: Experimental workflows for synthesis and cyclization.

Protocol 1: Friedel-Crafts Synthesis of this compound
  • Materials:

    • Phthalic Anhydride

    • Ethylbenzene (anhydrous)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine phthalic anhydride and excess anhydrous ethylbenzene (which also serves as the solvent).

    • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. An exothermic reaction will occur. Maintain the temperature below 10°C during addition.

    • Reaction: After the addition is complete, remove the ice bath and heat the mixture gently (e.g., on a steam bath or in a water bath at 50-60°C) for 1-2 hours until the evolution of HCl gas ceases.

    • Hydrolysis/Workup: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

    • Removal of Excess Solvent: Remove the excess ethylbenzene via steam distillation. The product will remain as an oily or solid residue.

    • Isolation and Purification: Decant the aqueous layer. Wash the crude product with cold water. Dissolve the crude product in a warm sodium bicarbonate solution, which converts the carboxylic acid to its soluble sodium salt. Filter to remove any insoluble impurities.

    • Precipitation: Re-precipitate the purified this compound by slowly adding concentrated HCl to the filtrate until the solution is acidic.

    • Final Steps: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Characterize by determining its melting point (~122°C).[19]

Protocol 2: Acid-Catalyzed Cyclization to 2-Ethylanthraquinone
  • Materials:

    • This compound (from Protocol 1)

    • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)

    • Ice

    • Dilute Ammonia or Sodium Bicarbonate solution

  • Procedure:

    • Reaction Setup: In a flask, carefully add this compound to an excess of concentrated sulfuric acid (approximately 5-10 parts acid to 1 part reactant by weight).[7][13]

    • Heating: Heat the reaction mixture to 100-150°C for 1-2 hours.[12][13] The solution will typically darken. Ensure good stirring to dissolve the starting material.

    • Precipitation: After heating, allow the mixture to cool to near room temperature. In a separate large beaker, prepare a substantial amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with constant stirring.

    • Isolation: A precipitate of crude 2-ethylanthraquinone will form. Collect the solid by vacuum filtration.

    • Purification: Wash the filter cake thoroughly with water until the filtrate is neutral to remove residual acid. Then, wash with a dilute sodium bicarbonate or ammonia solution to remove any unreacted starting material.[13] Finally, wash again with water.

    • Drying and Characterization: Dry the crude product. The expected product is a pale yellow solid. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Conclusion

This compound stands as a highly effective and industrially relevant precursor for the synthesis of 2-ethylanthraquinone. Its preparation via the well-established Friedel-Crafts acylation is straightforward, and its subsequent conversion through acid-catalyzed intramolecular cyclization is efficient. While traditional methods employing concentrated sulfuric acid are robust, modern advancements using heterogeneous solid acid catalysts like zeolites offer a more environmentally benign and sustainable alternative without compromising yield. The choice of methodology ultimately depends on the desired scale, available equipment, and environmental considerations. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and professionals to successfully utilize this important synthetic pathway.

References

  • Aozun Yazhou Chemical. (n.d.). What is anthraquinone used for?.
  • Poupon, E., & Nay, B. (2021). Recent total syntheses of anthraquinone-based natural products. PMC - PubMed Central.
  • Lu, C., Wang, H., et al. (2024). Health functions and structure-activity relationship of natural anthraquinones from plants. Food Science and Human Wellness.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). ANTHRAQUINONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI.
  • LookChem. (n.d.). This compound.
  • Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705-48.
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  • YouTube. (2021). Anthraquinone Synthesis.
  • Dabiri, M., et al. (2013). An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Cogent Chemistry.
  • Britannica. (n.d.). Anthraquinone | Synthesis, Reactions, Dyeing.
  • ResearchGate. (2013). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.
  • Wikipedia. (n.d.). Anthraquinone process.
  • ResearchGate. (2004). Synthesis and purification of anthraquinone in a multifunctional reactor.
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  • PubChem. (n.d.). This compound.
  • ResearchGate. (2011). A Green Synthesis of 2-Ethylanthraquinone by Dehydration of 2-(4'-ethylbenzoyl) benzoic Acid over Solid Acid Catalysts.
  • PrepChem.com. (n.d.). Preparation of anthraquinone.
  • ResearchGate. (2012). A Green Synthesis of 2-ethylanthraquinone from 2-(4′-ethylbenzoyl) Benzoic Acid over H-Beta Zeolite.
  • Chemsrc. (n.d.). This compound | CAS#:1151-14-0.
  • Google Patents. (2013). CN103360230A - Synthesis method of 2-ethylanthraquinone.
  • SlideShare. (n.d.). EXPERIMENT (13 ) Preparation of anthraquinone.
  • J-STAGE. (1990). Oxidation of Anthracenols and Anthrone to Anthraquinones - with Oxygen Mediated by Copper(II) Ion and Imidazole.
  • The Good Scents Company. (n.d.). 2-(4-ethyl benzoyl) benzoic acid.
  • ResearchGate. (2024). Synthesis of 2‐Ethyl Anthraquinone From 2‐Ethyl Benzoyl Benzoic Acid by Using Beta Zeolite Catalyst and Kinetic Studies.
  • Google Patents. (2015). CN104326896A - Synthesis method of 2-amylanthraquinone.
  • Chegg. (2020). The Friedel-Crafts Reaction: Anthraquinone and Anthracene PRELAB EXERCISE: Draw the mechanism for the cyclization of 2-benzoylbenzoic acid to anthraquinone using concentrated sulfuric acid.
  • Sciencemadness.org. (n.d.). chemistry of anthraquinone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (2002). Heterogeneous catalysts for the production of anthraquinone from 2-benzoylbenzoic acid.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • YouTube. (2019). Friedel-Crafts acylation.

Sources

Benchmarking 2-(4-Ethylbenzoyl)benzoic Acid Purity: A Multi-Platform Analytical Approach Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2-(4-Ethylbenzoyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. This technical guide presents a comprehensive, multi-platform strategy for the rigorous purity assessment of synthesized this compound. We move beyond single-method analyses to establish a self-validating system that benchmarks a laboratory-synthesized batch against commercially available reference standards. This guide details the causality behind experimental choices and provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Acid-Base Titration, enabling researchers to establish a robust and reliable purity profile for their compounds.

The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the principle of "purity is paramount" cannot be overstated. For an intermediate like this compound, the presence of uncharacterized impurities can have cascading effects, potentially leading to the formation of toxic byproducts, reduced efficacy of the final API, and significant regulatory hurdles. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A for impurities in new drug substances), mandate stringent control over impurity profiles.[1][2] Failing to adequately characterize and control impurities can result in costly delays in product approval and, in the worst cases, patient harm.[3][4]

This guide, therefore, provides the technical framework to answer a critical question: "Is our synthesized material fit for purpose?" We will achieve this by establishing a robust analytical workflow and comparing our results directly against high-purity, commercially sourced standards, which serve as the ultimate benchmark.

Profile of the Analyte: this compound
  • Molecular Formula: C₁₆H₁₄O₃[5]

  • Molecular Weight: 254.28 g/mol [5]

  • Structure:

    
    
    
  • Typical Synthesis: The most common laboratory and industrial synthesis involves the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Anticipating Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. For the Friedel-Crafts synthesis of this compound, likely impurities include:

  • Unreacted Starting Materials: Phthalic anhydride and ethylbenzene.

  • Isomeric Impurities: Positional isomers such as 2-(2-ethylbenzoyl)benzoic acid and 2-(3-ethylbenzoyl)benzoic acid, which can be difficult to separate from the desired para-isomer.[7]

  • Process-Related Byproducts: Compounds formed from side reactions, such as diphenylmethane derivatives.[7]

  • Residual Solvents: Organic solvents used during the reaction or purification steps.[1]

The Orthogonal Approach: A Foundation of Trust

No single analytical technique can provide a complete picture of a compound's purity. An authoritative assessment relies on an orthogonal approach , where multiple, independent methods based on different chemical and physical principles are employed. This strategy minimizes the risk of hidden bias and provides greater confidence in the final purity assignment.[8] Our workflow combines chromatographic, spectroscopic, and titrimetric methods to create a self-validating system.

Sources

An In-depth Technical Guide to the Isomeric Purity Assessment of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomeric purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive technical framework for the assessment of isomeric purity for 2-(4-Ethylbenzoyl)benzoic acid, a key chemical intermediate. Positional isomers, specifically the ortho- and meta- variants, are the primary impurities of concern arising from the synthesis process. This document outlines a multi-tiered analytical strategy employing High-Performance Liquid Chromatography (HPLC) as the principal quantitative technique, supplemented by Gas Chromatography (GC) as an orthogonal method, and confirmed by advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation. Detailed, field-proven protocols and the scientific rationale underpinning the methodological choices are presented to ensure robust and reliable purity assessments.

Introduction: The Imperative of Isomeric Purity

In pharmaceutical development, structurally similar isomers of an API can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of this compound, typically via a Friedel-Crafts acylation of ethylbenzene with phthalic anhydride, can lead to the co-formation of positional isomers: 2-(2-ethylbenzoyl)benzoic acid (ortho-isomer) and 2-(3-ethylbenzoyl)benzoic acid (meta-isomer), alongside the desired para-isomer.[2][3] Regulatory bodies such as the FDA and EMA mandate stringent control over isomeric impurities to ensure drug safety and consistency.[4] Therefore, the development of a highly specific and validated analytical methodology is not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.

This guide details a comprehensive approach to separate, identify, and quantify these critical isomeric impurities.

Strategic Analytical Workflow

A robust assessment of isomeric purity cannot rely on a single technique. A multi-faceted strategy is essential for unambiguous identification and accurate quantification. The proposed workflow integrates a primary separation technique with an orthogonal method and definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Structural Confirmation HPLC Primary Method: RP-HPLC with UV Detection GC Orthogonal Method: GC-FID (after derivatization) NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) HPLC->NMR Isolate Impurities for Structural Elucidation Report Certificate of Analysis (Isomeric Purity Report) HPLC->Report MS Mass Spectrometry (LC-MS, GC-MS) GC->MS Identify Volatiles NMR->Report MS->Report Sample This compound (API Sample) Sample->HPLC Quantification Sample->GC Confirmation

Caption: Integrated workflow for isomeric purity assessment.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the cornerstone for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] For separating positional isomers of substituted benzoic acids, which differ subtly in polarity, a reversed-phase method is highly effective.[6][7]

Rationale for Method Development
  • Column Chemistry: A C18 column is the standard choice, offering excellent hydrophobic retention for aromatic compounds. However, for challenging separations of positional isomers, columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, can provide enhanced resolution due to π-π interactions.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (acetonitrile or methanol) is optimal. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[9][10]

  • Detection: UV detection is ideal, as the benzophenone chromophore common to all isomers provides a strong UV absorbance, typically around 254 nm.[7]

Detailed HPLC Protocol

Objective: To separate and quantify 2-(2-ethylbenzoyl)benzoic acid and 2-(3-ethylbenzoyl)benzoic acid from this compound.

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.[11]

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-70% B; 20-25 min: 70% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Prepare reference standard solutions of the ortho-, meta-, and para- isomers at approximately 0.01 mg/mL (corresponding to a 1% impurity level) in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the reference standard mixture six times. The relative standard deviation (RSD) for the peak areas of each isomer should be ≤ 2.0%.

  • The resolution between any two isomeric peaks should be ≥ 1.5.

Analysis:

  • Inject the sample solution and identify the impurity peaks by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the area percent method or against the external reference standards for higher accuracy.

Orthogonal Technique: Gas Chromatography (GC)

To ensure the purity assessment is comprehensive, an orthogonal method—one with a different separation mechanism—is employed. GC is an excellent choice, but the low volatility and high polarity of the carboxylic acid group necessitate derivatization.[12]

The Necessity of Derivatization

Direct GC analysis of carboxylic acids often results in poor peak shape (tailing) and low response due to their polarity and tendency to adsorb onto the column.[13] Derivatization converts the carboxylic acid into a less polar, more volatile ester, making it amenable to GC analysis.[14] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[15]

Detailed GC Protocol (Post-Derivatization)

Objective: To confirm the purity profile obtained by HPLC using a different separation technique.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column.

Derivatization Procedure:

  • Weigh approximately 5 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

Parameter Recommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Split Ratio 20:1
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID
Detector Temp. 300 °C

| Injection Vol. | 1 µL |

GC_Derivatization_Workflow Start Sample Weighing (5 mg) Reagents Add Pyridine (500 µL) + BSTFA (500 µL) Start->Reagents Heating Heat at 70°C for 30 min Reagents->Heating Cooling Cool to Room Temp. Heating->Cooling Injection Inject 1 µL into GC-FID Cooling->Injection

Caption: Workflow for silylation derivatization for GC analysis.

Structural Confirmation by Spectroscopic Methods

While chromatographic methods separate and quantify isomers, they do not provide definitive structural information. NMR and MS are indispensable for confirming the identity of the main component and its impurities.[4][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for differentiating positional isomers.[1]

  • ¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) provides a unique fingerprint for each isomer. The splitting patterns and coupling constants are diagnostic. The para-isomer will show a more symmetric pattern (two doublets), while the ortho- and meta-isomers will display more complex, asymmetric multiplets.

  • ¹³C NMR: The number of unique carbon signals reflects the symmetry of the molecule. The para-isomer will have fewer signals in the aromatic region than the less symmetrical ortho- and meta-isomers.

  • 2D NMR (COSY, HMBC): These experiments establish connectivity within the molecule, allowing for unambiguous assignment of the ethyl group's position on the benzoyl ring relative to the benzoic acid moiety.

Mass Spectrometry (MS)

When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns. While positional isomers often have very similar mass spectra under standard electron ionization (EI), subtle differences in fragment ion abundances can be discerned.[17][18] Chemical ionization (CI) can sometimes provide more differentiation. The primary role of MS here is to confirm that the impurity peaks have the same molecular weight as the main peak, consistent with them being isomers.

Method Validation and Trustworthiness

Any analytical method used for quality control must be validated to ensure it is fit for purpose. The protocols described herein should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including isomers.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

By establishing these parameters, the analytical workflow becomes a self-validating system, ensuring the trustworthiness of the reported isomeric purity values.

Conclusion

The assessment of isomeric purity for this compound requires a rigorous, multi-technique approach. A well-developed RP-HPLC method serves as the primary tool for separation and quantification, providing the necessary precision and sensitivity. An orthogonal GC method following derivatization provides confident confirmation of the purity profile, mitigating the risk of co-eluting impurities. Finally, spectroscopic analysis by NMR and MS delivers unequivocal structural confirmation of the isomers. This integrated strategy ensures a scientifically sound, robust, and defensible assessment of isomeric purity, meeting the high standards required for pharmaceutical development and manufacturing.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
  • GC Derivatization. (n.d.). Restek.
  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). PubMed.
  • Determination of related substances in ketoprofen injection by RP-HPLC method. (n.d.). Global Journal of Medical Research.
  • CN106349090A - Synthesis method of 2-(4'-ethylbenzoyl) benzoic acid. (n.d.). Google Patents.
  • separation of positional isomers. (2017). Chromatography Forum.
  • Exploring Ketoprofen Impurities: Key Factors for Pharmaceutical Quality and Safety. (2023). Pharmaffiliates.
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  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
  • Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. (2025). PMC - NIH.
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  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (2024). PMC - NIH.
  • Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. (2025). ResearchGate.

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An In-depth Technical Guide to the Validation of an HPLC Method for 2-(4-Ethylbenzoyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Ethylbenzoyl)benzoic acid. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines, this document moves beyond a simple checklist.[1][2][3][4][5] It offers a narrative built on field-proven insights, explaining the scientific causality behind each validation parameter and experimental design. The objective is to establish, through rigorous laboratory studies, that the analytical procedure is unequivocally fit for its intended purpose.[6]

The Analytical Foundation: Method & System Suitability

Before validation can commence, a robust analytical method for this compound must be developed. Based on its chemical structure—a substituted benzoic acid—a reverse-phase HPLC method is appropriate.[7][8]

Proposed Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and 5 mM Phosphoric Acid in Water (pH 2.1) at a ratio of 60:40 (v/v).[9][10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 233 nm[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The Daily Litmus Test: System Suitability Testing (SST)

Causality: Validation proves a method is suitable; System Suitability Testing (SST) proves the system (the HPLC instrument, column, and mobile phase) is performing adequately on the day of analysis.[12][13][14] It is a mandatory prerequisite for any valid chromatographic run, ensuring the integrity of the data generated during the validation studies themselves.[15]

Experimental Protocol:

  • Prepare a System Suitability Solution (SSS) containing this compound at the target concentration (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a minimum of five replicate injections of the SSS.[13][16]

  • Calculate the key SST parameters and verify they meet the acceptance criteria before proceeding with any validation experiment.

Data Presentation: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injector and pumping system.[16][17]
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and absence of undesirable secondary interactions.[12][14]
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce sharp, narrow peaks.[15][16]
Retention Time (RT) Consistent within a narrow window (e.g., ± 2%)Confirms the stability of the mobile phase composition and flow rate.[12][14]

The Validation Master Plan: A Sequential Approach

Method validation is not a single experiment but a series of interconnected studies. The following workflow illustrates a logical progression, where the results of one stage inform the next.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability Specificity Specificity & Selectivity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Confirms peak identity Robustness Robustness (Method Reliability) Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines concentration range Linearity->Robustness Precision Precision (Repeatability & Intermediate) Accuracy->Precision Verifies performance across range Accuracy->Robustness LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Informs sensitivity limits Precision->Robustness Final Validated Method (Fit for Purpose) LOD_LOQ->Final Robustness->Final

Caption: Logical workflow for HPLC method validation.

Specificity: Proving Unambiguous Measurement

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[18][19][20][21] For a stability-indicating method, this is paramount. We must prove that the analyte peak is pure and that any degradation products do not co-elute, which would lead to artificially inflated quantification.[19][22]

Experimental Protocol (Forced Degradation):

  • Prepare several solutions of this compound in a suitable solvent.

  • Expose these solutions to a range of stress conditions to induce degradation (typically aiming for 5-20% degradation).[22]

    • Acid Hydrolysis: Add 0.1 M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH, heat at 80°C for 2 hours.

    • Oxidative Stress: Add 3% H₂O₂, store at room temperature for 4 hours.

    • Thermal Stress: Heat a solid sample at 105°C for 24 hours, then dissolve.

    • Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Inject the unstressed sample, a blank, and each of the stressed samples into the HPLC.

  • Analyze the chromatograms to assess peak purity and resolution between the parent analyte and any degradation peaks.

Acceptance Criteria & Data Interpretation:

  • The primary peak for this compound in all stressed samples must be spectrally pure (as determined by a Diode Array Detector).

  • Resolution (Rs) between the analyte peak and the closest eluting degradation peak or impurity should be ≥ 2.0.[22]

  • No interfering peaks should be observed at the retention time of the analyte in the blank chromatogram.

Linearity and Range: Establishing Proportionality

Causality: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[23] This relationship is the basis of quantitative analysis, allowing for the calculation of unknown concentrations from a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[18][24]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.[19]

    • Example Concentrations: 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation: Linearity Results

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101102500
1201203100

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999[25]

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Visual Inspection: The data points on the calibration plot should not show significant deviation from the line of best fit.

Accuracy: Closeness to the True Value

Causality: Accuracy measures the closeness of the experimental value to the true or accepted reference value.[20][26] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo) and the method is used to see how much is recovered. This confirms that the method is free from significant systematic or constant error.

Experimental Protocol:

  • Prepare samples spiked with this compound at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[26]

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[26][27]

  • Analyze the samples using the HPLC method.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation: Accuracy/Recovery Results

Spike LevelConcentration (µg/mL)Replicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery (%)%RSD
80%8099.5100.299.899.80.35
100%100100.5101.099.9100.50.55
120%120101.299.6100.8100.50.81

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[17]

  • The Relative Standard Deviation (%RSD) for the replicates at each level should be ≤ 2.0%.

Precision: Measuring Random Error

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[24] It measures the random error of the method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[23][24]

  • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[26]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision:

    • A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

    • The results from both sets of experiments are statistically compared.

Data Presentation: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay Value (%) 100.299.9
Standard Deviation 0.450.51
%RSD (Repeatability) 0.45%0.51%
Overall %RSD (Intermediate) \multicolumn{2}{c}{0.48%}

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.[17][26]

  • Intermediate Precision: The overall %RSD for the combined data from both conditions should also be within acceptable limits, demonstrating the method's ruggedness for intra-lab use.

Limits of Detection (LOD) and Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[28][29][30] It essentially answers, "Is the analyte present?".

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24][28][29] This is the lower limit of the method's useful quantitative range.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope): This approach is widely accepted by regulatory bodies.[3][31]

  • Establish linearity by preparing a series of low-concentration standards near the expected LOD/LOQ.

  • Calculate the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S) [28][31]

    • LOQ = 10 * (σ / S) [28][31]

  • Verification: Prepare and inject samples at the calculated LOD and LOQ concentrations to confirm. The LOQ sample should yield a response that is quantifiable with acceptable precision (e.g., %RSD ≤ 10%).[32]

Data Presentation: Method Sensitivity

ParameterValue (µg/mL)Basis of Calculation
LOD 0.153.3 * (σ / S)
LOQ 0.5010 * (σ / S)

Robustness: Resisting Minor Variations

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[33][34][35] This provides an indication of its reliability during normal usage and is a critical part of method development and validation.[27][35] Failure to demonstrate robustness can lead to regulatory scrutiny.[36]

Experimental Protocol:

  • Identify critical HPLC parameters that could potentially vary during routine use.

  • Deliberately vary these parameters, one at a time or using a Design of Experiments (DoE) approach, around the nominal method conditions.

  • Analyze a system suitability solution or a standard sample under each new condition.

  • Evaluate the impact on key responses like retention time, peak area, and tailing factor.

G cluster_params Deliberate Parameter Variations Start Nominal Method Flow Flow Rate (± 0.1 mL/min) Start->Flow Temp Column Temp (± 2°C) Start->Temp MobilePhase Mobile Phase % Organic (± 2%) Start->MobilePhase pH Mobile Phase pH (± 0.1) Start->pH Check Evaluate SST Parameters (RT, Tailing, Resolution) Flow->Check Temp->Check MobilePhase->Check pH->Check Pass Within Acceptance Criteria Check->Pass Yes Fail Outside Acceptance Criteria (Method Needs Optimization) Check->Fail No

Caption: Decision workflow for robustness testing.

Data Presentation: Robustness Study

Parameter VariedVariationRetention Time Shift (%)Tailing FactorPeak Area Change (%)
Flow Rate 0.9 mL/min+10.51.1+0.5
1.1 mL/min-9.81.1-0.2
% Acetonitrile 58%+8.21.2+0.1
62%-7.91.1-0.4
Temperature 28°C+1.51.1+0.3
32°C-1.31.1-0.1

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) must remain within the established criteria.

  • The effect on quantitative results (peak area) should be statistically insignificant.

Conclusion: A Validated State of Control

Upon successful completion of all validation studies outlined in this guide, the HPLC method for the quantification of this compound can be considered validated and fit for its intended purpose. This documented evidence provides a high degree of assurance that the method will consistently produce data that is accurate, precise, and reliable, forming a cornerstone of quality control and regulatory compliance. The validation process is part of a continuous lifecycle, and any future changes to the method may require revalidation.[37][38]

References

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  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
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  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
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  • USP-BPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Lab Manager. (2022, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Prof Dan. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube.
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Comparative Bioactivity of 2-(4-Ethylbenzoyl)benzoic Acid Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 2-benzoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide presents a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of 2-(4-Ethylbenzoyl)benzoic acid. By focusing on anticancer, anti-inflammatory, and antimicrobial activities, this document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and the causal logic behind experimental choices. Our objective is to furnish a self-validating system for identifying and optimizing lead compounds based on a robust structure-activity relationship (SAR) analysis.

Introduction: The Rationale for Investigating this compound Derivatives

Benzoic acid and its derivatives are ubiquitous in nature and have long been exploited for their therapeutic properties, serving as foundational scaffolds for numerous approved drugs.[2][3][4][5] The 2-benzoylbenzoic acid core, in particular, offers a unique three-dimensional conformation and multiple sites for chemical modification, making it an attractive starting point for generating diverse chemical libraries. The introduction of a 4-ethyl group on the benzoyl ring provides a critical lipophilic anchor, potentially enhancing membrane permeability and interaction with hydrophobic pockets in biological targets.

This guide moves beyond a simple recitation of facts to provide a strategic workflow. We will first establish a reliable synthesis of the parent compound and then explore the systematic evaluation of its derivatives across three key therapeutic areas where benzoic acid derivatives have shown significant promise: oncology[6][7], inflammation[8][9], and infectious diseases.[10][11]

Synthesis and Derivatization Strategy

A successful comparative study hinges on the efficient and reproducible synthesis of a library of compounds. The foundational step is the synthesis of the core scaffold, this compound.

Synthesis of the Core Scaffold

The most direct and industrially scalable method for synthesizing the parent compound is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[1]

Protocol 2.1: Friedel-Crafts Synthesis of this compound

  • Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a cooling system, add 500g of ethylbenzene and 75g of a suitable solvent like nitrobenzene.[12][13]

  • Reagent Addition: Begin stirring and add 150g of phthalic anhydride. Cool the mixture to approximately 15°C.

  • Catalysis: Slowly add 270g of anhydrous aluminum trichloride (AlCl₃) in portions over 1.5 hours.

    • Scientific Rationale: Aluminum trichloride is a Lewis acid that coordinates with the phthalic anhydride, activating it for electrophilic aromatic substitution. The portion-wise addition and cooling are critical to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, allow the reaction temperature to rise to ~27°C and maintain for 2 hours to ensure the reaction goes to completion.[13]

  • Workup & Hydrolysis: Carefully pour the reaction mixture into a solution of dilute hydrochloric acid with ice. This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Purification: Separate the organic layer. Use steam distillation to remove the excess ethylbenzene and nitrobenzene. The remaining solid is the crude product.[12][13]

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Workflow

With the core scaffold in hand, a library of derivatives can be generated to probe the structure-activity relationship. The primary points for modification are the carboxylic acid group and the aromatic rings.

G cluster_0 Synthesis & Derivatization Scaffold This compound Esterification Esterification (e.g., Fischer) Scaffold->Esterification R-OH, H⁺ Amidation Amidation (e.g., EDC/HOBt coupling) Scaffold->Amidation R-NH₂, Coupling Agents Ring_Sub Further Ring Substitution (e.g., Nitration, Halogenation) Scaffold->Ring_Sub Electrophiles Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Ring_Derivs Ring-Substituted Derivatives Ring_Sub->Ring_Derivs

Caption: General workflow for the synthesis of this compound derivatives.

Comparative Bioactivity Evaluation

This section details the protocols for assessing the anticancer, anti-inflammatory, and antimicrobial activities of the synthesized derivatives. For each assay, including a positive control (a known active drug) and a negative control (vehicle, e.g., DMSO) is crucial for data validation.

Anticancer Activity: Cytotoxicity Screening

Many benzoic acid derivatives exhibit anticancer properties, potentially by inducing apoptosis or inhibiting key enzymes like histone deacetylases (HDAC).[2][6][7] The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[14]

Protocol 3.1: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with a known anticancer drug (e.g., Doxorubicin) as a positive control and vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

    • Scientific Rationale: This duration allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

Compound Structure Modification IC₅₀ (µM) on MCF-7 Cells
Parent Compound - >100
Derivative A Methyl Ester 75.2
Derivative B 3-Chloro substitution 22.5

| Doxorubicin | Positive Control | 1.2 |

G Derivative Benzoic Acid Derivative HDAC HDAC Inhibition Derivative->HDAC ROS Induction of ROS Derivative->ROS Growth_Arrest G2/M Cell Cycle Arrest Derivative->Growth_Arrest Apoptosis Apoptosis HDAC->Apoptosis Caspase3 Caspase-3 Activation ROS->Caspase3 Caspase3->Apoptosis Death Cancer Cell Death Apoptosis->Death Growth_Arrest->Death

Caption: Potential anticancer mechanisms of action for benzoic acid derivatives.[6]

Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of cyclooxygenase (COX) enzymes.[8] Derivatives of 2-benzoylbenzoic acid have shown potential as anti-inflammatory agents.[1] A cell-free enzymatic assay is a direct and effective way to screen for COX-2 inhibition.

Protocol 3.2: COX-2 (Human) Inhibitor Screening Assay

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit which typically includes human recombinant COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and a colorimetric probe.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add the test derivatives at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control. Incubate for 10-15 minutes at room temperature.

    • Scientific Rationale: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

    • Mechanism: COX-2 metabolizes arachidonic acid to Prostaglandin G₂ (PGG₂). This peroxidase activity is measured by the conversion of a probe, resulting in a colorimetric or fluorometric signal.

  • Data Acquisition: After a set incubation time (e.g., 5 minutes), measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

Compound Structure Modification IC₅₀ (µM) against COX-2
Parent Compound - 85.1
Derivative C Phenyl Amide 30.4
Derivative D 5-Nitro substitution 9.8

| Celecoxib | Positive Control | 0.04 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[4][15] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]

Protocol 3.3: Broth Microdilution for MIC Determination

  • Bacterial Culture: Prepare an overnight culture of the target bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[1]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

    • Self-Validation: The positive control well must show distinct turbidity, and the negative control well must remain clear for the assay to be valid.

Data Presentation: Antimicrobial Activity

Compound Structure Modification MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
Parent Compound - >256 >256
Derivative E Adamantyl Amide 64 128
Derivative F 4'-Trifluoromethyl 16 32

| Ciprofloxacin | Positive Control | 0.5 | 0.25 |

Structure-Activity Relationship (SAR) Analysis

The data gathered from the bioactivity assays forms the basis of the SAR study. The goal is to correlate specific structural modifications with changes in biological potency and selectivity.

Key Analytical Questions:

  • Effect of Lipophilicity: How does modifying the carboxylic acid to a less polar ester or amide affect activity? The addition of the 4-ethyl group already increases lipophilicity; does further enhancement improve or hinder activity?

  • Electronic Effects: Does the addition of electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -OH) on the aromatic rings enhance a particular bioactivity?[1][17]

  • Steric Hindrance: How do bulky substituents affect the binding of the molecule to its target?

Caption: A conceptual SAR map for this compound derivatives.

By synthesizing a library of derivatives and systematically testing them, a clear SAR profile will emerge. For instance, if halogenated derivatives consistently show lower MIC values, this suggests that electronegativity or a specific steric profile in that region is beneficial for antimicrobial activity. Similarly, if phenolic derivatives show potent COX-2 inhibition, it points towards the importance of a hydrogen bond donor for that specific interaction.[18]

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the synthesis and comparative bioactivity analysis of this compound derivatives. The detailed protocols for synthesis, cytotoxicity, anti-inflammatory, and antimicrobial screening are designed to be self-validating and generate high-quality, comparable data. The true value of this framework lies in the systematic application of these methods to build a comprehensive Structure-Activity Relationship model.

Future work should focus on optimizing the most promising "hits" from this initial screen. This includes synthesizing additional analogues to fine-tune activity, conducting assays to elucidate the specific mechanism of action, and evaluating lead compounds in more complex biological systems, such as co-cultures or in vivo models. Through this iterative process of design, synthesis, and testing, novel derivatives of this compound can be developed into potent therapeutic candidates.

References

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  • Title: Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) Source: PMC - NIH URL:[Link]
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  • Title: Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones Source: Der Pharma Chemica URL:[Link]
  • Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: ResearchG
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Ethylbenzoyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Foundational Safety Principles: Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound, like many benzoic acid derivatives, presents specific risks that must be managed.

Hazard Identification:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye damage.

  • Organ Toxicity: Prolonged or repeated exposure, particularly through inhalation of dust, may cause damage to organs, with the lungs being a primary target.

  • Environmental Hazard: This chemical is classified as harmful to aquatic life, necessitating procedures that prevent its release into the environment.

This hazard profile dictates the stringent need for appropriate Personal Protective Equipment (PPE) and adherence to engineering controls to minimize exposure.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.To prevent contact with airborne particles or splashes, which can cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., Butyl or Neoprene) inspected prior to use.To prevent skin contact, which can lead to irritation.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect the skin from accidental spills and contamination.
Respiratory Use a NIOSH-approved respirator with a P2 filter type or work under a fume hood, especially when handling powders.To prevent inhalation of dust, which can cause respiratory irritation and potential long-term organ damage.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with segregation and ends with verified destruction. Never discharge this chemical into sewer systems or waterways.

Step 1: Waste Segregation and Containerization

The principle of causality here is simple: proper segregation prevents accidental and dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.

  • Labeling: The label must clearly state "Hazardous Waste" and "this compound." Include hazard pictograms for skin/eye irritant, health hazard, and environmental hazard.

  • Incompatible Materials: Ensure that incompatible materials are not mixed with this waste. Store separately from strong oxidizing agents, strong bases, and strong reducing agents. Mixing can lead to vigorous and hazardous reactions.

Step 2: Managing Small Spills and Contaminated Materials

In the event of a small spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.

  • Don PPE: Before cleanup, don the appropriate PPE as detailed in Table 1.

  • Containment: Cover drains to prevent environmental release.

  • Cleanup Procedure:

    • To avoid generating dust, gently moisten the spilled solid material or use a HEPA-filter vacuum for cleanup.

    • Carefully sweep or shovel the material into the designated hazardous waste container.

    • Clean the affected area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) must be placed in the same hazardous waste container.

Step 3: Bulk Disposal and Final Disposition

The ultimate disposal of this compound must be handled by a licensed chemical destruction facility.

  • Do Not Mix Wastes: Leave the chemical in its original or a properly labeled container. Do not mix it with other waste streams.

  • Engage a Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. They are equipped to handle and transport hazardous chemicals in accordance with national and local regulations.

  • Preferred Disposal Method: The recommended method of disposal is controlled incineration with flue gas scrubbing. This high-temperature process ensures the complete destruction of the organic molecule, while the scrubbing system neutralizes harmful combustion byproducts.

Decision-Making Logic for Disposal

The selection of the appropriate disposal pathway depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated IsSpill Accidental Spill? Start->IsSpill SmallSpill Small, Manageable Spill IsSpill->SmallSpill Yes LargeSpill Large Spill IsSpill->LargeSpill Yes, Large BulkWaste Routine Bulk Waste IsSpill->BulkWaste No Cleanup Follow Spill Cleanup Procedure (Section 2.2) SmallSpill->Cleanup Emergency Activate Emergency Response Protocol LargeSpill->Emergency ContactEHS Contact EHS or Licensed Waste Disposal Contractor Emergency->ContactEHS Containerize Place in Labeled Hazardous Waste Container Cleanup->Containerize Containerize->ContactEHS Segregate Segregate from Incompatible Materials BulkWaste->Segregate Segregate->Containerize Incineration Controlled Incineration with Flue Gas Scrubbing ContactEHS->Incineration

Caption: Decision workflow for handling and disposing of this compound.

Regulatory and Compliance Framework

All disposal activities must adhere to local, state, and federal regulations. In the United States, this includes guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for hazardous waste operations (29 CFR 1910.120). It is the responsibility of the waste generator to ensure that the discarded chemical is classified and handled as a hazardous waste.

By adhering to these rigorous, well-documented procedures, we not only ensure our own safety but also uphold our professional responsibility to the scientific community and the environment. This commitment to a culture of safety is the bedrock of trustworthy and authoritative research.

References

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  • Benzoic Acid Hazards and How to Manage Them | CloudSDS. [Link]
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  • SAFETY D
  • Safety Data Sheet

A Researcher's Guide to the Safe Handling of 2-(4-Ethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical compounds is foundational to innovation. The synthesis and application of molecules like 2-(4-Ethylbenzoyl)benzoic acid are critical to our progress. However, with great scientific opportunity comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and field-proven insights. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory operations.

Understanding the Risks: Hazard Profile of this compound

This compound is a solid organic compound that, like many benzoic acid derivatives and aromatic ketones, presents specific hazards that must be managed. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on available safety data, the key hazards are:

  • Serious Eye Irritation: This is a significant risk. Direct contact with the eyes can cause serious damage.[1]

  • Skin Irritation: The compound can cause skin irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][3]

Given these hazards, a systematic approach to personal protective equipment (PPE) is not just a recommendation—it is a necessity for safe handling.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following protocol is designed to provide a robust barrier against potential exposure.

Hand Protection: A Critical Choice

Standard nitrile gloves, while common in laboratory settings, are not recommended for handling aromatic ketones.[4] The ketone functional group in this compound necessitates a more robust glove material.

  • Primary Recommendation: Butyl Rubber Gloves Butyl rubber offers superior protection against a wide array of chemicals, including ketones, esters, and acids.[4][5] It provides an exceptional chemical barrier and is the preferred choice for handling this compound.[5]

  • Alternative: In situations with only incidental contact with very dilute solutions, thick (e.g., 8 mil) nitrile gloves may be used, but they should be doubled-gloved and changed immediately upon any sign of contamination. However, for any sustained handling, butyl rubber is the authoritative choice.

Glove MaterialSuitability for Aromatic KetonesKey Considerations
Butyl Rubber Excellent Superior resistance to ketones and acids.[4][5]
Nitrile RubberPoorNot recommended for prolonged contact with ketones.[4]
Latex RubberPoorNot recommended for use with many organic solvents.[4]
Eye and Face Protection: An Uncompromisable Barrier

Given the risk of serious eye damage, robust eye and face protection is mandatory.[1]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Body and Respiratory Protection
  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or suit is recommended.[6]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[2][6] If a fume hood is not available and there is a risk of generating airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Gather All Materials Gather All Materials Verify Fume Hood Operation->Gather All Materials Ensure proper ventilation Don Appropriate PPE Don Appropriate PPE Gather All Materials->Don Appropriate PPE Before handling any chemicals Weigh Solid in Fume Hood Weigh Solid in Fume Hood Don Appropriate PPE->Weigh Solid in Fume Hood Proceed to handling Prepare Solution Prepare Solution Weigh Solid in Fume Hood->Prepare Solution Controlled environment Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Post-experiment Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Correctly Doff PPE Correctly Decontaminate Work Area->Doff PPE Correctly Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE Correctly->Wash Hands Thoroughly Final step

Caption: Experimental workflow for handling this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

    • Use an emergency eyewash station if available. Ensure the water temperature is tepid (between 60-100°F or 16-38°C).[7][8]

    • Remove contact lenses if present and easy to do so.[9]

    • Seek immediate medical attention from an ophthalmologist.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Wash the affected skin area with plenty of soap and water.[6]

    • If skin irritation occurs, seek medical attention.[1]

  • Inhalation:

    • Move the individual to fresh air immediately.[6]

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6]

    • Seek immediate medical attention.[6]

  • Ingestion:

    • Rinse the mouth with water.[6]

    • Do NOT induce vomiting.[6]

    • Seek immediate medical attention.[6]

All laboratories handling this and similar chemicals must have easily accessible and fully functional emergency eyewash stations and safety showers that meet OSHA and ANSI standards.[7][8][10][11][12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This compound should be treated as a hazardous chemical waste.[13]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and identify the contents.[14][15]

    • Ensure the waste container is compatible with the chemical (e.g., do not store acidic waste in metal containers).[16]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the supervision of laboratory personnel.[14][17]

    • Segregate waste streams. Do not mix incompatible wastes, such as acids and bases.[17]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor.[3]

    • Do not dispose of this chemical down the drain or in regular trash.[3][13]

The following diagram illustrates the decision-making process for chemical waste disposal.

G cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal Experiment Complete Experiment Complete Identify Waste Type Identify Waste Type Experiment Complete->Identify Waste Type Select Compatible Container Select Compatible Container Identify Waste Type->Select Compatible Container Label Container 'Hazardous Waste' Label Container 'Hazardous Waste' Select Compatible Container->Label Container 'Hazardous Waste' Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container 'Hazardous Waste'->Store in Satellite Accumulation Area Arrange Pickup by Licensed Contractor Arrange Pickup by Licensed Contractor Store in Satellite Accumulation Area->Arrange Pickup by Licensed Contractor When container is full or as per schedule Complete Waste Manifest Complete Waste Manifest Arrange Pickup by Licensed Contractor->Complete Waste Manifest

Caption: Chemical waste disposal workflow.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. This commitment to a culture of safety is the bedrock of scientific excellence.

References

  • The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?
  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities.
  • The Joint Commission. (n.d.). Eye Wash Station and Emergency Showers - Design Criteria.
  • OSHA Review, Inc. (2025, June 3). OSHA Requirements for Eyewash Stations.
  • Justrite. (n.d.). What are the OSHA Safety Shower Requirements?
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart.
  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Benzoylbenzoic acid, 99%.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • Meta Scientific, Inc. (n.d.). Safety Data Sheet Benzoic acid.
  • Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid.
  • New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet - Benzoic Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.